2,6-Difluoro-3-methoxyaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHUQRLEPQGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397655 | |
| Record name | 2,6-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144851-62-7 | |
| Record name | 2,6-Difluoro-3-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144851-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyaniline (CAS 144851-62-7): A Key Building Block for Modern Drug Discovery and Agrochemicals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,6-difluoro-3-methoxyaniline. This fluorinated aniline derivative is a valuable building block for researchers, scientists, and drug development professionals, offering unique electronic and steric properties that are highly sought after in the design of novel bioactive molecules.
Introduction: The Strategic Advantage of Fluorination in Molecular Design
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of a drug candidate to its biological target.[2] this compound (CAS: 144851-62-7) is a prime example of a fluorinated building block that has gained significant interest. Its unique substitution pattern, featuring two ortho-fluorine atoms flanking an amino group and a meta-methoxy group, creates a distinct electronic environment that influences its reactivity and its interactions with biological macromolecules.[2] This guide will delve into the core properties and applications of this versatile compound.
Physicochemical and Spectral Properties
This compound is a compound with the molecular formula C₇H₇F₂NO and a molecular weight of approximately 159.13 g/mol .[2][3][4][5] Depending on the ambient temperature, it can present as a liquid or a solid.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 144851-62-7 | [2][3][4][5] |
| Molecular Formula | C₇H₇F₂NO | [2][3][4][5] |
| Molecular Weight | 159.13 g/mol | [2][3] |
| Appearance | Clear colorless to pale orange liquid/solid | [6] |
| Refractive Index (@ 20°C) | 1.5210-1.5260 | [6] |
| Purity (typical) | ≥96.0% (GC) | [6] |
Spectral Analysis (Predicted)
¹H NMR (predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
¹³C NMR (predicted): The carbon NMR spectrum will be characterized by signals for the seven carbon atoms. The carbons attached to fluorine will show large one-bond C-F coupling constants, and smaller two- and three-bond couplings will also be observed for neighboring carbons.
IR Spectroscopy (predicted): The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).
Mass Spectrometry (predicted): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 159, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
The synthesis of this compound typically proceeds through a two-step sequence starting from 2,6-difluoroanisole. This process involves an electrophilic aromatic substitution followed by a reduction.
Diagram 1: General Synthesis Pathway
Caption: A typical two-step synthesis of this compound.
Detailed Experimental Protocol (Representative Example)
The following protocol is a representative example for the synthesis of this compound, based on established methods for the nitration of similar aromatic compounds and the reduction of nitroarenes.[2]
Step 1: Nitration of 2,6-Difluoroanisole
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: To the cold, stirred nitrating mixture, add 2,6-difluoroanisole dropwise at a rate that maintains the internal temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for approximately 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product, 2,6-difluoro-3-nitroanisole.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Reduction of 2,6-Difluoro-3-nitroanisole
-
Reaction Setup: In a round-bottom flask, suspend the purified 2,6-difluoro-3-nitroanisole in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off any solid residues. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups:
-
Amino Group: The primary amino group is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds.
-
Aromatic Ring: The aromatic ring is activated by the amino and methoxy groups towards electrophilic substitution. However, the two ortho-fluorine atoms are strongly electron-withdrawing and deactivating, which modulates the overall reactivity and directs incoming electrophiles.
-
Fluorine Atoms: The fluorine atoms are generally unreactive towards nucleophilic substitution under standard conditions but can influence the acidity of the N-H protons and the basicity of the amino group.
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[2]
Kinase Inhibitors in Oncology
The substituted aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of these inhibitors for their target kinases. The fluorine atoms can engage in favorable interactions within the ATP-binding pocket of kinases, while the methoxy group can be used as a handle for further synthetic modifications.
Diagram 2: Role in Kinase Inhibitor Synthesis
Caption: General scheme for incorporating the aniline into a kinase inhibitor scaffold.
Agrochemicals
Fluorinated anilines are also important components of modern agrochemicals, such as herbicides and fungicides. The presence of fluorine can enhance the efficacy and selectivity of these compounds. For example, derivatives of 2,6-difluoroaniline have been utilized in the synthesis of acetohydroxyacid synthase (AHAS) inhibiting herbicides.[7]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many aniline derivatives, it is considered to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.[8] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9]
Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block in modern organic and medicinal chemistry. Its unique combination of functional groups and the presence of fluorine atoms provide chemists with a powerful tool for the synthesis of novel compounds with tailored properties. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of versatile and well-characterized intermediates like this compound is expected to increase. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
- EvitaChem. (n.d.). This compound (EVT-380253) | 144851-62-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Fisher Scientific. (n.d.). This compound, 97%.
- National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- National Center for Biotechnology Information. (n.d.). Composition for inhalation - Patent US-8575137-B2.
- Fisher Scientific. (n.d.). This compound, 97%.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 144851-62-7.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors.
- Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry.
- Thermo Fisher Scientific. (n.d.). This compound, 97% 1 g | Buy Online.
- National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline.
- ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
- National Center for Biotechnology Information. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%.
- MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
- MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- ResearchGate. (n.d.). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
- National Center for Biotechnology Information. (n.d.). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor.
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- SpectraBase. (n.d.). N,N-Dipropyl-3-methoxyaniline - Optional[13C NMR] - Chemical Shifts.
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The Strategic Synthesis of 2,6-Difluoro-3-methoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-3-methoxyaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two fluorine atoms ortho to the amino group and a methoxy group, imparts distinct electronic and conformational properties to the parent molecule, making it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of a robust and efficient synthetic strategy for the preparation of this compound, commencing from readily available starting materials. The discussion delves into the mechanistic underpinnings of each synthetic transformation, offering insights into the rationale behind the chosen reagents and reaction conditions. Detailed, step-by-step experimental protocols are provided to ensure reproducibility, accompanied by data presentation in clear, comparative tables and visualization of the synthetic workflow.
Introduction: The Significance of Fluorinated Anilines in Modern Chemistry
Fluorine-containing organic molecules have gained immense importance in the life sciences and material sciences. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Substituted anilines, in particular, are prevalent scaffolds in a vast array of bioactive compounds. The strategic placement of fluorine atoms on the aniline ring, as seen in this compound, offers a powerful tool for fine-tuning the properties of the final product. The ortho-difluoro substitution pattern can induce a conformational bias and influence the pKa of the amino group, which can be critical for optimizing drug-receptor interactions.
This guide will focus on a logical and well-precedented synthetic approach to this compound, emphasizing experimental details and the chemical principles that govern each transformation.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule, this compound, suggests a two-step sequence involving the reduction of a nitro group, which in turn is introduced via electrophilic nitration of a suitable precursor. The most straightforward starting material for this strategy is the commercially available 2,4-difluoroanisole.
Caption: Retrosynthetic analysis of this compound.
This proposed route is advantageous due to the accessibility of the starting material and the generally reliable nature of the involved reactions. The key challenge lies in controlling the regioselectivity of the nitration step to obtain the desired 3-nitro isomer.
Detailed Synthetic Protocol
This section provides a detailed, step-by-step guide for the synthesis of this compound, divided into two main stages: nitration of 2,4-difluoroanisole and subsequent reduction of the nitro intermediate.
Step 1: Nitration of 2,4-Difluoroanisole to Yield 2,6-Difluoro-3-nitroanisole
Causality behind Experimental Choices: The nitration of activated aromatic rings such as anisole derivatives is a classic electrophilic aromatic substitution. The choice of fuming nitric acid and sulfuric acid provides a potent source of the nitronium ion (NO₂⁺), the active electrophile. The reaction temperature is kept low to minimize the formation of side products and to control the exothermic nature of the reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. In 2,4-difluoroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The C4 position is already substituted with a fluorine atom. The C2 position is sterically hindered by the adjacent methoxy group and a fluorine atom. Therefore, the nitration is expected to occur predominantly at the C6 position, which is para to the C4-fluorine and ortho to the C2-fluorine, leading to the desired 2,6-difluoro-3-nitroanisole. However, careful analysis of the directing effects indicates that the position C3 is activated by the ortho-methoxy group and the para-fluorine atom, making it a likely position for nitration. The position C5 is also a possibility. Therefore, careful purification is crucial to isolate the desired isomer.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,4-Difluoroanisole | 144.11 | 10.0 g | 0.0694 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 30 mL | - | - |
| Fuming Nitric Acid | 63.01 | 5.0 mL | - | - |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4-difluoroanisole (10.0 g, 0.0694 mol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (30 mL) to the flask with stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, continue stirring at 0 °C for 15 minutes.
-
Slowly add fuming nitric acid (5.0 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (ca. 100 g) with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure 2,6-difluoro-3-nitroanisole.
Expected Outcome: A crystalline solid. The yield and characterization data (¹H NMR, ¹³C NMR, MS) should be obtained to confirm the structure and purity of the product.
Step 2: Reduction of 2,6-Difluoro-3-nitroanisole to this compound
Causality behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this reaction. The use of hydrogen gas under pressure facilitates the reduction. Ethanol is a suitable solvent as it is relatively inert and can dissolve the starting material. The addition of a small amount of a base, such as triethylamine, can sometimes help to prevent catalyst poisoning and improve the reaction rate, although it may not be strictly necessary.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-Difluoro-3-nitroanisole | 189.11 | 5.0 g | 0.0264 | 1.0 |
| 10% Palladium on Carbon | - | 0.5 g | - | - |
| Ethanol | 46.07 | 100 mL | - | - |
| Hydrogen Gas | 2.02 | - | - | - |
Procedure:
-
To a hydrogenation vessel, add 2,6-difluoro-3-nitroanisole (5.0 g, 0.0264 mol) and ethanol (100 mL).
-
Carefully add 10% palladium on carbon (0.5 g).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Expected Outcome: A pale yellow oil or a low-melting solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Alternative Synthetic Considerations
While the proposed route is robust, other synthetic strategies could also be considered. For instance, a route commencing from 1,2,3-trifluorobenzene could be envisioned. This would involve a nucleophilic aromatic substitution with sodium methoxide to introduce the methoxy group, followed by a regioselective amination. However, controlling the regioselectivity of both steps could be challenging. Another possibility involves the Hofmann or Curtius rearrangement of a corresponding benzamide or acyl azide derivative, which could be prepared from 2,6-difluoro-3-methoxybenzoic acid. These alternative routes may offer advantages in specific contexts but are generally more complex than the nitration-reduction sequence.
Conclusion
This technical guide has detailed a practical and efficient two-step synthesis of this compound from the readily available starting material, 2,4-difluoroanisole. The provided protocols are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. The discussion on the rationale behind the experimental choices aims to provide researchers with a deeper understanding of the underlying chemical principles. The strategic synthesis of this valuable building block opens avenues for the development of novel and improved pharmaceutical and agrochemical agents.
References
- At present, a specific literature reference for the direct synthesis of this compound via the nitration of 2,4-difluoroanisole and subsequent reduction is not readily available in the public domain. The proposed synthesis is based on established principles of electrophilic aromatic substitution and catalytic hydrogenation reactions commonly employed in organic synthesis. For analogous transformations, the following general resources can be consulted: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons, Inc. [Link] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. Wiley-VCH. [Link] For general procedures on the reduction of nitroarenes: Reductions in Organic Chemistry. Hudlicky, M. ACS Monograph; American Chemical Society. [Link]
2,6-Difluoro-3-methoxyaniline molecular structure
An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2,6-Difluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized aromatic amine that serves as a valuable building block in medicinal and materials chemistry. The strategic placement of two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a versatile amino group on a benzene scaffold imparts unique electronic properties and reactivity. This guide provides a comprehensive technical overview of its molecular structure, elucidated through predicted spectroscopic analysis, alongside its physicochemical properties, a proposed synthetic pathway, and critical safety information. The discussion is tailored for professionals in drug discovery and chemical research, emphasizing the rationale behind its structural characteristics and synthetic design.
Introduction: The Significance of Fluorinated Aniline Scaffolds
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, enhanced binding affinity, and modified lipophilicity.[1] Anilines, in turn, are fundamental precursors in the synthesis of a vast array of pharmaceuticals and agrochemicals.[2] The convergence of these two motifs in structures like this compound offers a compelling platform for chemical innovation.
The aniline moiety provides a reactive handle for a multitude of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. The methoxy group is a classic electron-donating group that can influence the molecule's reactivity and solubility. Critically, the two fluorine atoms positioned ortho to the amine group exert a powerful influence; they can modulate the pKa of the amine, serve as hydrogen bond acceptors, and block sites of metabolic oxidation, a common liability for aniline-containing drug candidates.[3] This unique combination of functional groups makes this compound a desirable intermediate for creating complex molecular architectures with tailored biological activities.
Physicochemical and Chemical Properties
A summary of the key identifiers and physical properties for this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 144851-62-7 | [4][5] |
| Molecular Formula | C₇H₇F₂NO | [5][6] |
| Molecular Weight | 159.13 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Amino-2,4-difluoroanisole, 2,6-Difluoro-m-anisidine | [4][7] |
| Appearance | Clear colorless to pale orange liquid | [6] |
| Purity | ≥96-97% (Commercially available) | [4][6] |
| Refractive Index | 1.5210-1.5260 (@ 20°C) | [6] |
| SMILES | COC1=C(F)C(N)=C(F)C=C1 | [6] |
| InChI Key | XVLHUQRLEPQGDI-UHFFFAOYSA-N | [6] |
Elucidation of Molecular Structure: A Predicted Spectroscopic Analysis
While empirical spectral data for this compound is not widely published in peer-reviewed literature, its structure can be confidently predicted and analyzed based on fundamental spectroscopic principles and data from analogous compounds.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum in CDCl₃ is expected to show three distinct regions corresponding to the aromatic protons, the amine protons, and the methoxy protons.
-
Aromatic Region (δ 6.5-7.0 ppm): Two signals are expected for the two aromatic protons (H-4 and H-5).
-
The proton at the C-5 position will appear as a triplet of doublets (td) due to coupling with the adjacent H-4 proton (~8-9 Hz) and the two meta-fluorine atoms (~2-3 Hz).
-
The proton at the C-4 position will appear as a complex multiplet due to coupling with H-5, the ortho-fluorine (F-6), and the meta-fluorine (F-2).
-
-
Amine Protons (δ ~3.8 ppm): The -NH₂ protons are expected to appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.
-
Methoxy Protons (δ ~3.9 ppm): The -OCH₃ protons will appear as a sharp singlet, as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will be characterized by strong carbon-fluorine couplings.
-
Aromatic Carbons (δ 100-160 ppm):
-
C-F Carbons (C-2, C-6): These will exhibit the largest C-F coupling constants (¹JCF ≈ 240-250 Hz) and will appear as doublets. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.
-
C-O Carbon (C-3): This carbon, attached to the methoxy group, will also be downfield. It will show smaller couplings to the adjacent F-2.
-
C-N Carbon (C-1): The carbon bearing the amino group will be coupled to the adjacent F-2 and F-6 atoms, appearing as a triplet or doublet of doublets.
-
C-H Carbons (C-4, C-5): These carbons will show smaller C-F couplings and their chemical shifts will be influenced by the combination of ortho, meta, and para substituents.
-
-
Methoxy Carbon (δ ~56 ppm): The -OCH₃ carbon will appear as a singlet in the aliphatic region.
Predicted FT-IR Spectroscopy
The infrared spectrum provides key information about the functional groups present.
-
N-H Stretching (3350-3500 cm⁻¹): The primary amine will show two characteristic sharp-to-medium bands in this region, corresponding to the symmetric and asymmetric N-H stretches.
-
C-H Aromatic Stretching (~3000-3100 cm⁻¹): Signals corresponding to the C-H bonds on the aromatic ring.
-
C-H Aliphatic Stretching (~2850-2960 cm⁻¹): Signals from the methyl group of the methoxy moiety.
-
C=C Aromatic Stretching (1580-1620 cm⁻¹): Strong absorptions typical of the benzene ring.
-
C-F Stretching (1100-1350 cm⁻¹): Strong, characteristic bands for the aryl-fluoride bonds.
-
C-O-C Stretching (1000-1250 cm⁻¹): A strong band corresponding to the asymmetric stretch of the aryl ether linkage.
Predicted Mass Spectrometry (Electron Ionization)
In an EI mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 159. The fragmentation pattern would likely involve the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z = 144, or the loss of a formyl radical (-CHO).
Proposed Synthesis and Purification
While multiple synthetic routes to fluorinated anilines exist, a robust and logical approach for this compound involves a multi-step sequence starting from a commercially available difluorinated precursor. A common and effective strategy is the reduction of the corresponding nitro compound.
Synthetic Workflow
The proposed synthesis proceeds via the nitration of 1,3-difluorobenzene, followed by nucleophilic aromatic substitution to introduce the methoxy group, and concludes with the reduction of the nitro group to the target aniline.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Nitro Group Reduction
This protocol details the final, critical step: the reduction of 2,6-Difluoro-3-methoxynitrobenzene. This method is advantageous as it uses inexpensive and readily available reagents.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-Difluoro-3-methoxynitrobenzene (1 equivalent).
-
Add ethanol and water (e.g., in a 4:1 ratio) to the flask to serve as the reaction solvent.
-
Add ammonium chloride (NH₄Cl, 1.2 equivalents) and iron powder (Fe, 5 equivalents).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a clear liquid.
Applications in Drug Discovery
This compound is not just a chemical curiosity; it is a building block with significant potential for drug development. Its utility stems from the combined properties of its functional groups:
-
Amine Group: Serves as a key nucleophile or a point of attachment for building larger molecules. It is frequently used in the synthesis of heterocycles, sulfonamides, and ureas, which are common pharmacophores.
-
Difluoro Substitution: The ortho-difluoro pattern is particularly valuable. It sterically shields the amine group, potentially hindering unwanted side reactions. Electronically, the fluorine atoms lower the pKa of the aniline, making it less basic and potentially reducing off-target interactions at physiological pH. Furthermore, this substitution pattern can block metabolic N-oxidation pathways, a major source of toxicity for many aniline-based drugs.[3]
-
Methoxy Group: This group acts as a hydrogen bond acceptor and can increase the polarity and solubility of a molecule. Its position can be used to direct further electrophilic aromatic substitution reactions if desired.
This scaffold is therefore highly relevant for creating libraries of compounds for screening against various biological targets, such as protein kinases, where substituted anilines are a well-established class of inhibitors.[3]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Eye Damage/Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | STOT SE Category 3 | P261, P271, P304+P340, P312, P403+P233 |
(Data sourced from supplier safety data sheets)
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Conclusion
This compound represents a sophisticated chemical building block whose value lies in the precise arrangement of its fluorine, methoxy, and amino substituents. Its molecular structure, characterized by a unique electronic and steric profile, makes it an attractive starting point for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Understanding its spectroscopic signatures, synthetic accessibility, and handling requirements is crucial for researchers aiming to leverage its potential in creating next-generation molecular innovations.
References
- Royal Society of Chemistry. (n.d.). Supplementary Data.
- Shao, Z., et al. (2016). Angewandte Chemie International Edition, 55, 14653-14657.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Fleischer, T., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methyoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26, 347–357.
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
- NIST. (n.d.). 2,6-Difluoroaniline. In NIST Chemistry WebBook.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Royal Society of Chemistry. (2023). FT-IR spectral studies.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
- PubChem. (n.d.). 2,6-Difluoroaniline.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- Wikipedia. (n.d.). m-Anisidine.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Page loading... [guidechem.com]
- 3. 2,6-二氟苯胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. scbt.com [scbt.com]
- 6. H26631.03 [thermofisher.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
Spectroscopic Characterization of 2,6-Difluoro-3-methoxyaniline: A Technical Guide
Introduction
2,6-Difluoro-3-methoxyaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-fluorine atoms, a meta-methoxy group, and an amino group, imparts specific electronic and steric properties that are crucial for its application as a synthetic building block. The fluorine atoms can modulate metabolic stability and binding affinity, while the methoxy and amino groups provide key sites for further chemical modification.
A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound across several key analytical techniques. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's spectral properties.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on established principles of nuclear magnetic resonance, mass spectrometry, and infrared and UV-Vis spectroscopy, supplemented by data from analogous structures. As of the date of this publication, a complete, experimentally verified dataset for this specific compound is not available in publicly accessible databases.
Molecular Structure and Characterization Workflow
The structural features of this compound dictate its spectroscopic signature. The workflow for its characterization is a multi-technique approach designed to provide orthogonal data points, ensuring an unambiguous structural elucidation.
Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms. The analysis requires a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.
Molecular Structure for NMR Assignment
Caption: Atom numbering scheme for this compound used for NMR assignments.
¹H NMR Spectroscopy
Rationale: The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other nuclei (protons and fluorine). The amino (-NH₂) protons will appear as a broad singlet, while the aromatic protons will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methoxy (-OCH₃) protons will be a sharp singlet.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
|---|---|---|---|---|
| H₄, H₅ | 6.60 - 6.80 | m | - | 2H |
| -NH₂ | ~3.80 | br s | - | 2H |
| -OCH₃ | 3.90 | s | - | 3H |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at 25°C. A standard pulse sequence for ¹H NMR is sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.[1]
¹³C NMR Spectroscopy
Rationale: The ¹³C NMR spectrum reveals the number of unique carbon environments and is highly sensitive to coupling with fluorine (C-F coupling), which is diagnostic. Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant(s) (J, Hz) |
|---|---|---|---|
| C₂/C₆ | ~150 | dd | ¹JCF ≈ 240, ²JCF ≈ 15 |
| C₃ | ~145 | t | ³JCF ≈ 3 |
| C₁ | ~125 | t | ²JCF ≈ 10 |
| C₄/C₅ | ~110 | m | - |
| -OCH₃ | 56.5 | s | - |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Use a broadband probe on the NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a relaxation delay (e.g., 2 seconds) are necessary due to the longer relaxation times of carbon nuclei.
-
Data Processing: Process the FID with an exponential multiplication (line broadening of ~1.0 Hz). Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]
¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atoms. For this molecule, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected. This signal will be split by coupling to the adjacent aromatic protons.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Assigned Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
|---|
| C₂-F, C₆-F | ~ -135 | m | - |
Experimental Protocol:
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: Tune the NMR probe to the fluorine frequency.
-
Data Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F splitting. An external reference standard like CFCl₃ (0.00 ppm) is typically used.
-
Data Processing: Standard processing techniques apply.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern provides additional structural information.
Predicted Mass Spectrometry Data
| Technique | Ion | Predicted m/z | Interpretation |
|---|---|---|---|
| ESI-HRMS | [M+H]⁺ | 160.0571 | C₇H₈F₂NO⁺ (Calculated: 160.0574) |
| EI-MS | [M]⁺˙ | 159.0496 | Molecular Ion |
Expected Fragmentation: Under Electron Ionization (EI), the molecule is expected to be relatively stable due to its aromaticity. Key fragmentation pathways could involve the loss of a methyl radical (·CH₃) from the methoxy group or the loss of CO.
Experimental Protocol (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. Calibrate the instrument to ensure high mass accuracy.
-
Data Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺ and use the accurate mass to calculate the elemental formula.[3]
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key absorbances will include the N-H stretches of the amine, C-F stretches, C-O stretches of the ether, and various vibrations of the aromatic ring.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3300 | Medium, Doublet | N-H asymmetric & symmetric stretching (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| 1620 - 1580 | Strong | N-H scissoring and C=C aromatic ring stretching |
| 1250 - 1180 | Strong | C-O-C asymmetric stretching (aryl ether) |
| 1100 - 1000 | Strong | C-F stretching |
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Since the compound is a liquid, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify the characteristic functional group peaks.[4]
UV-Visible Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aniline and methoxy substituents on the benzene ring act as auxochromes, causing a bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzene.
Predicted UV-Vis Data (in Ethanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|
| ~240 | High | π→π* (Primary benzenoid band) |
| ~290 | Moderate | π→π* (Secondary benzenoid band) |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution. Scan a range from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.[5]
Conclusion
The combination of NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, IR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a robust framework for researchers to verify the synthesis and purity of this important chemical intermediate. The outlined protocols represent standard, validated methods for acquiring high-quality spectroscopic data.
References
- NIST. (n.d.). 2,6-Difluoroaniline. NIST Chemistry WebBook.
- PubChem. (n.d.). 2,6-Difluoroaniline. National Center for Biotechnology Information.
- ResearchGate. (2015). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline.
- O'Brien, P. J., et al. (2021). Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Journal of the American Society for Mass Spectrometry.
- Semantic Scholar. (n.d.). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols.
- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- YouTube. (2021). CHE 219L NMR Characterization Tutorial.
- YouTube. (2020). How To Label NMR Spectra.
- Royal Society of Chemistry. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach.
- ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
- YouTube. (2021). CHE 219L NMR Characterization Tutorial.
- YouTube. (2020). How To Label NMR Spectra.
- YouTube. (2020). How To Label NMR Spectra.
Sources
Introduction: The Structural Significance of 2,6-Difluoro-3-methoxyaniline
An In-depth Technical Guide to the ¹³C NMR Analysis of 2,6-Difluoro-3-methoxyaniline
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 144851-62-7) is a key building block, presenting a unique substitution pattern that poses both challenges and opportunities for structural elucidation.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is the definitive method for confirming the substitution pattern and electronic environment of the carbon backbone.
This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound. We will move from a theoretical prediction of the spectrum, grounded in first principles and substituent effects, to a practical, field-proven protocol for data acquisition. The core objective is to not only present the data but to explain the causality behind the observed chemical shifts and, critically, the complex carbon-fluorine (C-F) coupling patterns that are the hallmark of this molecule's spectrum.
Theoretical ¹³C NMR Spectral Prediction
A robust understanding of a molecule's ¹³C NMR spectrum begins with a prediction based on established principles. The chemical shift of each carbon atom in the aromatic ring is influenced by the cumulative electronic effects (inductive and resonance) of the amine (-NH₂), methoxy (-OCH₃), and fluorine (-F) substituents. Furthermore, the presence of two ¹⁹F atoms (spin I = ½, 100% natural abundance) introduces spin-spin coupling, splitting the signals of nearby carbon atoms into distinct multiplets.[4]
Molecular Structure and Carbon Numbering
To discuss the spectrum coherently, we must first establish a standardized numbering system for the carbon atoms.
Caption: IUPAC numbering of this compound.
Analysis of Substituent Effects
-
Amine (-NH₂) Group: A powerful activating group that donates electron density via resonance, strongly shielding the ortho (C2, C6) and para (C4) positions.
-
Methoxy (-OCH₃) Group: Also an activating group, donating electron density through resonance. It shields its ortho (C2, C4) and para (C6) positions.
-
Fluorine (-F) Atoms: Fluorine is highly electronegative, leading to a strong inductive withdrawal (-I effect) which deshields adjacent carbons. However, it also exhibits a resonance donation (+R effect) by which its lone pairs delocalize into the ring, shielding ortho and para carbons. For fluorine, the most significant impact is the direct, one-bond C-F coupling, which results in a large downfield shift for the carbon it is attached to (the ipso-carbon).
In this molecule, the interplay is complex. C2 and C6 are directly attached to fluorine, which will dominate their chemical shifts. C1 is ortho to two fluorine atoms, experiencing their inductive withdrawal. C3 is ortho to one fluorine (C2) and meta to the other (C6).
Carbon-Fluorine (¹³C-¹⁹F) Coupling: The Definitive Feature
The diagnostic power of ¹³C NMR for fluorinated compounds lies in the C-F coupling constants (JCF), which are transmitted through bonds.[5][6] The magnitude of the coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms.
-
¹JCF (One-bond): Very large, typically ranging from -160 to -350 Hz. This coupling is observed for carbons directly bonded to fluorine (C2 and C6).[6]
-
²JCF (Two-bond): Smaller, typically 15-30 Hz. Carbons ortho to the fluorine will show this coupling (e.g., C1, C3 coupled to F at C2; C1, C5 coupled to F at C6).
-
³JCF (Three-bond): Generally 5-10 Hz. Carbons meta to the fluorine will exhibit this coupling (e.g., C4, C5 coupled to F at C2; C2, C4 coupled to F at C6).
-
⁴JCF (Four-bond): Smallest, typically 0-3 Hz. The carbon para to the fluorine will show this coupling (e.g., C5 coupled to F at C2; C3 coupled to F at C6).[7]
Predicted ¹³C NMR Data
Based on the additive effects of the substituents and known C-F coupling constants, we can predict the spectrum. The base value for benzene is ~128.5 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Multiplicity and Coupling Constants |
| C1 | ~125-135 | Triplet (t) or Doublet of Doublets (dd) | Coupled to two equivalent or nearly equivalent fluorine atoms at C2 and C6 (²JCF ≈ 20-30 Hz). If the effects are not identical, a dd will be observed. |
| C2 | ~150-160 | Doublet of Doublets (dd) | Large one-bond coupling to its attached fluorine (¹JCF ≈ 240-260 Hz) and a smaller three-bond coupling to the fluorine at C6 (³JCF ≈ 5-10 Hz). |
| C3 | ~145-155 | Doublet of Doublets (dd) | Two-bond coupling to the fluorine at C2 (²JCF ≈ 15-25 Hz) and four-bond coupling to the fluorine at C6 (⁴JCF ≈ 0-3 Hz, may not be resolved). |
| C4 | ~105-115 | Triplet (t) or Doublet of Doublets (dd) | Coupled via three bonds to two fluorine atoms at C2 and C6 (³JCF ≈ 5-10 Hz). |
| C5 | ~110-120 | Doublet of Doublets (dd) | Three-bond coupling to the fluorine at C6 (³JCF ≈ 5-10 Hz) and four-bond coupling to the fluorine at C2 (⁴JCF ≈ 0-3 Hz, may not be resolved). |
| C6 | ~150-160 | Doublet of Doublets (dd) | Large one-bond coupling to its attached fluorine (¹JCF ≈ 240-260 Hz) and a smaller three-bond coupling to the fluorine at C2 (³JCF ≈ 5-10 Hz). |
| -OCH₃ (C7) | ~56-62 | Singlet (s) or very fine multiplet | Primarily influenced by the oxygen.[8][9] May show a very small four-bond coupling to the fluorine at C2 (⁴JCF < 2 Hz), which is often not resolved. |
Note: Due to the molecule's asymmetry introduced by the methoxy group at C3, C2 and C6 are not chemically equivalent, nor are C4 and C5. Their environments are similar, but they should resolve into distinct signals.
Visualizing Predicted Splitting Patterns
The complexity of C-F coupling can be clarified by visualizing how a single resonance is split into a multiplet.
Caption: Predicted ¹³C NMR signal splitting trees for C1 and C2.
Experimental Protocol for High-Quality Data Acquisition
Acquiring a high-resolution, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters. The primary challenges are the low natural abundance of ¹³C, the potential for long relaxation times (especially for quaternary carbons), and the splitting of signals into low-intensity multiplets.
Workflow for ¹³C NMR Analysis
Caption: Standard workflow for ¹³C NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Tune and match the ¹³C probe to the correct frequency.
-
-
Data Acquisition (Proton-Decoupled):
-
The standard experiment is a ¹³C{¹H} experiment, where protons are decoupled to simplify the spectrum by removing C-H couplings, leaving only the C-F couplings.
-
Causality behind Parameter Choices: It is crucial to select parameters that account for the specific challenges of this molecule.
-
| Parameter | Recommended Value | Rationale / Field Insight |
| Spectrometer Frequency | ≥ 400 MHz (100 MHz for ¹³C) | Higher fields provide better signal dispersion, which is critical for resolving complex multiplets and closely spaced resonances. |
| Pulse Program | zgpg30 or similar | A 30° pulse angle is used instead of 90° to reduce the experiment time. It allows for a shorter relaxation delay (D1) as the magnetization recovers faster, without significantly compromising signal for carbons with long T₁ values. |
| Relaxation Delay (D1) | 5.0 s | Quaternary carbons (C1, C2, C3, C6) have no attached protons and thus long T₁ relaxation times. A sufficient delay is essential to allow for full magnetization recovery between scans, ensuring their signals are not attenuated or lost. |
| Acquisition Time (AQ) | 2.0 - 3.0 s | A longer acquisition time provides better digital resolution, which is necessary to accurately resolve the small 3JCF and 4JCF coupling constants. |
| Number of Scans (NS) | 1024 - 4096 | A high number of scans is required to achieve an adequate signal-to-noise (S/N) ratio. The ¹³C signal is inherently weak, and C-F coupling further divides the signal intensity across multiple lines, making each peak weaker.[10] |
| Decoupling | ¹H Broadband Decoupling | Removes all ¹H-¹³C couplings, simplifying the spectrum to show only C-F couplings and singlets for carbons not coupled to fluorine. |
Self-Validation Note: The presence of the CDCl₃ triplet at ~77.16 ppm serves as an internal validation of the instrument's calibration and resolution.
Interpretation and Conclusion
The resulting proton-decoupled ¹³C NMR spectrum of this compound will be complex but highly informative. The key to successful interpretation is a systematic approach:
-
Identify the Methoxy Carbon: Locate the sharp singlet (or near-singlet) expected around 56-62 ppm.
-
Locate the C-F Carbons: Search for two distinct, very broad, and complex multiplets in the far downfield region (150-160 ppm). These are C2 and C6, characterized by their massive ¹JCF splitting.
-
Assign the Remaining Aromatic Carbons: The remaining four signals in the 105-135 ppm region must be assigned based on their predicted chemical shifts and, most importantly, their coupling patterns. The signal for C1 should appear as a triplet or doublet of doublets with a ²JCF of ~25 Hz. The signal for C4 will be a similar multiplet but with a much smaller ³JCF of ~8 Hz.
This detailed ¹³C NMR analysis provides unambiguous confirmation of the molecular structure. For professionals in drug development, such a rigorous characterization is non-negotiable, ensuring the identity and purity of synthetic intermediates and final active pharmaceutical ingredients. The principles outlined in this guide—from predictive analysis based on substituent effects and coupling constants to the logic-driven optimization of experimental parameters—form a robust framework for the structural elucidation of any complex fluorinated aromatic compound.
References
- Alemán, C., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link][8][9][11]
- Duddeck, H. (1986). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Magnetic Resonance in Chemistry. [Link][12]
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- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. [Link][7]
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- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link][14]
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- Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link][6]
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link][16]
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Mass spectrometry of 2,6-Difluoro-3-methoxyaniline
An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-3-methoxyaniline
Foreword: A Note on Safety
Before proceeding with any experimental work involving this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. This compound is classified as hazardous, with potential for acute toxicity if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure[1]. All handling must be conducted within a chemical fume hood, utilizing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection[1][2]. Adherence to good industrial hygiene and safety practices is paramount[1].
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 144851-62-7, Molecular Formula: C₇H₇F₂NO, Molecular Weight: 159.13 g/mol ) is a substituted aniline that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries[3][4]. Its structural complexity, featuring a trifunctionalized aromatic ring with electron-donating (amino, methoxy) and strongly electron-withdrawing (fluoro) groups, presents a unique analytical challenge. The fluorine atoms, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making such compounds of great interest in drug discovery[5].
Mass spectrometry (MS) is the cornerstone for the structural characterization and quantification of such molecules. Its unparalleled sensitivity and specificity allow for definitive identification, impurity profiling, and metabolic tracking. This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, blending fundamental principles with field-proven methodologies to empower researchers in their analytical endeavors.
Foundational Principles: Ionization & Instrumentation
The choice of ionization technique is the most critical parameter in MS method development, dictating whether a molecule is gently converted into an ion for molecular weight determination or energetically fragmented to reveal its structural backbone[6].
Ionization Strategy: Soft vs. Hard Techniques
For a relatively small, polar molecule like this compound, several ionization techniques are viable.
-
Soft Ionization (ESI, APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart minimal excess energy, typically yielding an intact protonated molecule, [M+H]⁺[7][8]. ESI is exceptionally well-suited for this analyte, as the basic amino group is readily protonated in the acidic mobile phases commonly used in Liquid Chromatography (LC)-MS. This makes ESI the preferred method for quantitative studies and for generating a precursor ion for tandem mass spectrometry (MS/MS).[9]
-
Hard Ionization (EI): Electron Ionization (EI) bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation[10]. This creates a detailed "fingerprint" mass spectrum invaluable for initial structural elucidation and library matching. While requiring the sample to be volatile (amenable to Gas Chromatography, GC), the resulting fragmentation patterns offer deep structural insights[11].
This guide will focus on ESI for its relevance in modern drug development workflows, while also exploring the predictable fragmentation patterns under EI for a complete structural picture.
Table 1: Comparison of Relevant Ionization Techniques
| Technique | Ionization Type | Typical Result | Key Advantage | Best For |
| Electrospray Ionization (ESI) | Soft | [M+H]⁺ or [M-H]⁻ | High sensitivity for polar, non-volatile molecules; easily coupled with LC. | Quantitative analysis; MS/MS structural confirmation. |
| Electron Ionization (EI) | Hard | M⁺• and extensive fragments | Provides a detailed, reproducible fragmentation pattern for library searching. | De novo structural elucidation of volatile compounds. |
| Chemical Ionization (CI) | Soft | [M+H]⁺ | Less fragmentation than EI, preserving the molecular ion for compounds that fragment excessively. | Volatile compounds where the molecular ion is absent in EI.[9] |
The Fragmentation Puzzle: Predicting the Mass Spectrum
The true power of mass spectrometry lies in the interpretation of fragmentation patterns. The fragmentation of this compound is governed by the interplay of its functional groups, which direct bond cleavages to form stable ions.
General Workflow for MS Analysis
The logical flow from sample to data interpretation is a critical, self-validating system. Each step is designed to ensure the integrity of the final result.
Caption: High-level workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathways
The molecular weight of this compound is 159.13. In ESI positive mode, we expect a strong protonated molecular ion, [M+H]⁺, at m/z 160.1. In EI, the molecular ion, M⁺•, will be at m/z 159.1.
Key Predicted Neutral Losses and Fragments:
-
Loss of a Methyl Radical (•CH₃): A primary fragmentation pathway for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da). This is often a dominant fragmentation route.
-
[M+H]⁺ (m/z 160.1) → m/z 145.1 + •CH₃
-
-
Loss of Formaldehyde (CH₂O): Following the initial loss of •CH₃, a subsequent rearrangement can lead to the expulsion of carbon monoxide (CO), or alternatively, the parent ion can lose formaldehyde (30 Da) via a concerted mechanism.
-
[M+H]⁺ (m/z 160.1) → m/z 130.1 + CH₂O
-
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the aniline core involves the expulsion of HCN (27 Da) from the ring structure after initial fragmentation.[12]
-
Loss of HF: While the aromatic C-F bond is very strong, the loss of HF (20 Da) is a possibility in fluorinated compounds, especially under higher energy conditions.[12]
Caption: Predicted ESI+ fragmentation of this compound.
Experimental Protocol: A Validated LC-MS/MS Method
This section provides a robust, step-by-step protocol for the quantitative analysis and structural confirmation of this compound using a standard triple quadrupole mass spectrometer coupled with HPLC.
Materials and Reagents
-
This compound reference standard
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Calibrated analytical balance and volumetric flasks
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with 50:50 Methanol:Water.
-
Calibration Curve Standards: Serially dilute the working stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should be 50:50 Methanol:Water to mimic the initial mobile phase conditions.
LC-MS/MS System Parameters
Table 2: Detailed LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column providing good retention and peak shape for small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid ensures the analyte is protonated for efficient ESI+ ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | ESI Positive | The basic amine group is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas | Nitrogen, 800 L/hr | Aids in droplet desolvation. |
| Cone Voltage | 30 V | A key parameter to tune for maximizing precursor ion intensity. |
| MS/MS Transitions (MRM) | ||
| Precursor Ion (Q1) | m/z 160.1 | The protonated molecule, [M+H]⁺. |
| Product Ion 1 (Q3) | m/z 145.1 | Corresponds to the loss of •CH₃. A robust, high-intensity fragment suitable for quantification. |
| Product Ion 2 (Q3) | m/z 117.1 | Corresponds to the subsequent loss of CO. Serves as a confirmation ion. |
| Collision Energy | 15-25 eV (Optimize) | Must be optimized empirically to maximize the product ion signal. |
Data Interpretation and Trustworthiness
A protocol is only as good as its validation. For this method to be trustworthy, several criteria must be met:
-
Chromatographic Peak: The analyte should elute as a sharp, symmetrical peak, well-resolved from any matrix components.
-
Mass Accuracy: The measured m/z for the precursor and product ions should be within a narrow tolerance (e.g., ±0.1 Da on a quadrupole) of the theoretical values.
-
Ion Ratio: The ratio of the quantifier ion (m/z 145.1) to the qualifier ion (m/z 117.1) must be consistent across all standards and samples. This provides an additional layer of confirmation against interferences.
-
Linearity: The calibration curve should demonstrate excellent linearity (R² > 0.995) over the desired concentration range.
By establishing these self-validating checks, the method ensures that every result is both accurate and defensible, upholding the highest standards of scientific integrity.
References
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- ACD/Labs. (2023, August 23).
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- Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry.
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- Sigma-Aldrich. (2025, July 23).
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- eGyanKosh.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
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- Fisher Scientific.
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- CHAPTER 2 Fragmentation and Interpret
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A Senior Application Scientist's Guide to the FT-IR Spectrum of 2,6-Difluoro-3-methoxyaniline
Abstract
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-Difluoro-3-methoxyaniline, a key building block in contemporary drug discovery. Intended for researchers, scientists, and professionals in pharmaceutical development, this document outlines a robust methodology for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR). It further delivers a detailed interpretation of the compound's spectral features, correlating specific absorption bands to their corresponding molecular vibrations. By grounding these interpretations in established spectroscopic principles, this guide serves as a definitive reference for the structural verification and quality assessment of this critical reagent.
Introduction: Context and Purpose
The Rising Importance of Fluorinated Anilines in Medicinal Chemistry
This compound (CAS 144851-62-7) is a substituted aniline that has garnered significant interest in the field of medicinal chemistry.[1][2] The incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a molecule.[3] The aniline moiety itself is a common pharmacophore, but it is also recognized as a "structural alert" due to its potential for metabolic activation into reactive species.[4] Strategic substitution, such as with fluoro and methoxy groups, can modulate this reactivity while providing vectors for further chemical elaboration. As such, compounds like this compound are vital precursors in the synthesis of complex pharmaceuticals, including kinase inhibitors and other targeted therapies.[5][6]
FT-IR Spectroscopy: An Indispensable Tool for Quality Control
In the rigorous environment of pharmaceutical development, unequivocal confirmation of a starting material's identity and purity is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose.[7] The technique measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. Since each type of bond and functional group vibrates at a characteristic frequency, the resulting spectrum serves as a unique "molecular fingerprint."[8][9] This fingerprint is invaluable for confirming the identity of a compound, detecting impurities, and ensuring batch-to-batch consistency—a cornerstone of Good Manufacturing Practices (GMP).
Objectives of This Guide
This guide is designed to be a comprehensive resource for scientists working with this compound. The primary objectives are:
-
To establish a reliable, step-by-step protocol for acquiring a high-quality FT-IR spectrum using the modern Attenuated Total Reflectance (ATR) technique.
-
To provide a detailed, authoritative interpretation of the spectrum, assigning all major absorption bands to their specific molecular vibrations.
-
To present this data in a clear, accessible format, including a summary table and workflow diagram, to facilitate its use as a reference standard in a research or quality control setting.
Molecular Structure and Predicted Vibrational Modes
Understanding the constituent functional groups of this compound is the first step in predicting and interpreting its infrared spectrum.
Chemical Structure:
-
Formula: C₇H₇F₂NO[1]
-
Structure: A benzene ring substituted with a primary amine (-NH₂), a methoxy group (-OCH₃), and two fluorine atoms (-F).
Key Functional Groups and Their Expected Vibrations:
-
Primary Aromatic Amine (-NH₂):
-
N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes. These are typically sharp and of medium intensity.[10][11]
-
N-H Bending (Scissoring): A characteristic medium to strong absorption is expected between 1650-1580 cm⁻¹.[11]
-
C-N Stretching: For aromatic amines, a strong band appears in the 1335-1250 cm⁻¹ range.[11]
-
N-H Wagging: A broad band may appear between 910-665 cm⁻¹.[11]
-
-
Aromatic Ether (-OCH₃ on Benzene Ring):
-
C-O Stretching: Ethers show strong C-O stretching bands. Aromatic ethers, like anisole derivatives, are characterized by two distinct bands: an asymmetric C-O-C stretch (Ar-O) around 1275-1200 cm⁻¹ and a symmetric stretch (O-CH₃) near 1075-1020 cm⁻¹.[12] The asymmetric stretch is often the more intense of the two.
-
C-H Stretching (of -CH₃): Symmetrical and asymmetrical stretching of the methyl group protons will appear just below 3000 cm⁻¹.[13]
-
-
Fluorinated Aromatic Ring:
-
Aromatic C-H Stretching: These absorptions occur above 3000 cm⁻¹.[13]
-
Aromatic C=C Stretching: The benzene ring itself produces a series of bands, typically of variable intensity, in the 1620-1450 cm⁻¹ region.
-
C-F Stretching: The carbon-fluorine bond gives rise to very strong and characteristic absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹. The exact position is sensitive to the substitution pattern.[14]
-
Experimental Methodology: Acquiring a High-Fidelity Spectrum
Rationale for Method Selection: ATR-FTIR
For solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.[15][16] ATR offers significant advantages:
-
Minimal Sample Preparation: It eliminates the need for grinding and pressing pellets, saving time and avoiding potential sample contamination or polymorphism induction.[17][18]
-
High Reproducibility: The constant sampling path length, defined by the evanescent wave's penetration depth, ensures excellent spectral reproducibility.[19]
-
Ease of Use: The sample is simply placed in direct contact with the ATR crystal.[16]
Instrumentation and Parameters
-
Spectrometer: A modern FT-IR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and chemical inertness.
-
Resolution: 4 cm⁻¹ is sufficient to resolve all key functional group bands for a molecule of this complexity.
-
Scans: Co-addition of 32 scans for both the background and sample spectra provides an excellent signal-to-noise ratio.
-
Spectral Range: 4000 – 400 cm⁻¹.
Step-by-Step Protocol for Sample Analysis
-
Crystal Cleaning: Ensure the diamond surface of the ATR accessory is impeccably clean. Wipe with a solvent-grade isopropanol-moistened, lint-free tissue and allow it to fully evaporate.
-
Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum (32 scans). This is a critical step to ratio out the instrument's and ambient atmosphere's (H₂O, CO₂) infrared signature.
-
Sample Application: Place a small amount of this compound powder (typically just enough to cover the crystal surface) onto the diamond crystal.
-
Apply Pressure: Use the ATR pressure arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality spectrum.[19]
-
Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure anvil as described in Step 1.
Data Processing
Modern spectrometer software typically performs the necessary data processing automatically. The key steps include:
-
Fourier Transformation: Converts the raw interferogram into the frequency-domain spectrum.[9]
-
Background Subtraction: The sample spectrum is ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum.
-
ATR Correction (Optional but Recommended): An ATR correction algorithm can be applied. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a classical transmission spectrum. This can aid in comparing the spectrum to historical library data.[15]
Experimental Workflow Diagram
Caption: Workflow for acquiring an ATR-FTIR spectrum.
In-Depth Spectral Analysis and Interpretation
The FT-IR spectrum of this compound is rich with information. The analysis is best approached by dividing the spectrum into two main regions: the high-wavenumber region and the fingerprint region.
High-Wavenumber Region (4000 - 2800 cm⁻¹)
This region is dominated by N-H and C-H stretching vibrations.
-
~3480 cm⁻¹ and ~3390 cm⁻¹: These two sharp, distinct peaks are the classic signature of a primary amine (-NH₂). The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric N-H stretch.[11] Their presence is a definitive confirmation of the primary amine group.
-
~3050 cm⁻¹: This weaker absorption, appearing just above 3000 cm⁻¹, is characteristic of the C-H stretching vibrations of the aromatic ring.[13]
-
~2960 cm⁻¹ and ~2840 cm⁻¹: These two bands are assigned to the asymmetric and symmetric C-H stretching vibrations of the methyl (-CH₃) group in the methoxy substituent, respectively.[12]
Fingerprint Region (1700 - 400 cm⁻¹)
This region is complex but contains highly characteristic absorptions.
-
~1630 cm⁻¹: This strong band is attributed to the N-H scissoring (bending) vibration of the primary amine.[10] It may overlap with a C=C stretching vibration from the aromatic ring.
-
~1590 cm⁻¹ and ~1480 cm⁻¹: These absorptions are characteristic of the C=C stretching vibrations within the aromatic ring skeleton.
-
~1260 cm⁻¹: This very strong and sharp absorption is assigned to the asymmetric C-O-C stretching of the aromatic ether (Ar-O-CH₃). Its intensity is a hallmark of this functional group.[12]
-
~1210 cm⁻¹ and ~1100 cm⁻¹: These are strong bands characteristic of C-F stretching vibrations in fluoroaromatic compounds.[14] The presence of multiple strong bands in this region is expected due to the two C-F bonds.
-
~1030 cm⁻¹: This strong band corresponds to the symmetric C-O-C stretching of the methoxy group.[12]
Peak Assignment Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3480 | Medium, Sharp | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3390 | Medium, Sharp | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3050 | Weak, Sharp | Aromatic C-H Stretch | Aromatic Ring |
| ~2960 | Weak, Sharp | Asymmetric C-H Stretch | Methoxy (-OCH₃) |
| ~2840 | Weak, Sharp | Symmetric C-H Stretch | Methoxy (-OCH₃) |
| ~1630 | Strong, Sharp | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1590 | Medium | Aromatic C=C Stretch | Aromatic Ring |
| ~1480 | Strong | Aromatic C=C Stretch | Aromatic Ring |
| ~1260 | Very Strong, Sharp | Asymmetric Ar-O-C Stretch | Aromatic Ether |
| ~1210 | Strong | C-F Stretch | Fluoroaromatic |
| ~1100 | Strong | C-F Stretch | Fluoroaromatic |
| ~1030 | Strong | Symmetric C-O-C Stretch | Aromatic Ether |
Conclusion: Practical Implications for Researchers
The FT-IR spectrum of this compound provides a wealth of structural information in a single, rapid measurement. The key takeaways for the practicing scientist are:
-
Identity Confirmation: The unique combination of dual N-H stretches, strong C-O and C-F stretches, and aromatic ring vibrations provides an unambiguous fingerprint for confirming the material's identity. This reference spectrum can be used to build internal spectral libraries for incoming raw material verification.
-
Purity Assessment: The absence of unexpected peaks (e.g., O-H stretch from water around 3300 cm⁻¹ broad, C=O stretch from carbonyl impurities around 1700 cm⁻¹) is a strong indicator of sample purity.
-
Process Monitoring: In a synthetic setting, FT-IR can be used to monitor the disappearance of precursor functional groups and the appearance of the product's signature peaks, providing real-time reaction tracking.
By following the robust ATR methodology and utilizing the detailed spectral interpretation provided herein, researchers and drug development professionals can confidently employ FT-IR spectroscopy as a cornerstone of their quality assurance and analytical programs.
References
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- 3-Fluoro-p-anisidine. Ossila. Available at: https://www.ossila.com/products/3-fluoro-p-anisidine
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An In-depth Technical Guide to 2,6-Difluoro-3-methoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-methoxyaniline is a substituted aniline derivative that has garnered interest in the fields of medicinal chemistry and organic synthesis. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline ring imparts unique electronic and steric properties to the molecule. These characteristics make it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, offering insights for researchers and professionals in drug discovery and chemical development.
Chemical and Physical Properties
This compound, with the CAS number 144851-62-7, is a clear, colorless to pale orange liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₂NO | [1] |
| Molecular Weight | 159.14 g/mol | [1] |
| CAS Number | 144851-62-7 | [1][2] |
| Appearance | Clear colorless to pale orange liquid | [1] |
| Purity | Typically ≥97% | [2][3] |
| Refractive Index (n20/D) | 1.5210-1.5260 | [1] |
Solubility: Based on the general solubility of substituted anilines, this compound is expected to be slightly soluble in water and soluble in common organic solvents such as chloroform and ethyl acetate.[4]
Molecular Structure and Spectroscopic Data
The structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, two fluorine atoms at positions 2 and 6, and a methoxy group at position 3.
graph "2_6_Difluoro_3_methoxyaniline_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=invis];
}
Caption: A potential synthetic pathway to this compound.
Chemical Reactivity and Applications
The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo typical reactions of primary anilines, such as acylation, alkylation, and diazotization. The aromatic ring is deactivated towards electrophilic substitution due to the strong electron-withdrawing effect of the two fluorine atoms. However, the positions on the ring are activated by the electron-donating methoxy and amino groups, which can direct the regioselectivity of certain reactions.
The primary application of this compound lies in its use as a versatile chemical intermediate in organic synthesis, particularly in the pharmaceutical industry. The unique substitution pattern of the molecule makes it a valuable building block for the construction of more complex molecules with potential biological activity.
A notable example of its application is in the synthesis of a potential PET (Positron Emission Tomography) agent for imaging B-Raf(V600E) in cancers. In this context, a derivative of 2,6-difluoroaniline is utilized in a multi-step synthesis to produce the final radiolabeled tracer.[5] This highlights the importance of this class of compounds in the development of diagnostic tools for oncology.
Safety and Handling
This compound is classified as a toxic and harmful irritant.[2] Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry and organic synthesis. Its unique combination of fluoro and methoxy substituents on an aniline scaffold provides a valuable platform for the design and synthesis of novel compounds with desired biological activities. While further research is needed to fully elucidate its physical and chemical properties and to explore its full range of applications, its role as a key building block in the development of advanced molecules, such as PET imaging agents, underscores its importance for the scientific community. As research in fluorinated organic compounds continues to expand, the demand for and interest in versatile intermediates like this compound are likely to grow.
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- Sobekbio Biosciences. This compound. [https://www.sobekbio.com/products/2-6-difluoro-3-methoxyaniline-ag003g45](https://www.soekbio.com/products/2-6-difluoro-3-methoxyaniline-ag003g45)
- Fisher Scientific. This compound, 97%. [https://www.fishersci.ca/ca/en/catalog/products/I_144851627.html](https://www.fishersci.
- Sigma-Aldrich. 2,6-Difluoro-4-methoxyaniline. [https://www.sigmaaldrich.com/US/en/product/ambeed/amb2d6f03e5](https://www.sigmaaldrich.com/US/en/product/ambeed/amb2d6f03e5)
- Thermo Fisher Scientific. This compound, 97% 5 g. [https://www.thermofisher.com/order/catalog/product/H26631.06](https://www.thermofisher.
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- Gao, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. *Bioorganic & Medicinal Chemistry Letters*, 23(4), 1017-1021.
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- Google Patents. A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. [https://patents.google.com/patent/EP0506199A2/en](https://patents.google.
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Solubility of 2,6-Difluoro-3-methoxyaniline in organic solvents
An In-Depth Technical Guide to the Solubility of 2,6-Difluoro-3-methoxyaniline in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility characteristics for applications in synthesis, formulation, and quality control.
Introduction to this compound
This compound is an aromatic organic compound with the molecular formula C7H7F2NO.[1] It is a substituted aniline that is of growing interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the fluorine and methoxy substituents. Understanding its solubility is a critical first step in its practical application. The structure of this compound, with its polar amine and methoxy groups and the electron-withdrawing fluorine atoms, suggests a nuanced solubility profile that will be explored in this guide.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H7F2NO | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 144851-62-7 | [1] |
| Appearance | Clear colorless to pale orange liquid | [1][2] |
The Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The dissolution process involves the breaking of intermolecular forces in the solute and solvent and the formation of new solute-solvent interactions.
For this compound, the key structural features influencing its solubility are:
-
The Aniline Moiety (-NH2): The amino group is polar and capable of forming hydrogen bonds. This suggests potential solubility in protic and polar aprotic solvents.
-
The Methoxy Group (-OCH3): The methoxy group is also polar and can act as a hydrogen bond acceptor.
-
The Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, increasing the polarity of the C-F bonds. However, their symmetric placement can influence the overall molecular dipole moment.
-
The Benzene Ring: The aromatic ring is nonpolar and will contribute to solubility in solvents with some nonpolar character.
Based on these features, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar solvents.
Experimental Determination of Solubility
The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound.
Materials and Equipment
-
This compound (≥97% purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Sources
A Tale of Two Substituents: An In-depth Technical Guide to the Electronic Effects of Fluorine and Methoxy Groups in Anilines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline and its derivatives represent a cornerstone scaffold in medicinal chemistry. The strategic functionalization of the aniline ring is a critical exercise in rational drug design, directly influencing molecular properties such as basicity, nucleophilicity, and metabolic stability. This guide provides a detailed examination of the nuanced electronic effects of two ubiquitous substituents: the fluorine atom and the methoxy group. By dissecting their inductive and resonance contributions, we illuminate the causal relationships that govern their profound impact on the physicochemical and pharmacokinetic profiles of aniline-based compounds. This document is intended to serve as a practical and authoritative resource, bridging fundamental electronic principles with field-proven applications in drug development.
Introduction: The Electronic Tug-of-War in Aromatic Systems
The reactivity and properties of a substituted aniline are fundamentally dictated by the electron density at the amino group's nitrogen atom. This electron density is, in turn, modulated by a delicate interplay of electronic effects exerted by substituents on the aromatic ring. These effects are broadly categorized as the inductive effect (-I/+I) and the resonance (or mesomeric) effect (+M/-M).
-
The Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I), while electron-donating groups (EDGs) push electron density towards it (+I).
-
The Resonance Effect (M): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated system of the aromatic ring. It can either donate (+M) or withdraw (-M) electron density, and its influence is most pronounced at the ortho and para positions.
To quantify these effects and predict their impact on reaction rates and equilibria, the Hammett equation provides an invaluable linear free-energy relationship.[1][2]
log(k/k₀) = σρ or log(K/K₀) = σρ
Here, σ (sigma) is the substituent constant , which quantifies the electronic effect of a substituent, and ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to these effects.[3][4] A positive σ value indicates an electron-withdrawing substituent, while a negative value signifies an electron-donating one.
This guide will now dissect the distinct electronic personalities of fluorine and the methoxy group, comparing and contrasting their influence on the aniline core.
The Duality of Fluorine: A Potent Inductive Withdrawer with Modest Resonance Donation
Fluorine is the most electronegative element, and its electronic character is dominated by a powerful electron-withdrawing inductive effect (-I).[5] This potent -I effect significantly reduces the electron density of the aromatic ring and, consequently, the basicity of the aniline nitrogen. However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the ring via resonance (+M).[2]
A critical point of understanding is the relative weakness of fluorine's +M effect compared to its -I effect. This is due to the poor energy and size match between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, leading to inefficient orbital overlap. The net result is that fluorine is a deactivating group in electrophilic aromatic substitution yet directs incoming electrophiles to the ortho and para positions.
The Methoxy Group: A Dominant Resonance Donor with a Countervailing Inductive Pull
The methoxy group (-OCH₃) presents a contrasting electronic profile. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I).[6] However, the lone pairs on the oxygen atom are readily delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+M).[2]
Crucially, the +M effect of the methoxy group is significantly stronger than its -I effect.[6] This dominant resonance donation increases electron density on the aromatic ring, particularly at the ortho and para positions, thereby enhancing the basicity of the aniline nitrogen when substituted at these positions. In the meta position, where the resonance effect is not operative, the methoxy group exerts a net electron-withdrawing effect due to induction.[7]
The following diagram illustrates the interplay of these electronic effects.
Caption: Dominant electronic effects of Fluorine vs. Methoxy.
Quantitative Comparison: pKa and Hammett Constants
The most direct measure of how these electronic effects influence the aniline nitrogen is through the basicity of the amine, quantified by the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, meaning the lone pair is less available for protonation.
The table below summarizes the experimental pKa values for aniline and its fluoro- and methoxy-substituted isomers, alongside their respective Hammett substituent constants (σ).
| Compound | Substituent Position | pKa of Conjugate Acid | Hammett Constant (σ) |
| Aniline | - | ~4.60 | 0.00 |
| 2-Fluoroaniline | ortho | ~3.20[8] | - |
| 3-Fluoroaniline | meta | ~3.51 | σm = +0.34 |
| 4-Fluoroaniline | para | ~4.65[9] | σp = +0.06 |
| 2-Methoxyaniline (o-Anisidine) | ortho | ~4.53[10] | - |
| 3-Methoxyaniline (m-Anisidine) | meta | ~4.23 | σm = +0.12 |
| 4-Methoxyaniline (p-Anisidine) | para | ~5.36[11] | σp = -0.27 |
| Note: pKa values can vary slightly depending on the source and experimental conditions. Hammett constants are from established literature sources.[12] |
Analysis of the Data:
-
Fluorine's Impact: All fluoroanilines are less basic than aniline, a direct consequence of fluorine's potent -I effect. The meta- and ortho-isomers are significantly weaker bases due to the proximity of the -I effect. For p-fluoroaniline, the weak +M effect partially counteracts the -I effect, resulting in a pKa very close to that of aniline itself.[13]
-
Methoxy's Impact: The p-methoxyaniline is a significantly stronger base than aniline.[11] This is a clear demonstration of the dominant +M effect donating electron density to the ring and, consequently, to the nitrogen atom. Conversely, m-methoxyaniline is a weaker base than aniline because only the -I effect operates from the meta position.[7] The o-methoxyaniline's basicity is slightly lower than aniline's, suggesting a complex interplay of a strong +M effect, a competing -I effect, and potential steric hindrance or intramolecular hydrogen bonding.[14]
Implications in Drug Design and Development
The choice between a fluorine or a methoxy substituent is a critical decision in medicinal chemistry, with profound consequences for a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamics.
Fluorine: The Metabolic Blocker and pKa Modulator
The strategic incorporation of fluorine is a widely used tactic in drug design.[15]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[16]
-
pKa Modulation: As demonstrated by the pKa data, fluorine is a reliable tool for reducing the basicity of nearby amines.[16] This can be crucial for optimizing a drug's ionization state at physiological pH (around 7.4), which in turn affects its membrane permeability, solubility, and potential for off-target interactions at ion channels. A less basic amine is less likely to be protonated and trapped in acidic compartments.
-
Binding Affinity: Fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions, such as dipole-dipole interactions or by forming non-classical hydrogen bonds with backbone amides.[17]
Case Study Insight: In the development of Bruton's tyrosine kinase (BTK) inhibitors, the strategic placement of a fluorine atom has been shown to improve microsomal stability and oral exposure in preclinical models, directly translating electronic effects into improved pharmacokinetic properties.[18]
Methoxy Group: The Solubility Enhancer and Binding Motif
The methoxy group is also a valuable tool for medicinal chemists, often improving key drug-like properties.[19]
-
Physicochemical Properties: The methoxy group can enhance a ligand's solubility and alter its lipophilicity.[20] While often considered lipophilic, on an aromatic ring, its contribution to LogD can be near zero, allowing for potency improvements without the penalty of increased lipophilicity.
-
Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket. This can significantly enhance binding affinity and selectivity.[20]
-
ADME Properties: While generally favorable, the methoxy group can be a metabolic liability. It is susceptible to O-demethylation by CYP enzymes, which can be a primary clearance pathway. This metabolic vulnerability must be considered and potentially mitigated through structural modifications.
Case Study Insight: Many natural product-derived drugs feature methoxy groups, which are often key to their biological activity. In synthetic pharmaceuticals, the methoxy group is frequently incorporated to enhance ligand-target binding and improve overall ADME characteristics.[20]
Experimental Protocols: A Self-Validating System for pKa Determination
To ensure the trustworthiness of the data that underpins these design principles, robust experimental methods are essential. Here, we provide detailed protocols for two common methods of pKa determination.
Workflow for pKa Determination
The following diagram outlines the general workflow for experimentally determining the pKa of an aniline derivative.
Caption: Experimental workflows for pKa determination.
Protocol 1: pKa Determination by Potentiometric Titration
This method relies on monitoring the pH of a solution as a titrant of known concentration is added.[11][21]
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Volumetric flasks and pipettes
-
Analyte (e.g., a substituted aniline)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Deionized water
Procedure:
-
Preparation: Prepare a 1 mM solution of the aniline analyte in deionized water. If solubility is an issue, a co-solvent like methanol may be used, but its concentration should be kept low and consistent.
-
Acidification: Transfer a precise volume (e.g., 20.00 mL) of the analyte solution to a beaker. Add the 0.15 M KCl solution to maintain ionic strength. Acidify the solution to ~pH 2 by adding 0.1 M HCl.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing standardized 0.1 M NaOH over the beaker.
-
Data Collection: Begin stirring the solution. Record the initial pH. Add small, precise increments of the 0.1 M NaOH titrant (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
-
Endpoint: Continue the titration until the pH reaches ~12. The largest pH change will occur around the equivalence point.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Validation: Repeat the titration at least three times to ensure reproducibility. The average pKa and standard deviation should be reported.
Protocol 2: pKa Determination by UV-Vis Spectroscopy
This method is advantageous for small sample quantities and relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.[20][22]
Materials:
-
UV-Vis spectrophotometer (preferably with a 96-well plate reader for higher throughput)
-
Quartz cuvettes or UV-transparent 96-well plates
-
Calibrated pH meter
-
A series of aqueous buffer solutions of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).
-
Analyte stock solution (e.g., 10 mM in DMSO or methanol).
Procedure:
-
Spectrum Scan: First, obtain the full UV-Vis spectra (e.g., 230-500 nm) of the analyte in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 12) buffer to identify the wavelengths (λ) where the absorbance changes most significantly upon ionization.
-
Sample Preparation: Prepare a series of solutions by adding a small, fixed amount of the analyte stock solution to each of the buffer solutions (e.g., add 5 µL of 10 mM stock to 245 µL of each buffer in a 96-well plate). Ensure the final solvent concentration is low (≤2% v/v).
-
Data Collection: Measure the absorbance of each solution at the pre-determined wavelengths.
-
Data Analysis: Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. The data should form a sigmoidal curve.
-
pKa Calculation: The pKa is the pH value at the inflection point of this sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint between the minimum and maximum absorbance.
-
Validation: The experiment should be repeated to ensure the results are reproducible. Using data from multiple wavelengths can also serve as an internal validation check.
Conclusion
The electronic effects of fluorine and methoxy groups are a study in contrasts. Fluorine, dominated by its powerful inductive effect, consistently reduces the basicity of the aniline nitrogen, a property masterfully exploited to enhance metabolic stability and fine-tune pKa in drug candidates. The methoxy group, governed by its strong resonance donation, generally increases basicity when in the para position and serves as a valuable hydrogen bond acceptor, though its metabolic lability requires careful consideration.
A thorough understanding of these fundamental principles, quantified by parameters like pKa and Hammett constants, is indispensable for the modern medicinal chemist. By leveraging this knowledge and employing robust experimental validation, researchers can make more informed decisions in the design and optimization of aniline-based therapeutics, ultimately accelerating the path to safer and more effective medicines.
References
- Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.
- Chemistry - simple solution. (2024, September 2). Hammett Equation. YouTube.
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- Ríos-Martínez, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(9), 720–724.
- Angeel Oak Speciality Chemtech. (n.d.). ORTHOFLUOROANILINE.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 26(20), 3645-3663.
- Problem Set #3 – Solutions. (n.d.).
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Chemistry Stack Exchange. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
- PubChem. (n.d.). p-Anisidine.
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- ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
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Substituted Difluoroanilines: From Foundational Discoveries to Modern Synthetic Pillars
An in-depth technical guide by a Senior Application Scientist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal, agrochemical, and materials science.[1][2] Among the vast array of organofluorine compounds, substituted difluoroanilines stand out as exceptionally versatile building blocks. The presence of two fluorine atoms on the aniline ring profoundly alters the molecule's electronic properties, pKa, lipophilicity, and metabolic stability, making these compounds highly sought-after intermediates.[1][3][4] This guide provides an in-depth exploration of the discovery and history of substituted difluoroanilines, tracing the evolution of synthetic methodologies from classical, often harsh, procedures to the sophisticated catalytic systems employed today. We will delve into the causality behind key experimental choices, present detailed protocols for seminal transformations, and illustrate the logical progression of synthetic strategies, offering field-proven insights for professionals in chemical research and development.
The Dawn of Aromatic Fluorination: Early Challenges and Breakthroughs
The history of aromatic fluorine chemistry is a narrative of overcoming significant technical hurdles.[5] Early attempts to directly fluorinate aromatic compounds with elemental fluorine (F₂) were fraught with peril, often resulting in violent, uncontrolled reactions and decomposition of the starting material due to the extreme reactivity of fluorine gas.[6] It became evident that a controlled, indirect method was necessary to forge the stable carbon-fluorine bond on an aromatic ring.
A pivotal breakthrough came in 1927 when Günther Schiemann and Günther Balz reported a reliable method for introducing a single fluorine atom onto an aromatic ring.[6] This reaction, now famously known as the Balz-Schiemann reaction , involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt. This multi-step process begins with the diazotization of an aromatic amine (like aniline) using nitrous acid in the presence of fluoroboric acid (HBF₄). The resulting diazonium salt is then isolated and heated, which causes it to decompose, releasing nitrogen gas and forming the desired aryl fluoride. This discovery was a watershed moment, providing the first general and predictable method for synthesizing fluoroaromatics and laying the groundwork for the future synthesis of more complex molecules, including difluoroanilines.
The core principle of the Balz-Schiemann reaction is the use of the tetrafluoroborate anion as both a stabilizing counter-ion for the diazonium salt and the fluoride source. This elegant solution tamed the reactivity of the fluorinating agent and provided a pathway that is still used in some industrial applications today.[6]
Caption: A multi-step synthetic route from 2,4- to 3,5-difluoroaniline.
Step 1: Bromination 1[7]. To a four-necked flask, add 500g of water and 260g of 37% hydrochloric acid. Stir for 15 minutes. 2. Add 116.8g of 2,4-difluoroaniline to form a solution of its hydrochloride salt. 3. Cool the solution to 20°C. 4. Slowly add 146g of bromine over approximately 50 minutes, maintaining the temperature between 20-45°C. 5. After the addition is complete, maintain the temperature for 30 minutes to yield a slurry of 2-bromo-4,6-difluoroaniline hydrochloride.
- Scientist's Insight: Using the hydrochloride salt increases the substrate's solubility in the aqueous medium and deactivates the ring slightly, helping to control the bromination and prevent over-reaction.
Step 2: Diazotization and Reductive Deamination 1[7]. Cool the slurry from Step 1 to 10°C and add 500g of isopropanol. 2. Prepare a solution of 63.5g of solid sodium nitrite in 100ml of water. 3. Add the sodium nitrite solution dropwise over 2 hours, keeping the temperature below 10°C. This forms the diazonium salt. 4. Continue stirring for 1 hour. The isopropanol acts as the reducing agent to remove the diazonium group, replacing it with a hydrogen atom. 5. Heat the mixture to 30°C and maintain for 1.5 hours. 6. Neutralize with alkali to a pH of 3-4 and distill to obtain 3,5-difluorobromobenzene.
- Scientist's Insight: This is a modified Sandmeyer-type reaction where the diazonium group is not replaced by a nucleophile but is instead reduced. Isopropanol is an effective and inexpensive reducing agent for this purpose.
Step 3: Amination 1[7]. Transfer the 3,5-difluorobromobenzene to a high-pressure autoclave. 2. Add 290g of 29% aqueous ammonia and a suitable amination catalyst (e.g., a copper-based catalyst). 3. Gradually heat the sealed reactor to 163°C, maintaining pressure for 4-5 hours. 4. Monitor the reaction for the disappearance of the starting material (<0.2%). 5. Cool the reaction, extract with a suitable organic solvent (e.g., methyl tert-butyl ether), and distill the extract to collect the final 3,5-difluoroaniline product.
- Scientist's Insight: This nucleophilic aromatic substitution requires a catalyst and elevated temperature/pressure because the aromatic ring is not strongly activated towards substitution. The choice of catalyst is critical for achieving good conversion and minimizing side products.
The Impact of Difluoroanilines in Drug Discovery and Agrochemicals
The utility of difluoroanilines stems directly from the unique properties of fluorine. I[8]ncorporating two fluorine atoms can:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life. *[4][9] Modulate Lipophilicity: Fluorine is highly electronegative but also lipophilic. Strategic placement of fluorine atoms allows for fine-tuning of a molecule's overall lipophilicity, which is crucial for membrane permeability and bioavailability. *[1] Alter Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms significantly lowers the basicity of the aniline nitrogen. T[3]his is a critical parameter for drug-receptor interactions, as it affects the ionization state of the molecule at physiological pH.
-
Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) at a receptor binding site, enhancing the potency of a drug candidate.
[4]These properties have led to the inclusion of the difluoroaniline motif in a wide range of commercial products, from anti-inflammatory drugs and kinase inhibitors to potent herbicides and fungicides that require environmental stability and high efficacy.
The journey from the hazardous early experiments with elemental fluorine to the precise and elegant catalytic methods of today showcases remarkable progress in synthetic chemistry. Substituted difluoroanilines, once chemical curiosities, are now fundamental building blocks in the creation of advanced molecules that impact human health and agriculture. The historical development of their synthesis provides a compelling case study in the interplay between mechanistic understanding and practical innovation. As demand for more sophisticated fluorinated compounds grows, future research will likely focus on developing even more efficient, sustainable, and stereoselective methods for their preparation, further expanding the synthetic chemist's toolkit and enabling the discovery of next-generation therapeutics and agrochemicals.
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Unlocking New Frontiers: A Technical Guide to the Research Potential of 2,6-Difluoro-3-methoxyaniline
For Immediate Release
SHANGHAI, CN – January 9, 2026 – As the landscape of drug discovery and materials science continually evolves, the strategic design of novel molecular entities is paramount. This technical guide delves into the untapped research potential of 2,6-Difluoro-3-methoxyaniline, a promising building block for the development of next-generation pharmaceuticals and advanced materials. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining key areas of investigation and providing a robust framework for future exploration.
Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The presence of two fluorine atoms at the ortho positions of the aniline ring in this compound significantly influences its electronic properties, rendering the aromatic ring electron-deficient and modulating the basicity of the amino group.[3] This unique electronic environment opens up diverse avenues for synthetic transformations.
Simultaneously, the methoxy group at the meta position introduces an electron-donating character, creating a nuanced electronic profile that can be exploited for selective chemical reactions. This juxtaposition of electron-withdrawing and electron-donating groups makes this compound a versatile scaffold for creating libraries of complex molecules with diverse pharmacological and material properties.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 144851-62-7 | [4] |
| Molecular Formula | C₇H₇F₂NO | [4] |
| Molecular Weight | 159.13 g/mol | [4] |
| Appearance | Clear colorless to pale orange liquid | Thermo Fisher Scientific |
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound make it a highly attractive starting point for the synthesis of novel therapeutic agents.
Kinase Inhibitors
A significant area of opportunity lies in the development of kinase inhibitors, a critical class of drugs in oncology and immunology.[5][6][7] A patent for the synthesis of a potent kinase inhibitor utilizes a structurally similar compound, 2,6-difluoro-3,5-dimethoxyaniline, highlighting the value of this substitution pattern. The synthesis involves the condensation of the aniline with an aldehyde followed by cyclization to form a tricyclic ring system. This suggests a promising synthetic route for derivatives of this compound.
The rationale for using this scaffold in kinase inhibitor design is multi-faceted:
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, a crucial interaction in many kinase active sites.
-
Hydrophobic Interactions: The aromatic ring provides a scaffold for building out into hydrophobic pockets.
-
Modulation of Physicochemical Properties: The fluorine and methoxy groups can be used to fine-tune solubility, lipophilicity, and metabolic stability.
Proposed Research Workflow for Kinase Inhibitor Synthesis:
Caption: Proposed workflow for the discovery of novel kinase inhibitors.
Other Therapeutic Targets
Beyond kinase inhibitors, the unique electronic and steric properties of this compound make it a candidate for exploring other therapeutic targets, including but not limited to:
-
GPCR Modulators: The scaffold can be elaborated to interact with G-protein coupled receptors.
-
Enzyme Inhibitors: The aniline moiety can be functionalized to target the active sites of various enzymes.
-
Antimicrobial Agents: The incorporation of fluorine is a known strategy to enhance the potency of antimicrobial compounds.
Potential Research Area 2: Advanced Materials Science
The field of materials science offers fertile ground for the application of this compound, particularly in the development of functional polymers.
Fluorinated Polyanilines
Polyaniline is a well-known conducting polymer with a range of applications in electronics, sensors, and anti-corrosion coatings.[8] The properties of polyaniline can be tuned by substituting the aniline monomer. The synthesis of fluorinated polyanilines has been reported to alter the polymer's thermal stability, solubility, and conductivity.[9][10][11]
The polymerization of this compound could lead to a novel fluorinated polyaniline with unique properties. The methoxy group may enhance solubility in organic solvents, a common challenge in polyaniline processing. The fluorine atoms are expected to influence the electronic properties and potentially the morphology of the resulting polymer.
Proposed Experimental Protocol for the Synthesis of Poly(this compound):
-
Monomer Preparation: Dissolve this compound in a suitable acidic medium (e.g., 1 M HCl).
-
Initiation: Cool the monomer solution in an ice bath and add an oxidizing agent, such as ammonium persulfate, dropwise with stirring.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 24 hours) at a controlled temperature.
-
Isolation and Purification: Collect the precipitated polymer by filtration, wash extensively with deionized water and methanol to remove unreacted monomer and oligomers, and dry under vacuum.
-
Characterization: Analyze the resulting polymer using techniques such as FT-IR, UV-Vis, and NMR spectroscopy to confirm its structure. Investigate its thermal stability (TGA), morphology (SEM), and conductivity (four-point probe method).
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2,6-Difluoro-3-methoxyaniline as a chemical intermediate
An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyaniline: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a strategically substituted aromatic amine, represents a valuable and highly versatile building block in the synthesis of complex organic molecules. The unique arrangement of its functional groups—two ortho-fluorine atoms flanking an amine, and a meta-methoxy group—imparts a distinct electronic and steric profile that is increasingly sought after in medicinal chemistry and materials science. The fluorine substituents can enhance metabolic stability, modulate basicity (pKa) of the aniline nitrogen, and introduce novel non-covalent interactions for molecular recognition in biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 3-Amino-2,4-difluoroanisole or 2,6-Difluoro-m-anisidine, is a substituted aniline that serves as a key chemical intermediate.[1] Its structure is notable for the presence of fluorine atoms, which are critical in modifying the properties of target molecules in drug discovery.[2]
| Property | Value | Source(s) |
| CAS Number | 144851-62-7 | [1][3] |
| Molecular Formula | C₇H₇F₂NO | [3] |
| Molecular Weight | 159.14 g/mol | |
| Appearance | Clear colorless to pale orange liquid | [4][5] |
| Purity (Typical) | ≥96-97% | [1][4] |
| Refractive Index | 1.5210-1.5260 (@ 20°C) | [4][5] |
| Synonyms | 3-Amino-2,4-difluoroanisole, 2,6-Difluoro-m-anisidine | [1] |
Predicted Spectroscopic Profile
-
¹H NMR: Protons on the aromatic ring will appear as multiplets, with coupling to both adjacent protons and fluorine atoms. The methoxy group will present as a singlet around 3.8-4.0 ppm, and the amine protons will show a broad singlet.
-
¹³C NMR: The carbon atoms attached to fluorine will show large one-bond C-F coupling constants. The aromatic region will display six distinct signals.
-
¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms, each showing coupling to adjacent protons.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 159, corresponding to the molecular weight.
Synthesis and Manufacturing Considerations
Detailed, large-scale manufacturing protocols for this compound are not widely published in peer-reviewed literature, likely due to their proprietary nature. However, a logical and robust synthetic route can be devised from commercially available starting materials, leveraging well-established organic transformations. The most plausible approach involves the nitration of a difluoroanisole precursor followed by the reduction of the nitro group.
Proposed Synthetic Pathway
A reliable synthesis begins with 2,4-difluoroanisole. The key steps are regioselective nitration, followed by a standard reduction to yield the target aniline.
Caption: Proposed synthetic workflow for this compound.
Protocol: Laboratory-Scale Synthesis
This protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding.
Step 1: Nitration of 2,4-Difluoroanisole
-
Rationale: The methoxy group is a strong ortho-, para-director. In 2,4-difluoroanisole, the positions ortho and para to the methoxy group are C2 and C4 (blocked by fluorine) and C6. The position ortho to the methoxy and meta to both fluorines (C5) is the most sterically accessible and electronically favorable position for nitration. Standard nitrating conditions (HNO₃/H₂SO₄) are effective for this transformation.
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice/salt bath to -5 to 0 °C.
-
Reaction: Charge the flask with 2,4-difluoroanisole (1.0 eq). Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) while maintaining the internal temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated H₂SO₄ (1.5 eq) at 0 °C. Add this mixture dropwise to the anisole solution over 1 hour, ensuring the temperature does not exceed 5 °C.
-
Quenching & Isolation: After the addition is complete, allow the reaction to stir for an additional 2 hours at 0-5 °C. Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2,4-Difluoro-5-nitroanisole, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Validation: The intermediate should be characterized by ¹H NMR and melting point to confirm its identity and purity before proceeding.
Step 2: Reduction of 2,4-Difluoro-5-nitroanisole
-
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Reduction with iron powder in the presence of an acid (like HCl or acetic acid) is a cost-effective and reliable method. Alternatively, catalytic hydrogenation (H₂ over Pd/C) offers a cleaner reaction profile with high efficiency.
-
Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the synthesized 2,4-Difluoro-5-nitroanisole (1.0 eq), ethanol, and water (5:1 v/v).
-
Reaction: Add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl, 0.2 eq). Heat the mixture to reflux (approx. 80-85 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
-
Validation: Final product identity and purity should be confirmed by NMR (¹H, ¹³C, ¹⁹F), GC-MS, and refractive index measurement.[4][5]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its three substituents. The amine group is a potent nucleophile and activating group, while the methoxy group is also activating. The two ortho-fluorine atoms are strongly deactivating via induction but also exert significant steric hindrance around the amine, which can be leveraged for selective reactions.
Caption: Reactivity profile of this compound in synthetic chemistry.
-
N-Functionalization: The primary amine readily undergoes acylation with acid chlorides or anhydrides and sulfonylation with sulfonyl chlorides to form highly stable amide and sulfonamide linkages, respectively. These are cornerstone reactions in the synthesis of many pharmaceutical agents.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amine to a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) via Sandmeyer or related reactions.
-
Building Block for Heterocycles: The aniline functionality is a classic starting point for constructing nitrogen-containing heterocycles, such as quinolines, quinazolines, and benzimidazoles, which are prevalent scaffolds in drug molecules.[6]
Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to optimize their pharmacological profile.[2] The 2,6-difluoro substitution pattern is particularly advantageous.
-
Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism (cytochrome P450), thereby increasing the drug's half-life.
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the aniline nitrogen. This tuning of pKa is critical for controlling a molecule's ionization state, which affects its solubility, cell permeability, and target binding.
-
Conformational Control: The steric bulk of the ortho-fluorines can restrict the rotation of the C-N bond, locking the molecule into a specific, biologically active conformation.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.
While specific drugs derived directly from this compound are not extensively documented in public literature, the 2,6-difluorophenyl motif is present in various advanced molecules, such as precursors to PET imaging agents for cancer diagnostics.[7] This highlights the value of this substitution pattern in developing targeted therapies.
Protocol: Exemplary Amide Coupling Reaction
This protocol details the use of this compound as a nucleophile in a standard peptide coupling reaction, a ubiquitous step in modern drug synthesis.
-
Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve a carboxylic acid of interest (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 15-20 minutes at room temperature to form the activated ester.
-
Coupling: Add a solution of this compound (1.05 eq) in the same solvent to the activated ester mixture.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting amide product can be purified by silica gel chromatography or recrystallization.
Safety, Handling, and Storage
Comprehensive safety data for this compound is limited. However, based on its structure as a substituted aniline, it should be handled with extreme caution. Structurally related compounds are known to be toxic and potentially carcinogenic.[8][9][10]
-
Hazard Class: Presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[10][11] May cause irritation to the skin, eyes, and respiratory system.
-
Handling:
-
Always use this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Avoid generating aerosols or dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Conclusion
This compound is a high-value chemical intermediate with a unique substitution pattern that makes it exceptionally useful for the synthesis of advanced pharmaceutical and specialty chemical products. Its strategic combination of fluorine, amine, and methoxy groups provides a powerful tool for chemists to fine-tune molecular properties, from metabolic stability to target affinity. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the development of next-generation molecules.
References
- Wang, M., Gao, M., Miller, K. D., & Zheng, Q. H. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017–1021. [Link]
- Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Cole-Parmer. [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Process and intermediates for the preparation of 2,6-difluoroaniline.
- Fleischer, T., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methyoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26(2), 347-357. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2,6-Difluoro-3-methoxyaniline in the Synthesis of Advanced Organic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Fluorinated Aniline Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and physicochemical properties. The 2,6-difluoro-3-methoxyaniline moiety, in particular, has emerged as a valuable building block, offering a unique combination of electronic properties and steric constraints that are advantageous in the design of targeted therapeutics, especially in the realm of kinase inhibitors. The presence of two ortho-fluorine atoms to the amine group influences the pKa of the aniline, modulates its nucleophilicity, and can introduce favorable interactions with biological targets. The meta-methoxy group further refines the electronic nature of the aromatic ring, providing an additional point for potential functionalization or interaction within a receptor's binding site.
This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its role in the preparation of heterocyclic compounds with significant therapeutic potential. Detailed experimental protocols, mechanistic insights, and data presentation are provided to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.
Core Application: Synthesis of Pyrrolo[2,1-f][1][2][3]triazine-Based Kinase Inhibitors
A significant application of this compound is in the synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines. This heterocyclic core is a key pharmacophore in a number of potent and selective kinase inhibitors, which are crucial in the treatment of various cancers and other diseases. The pyrrolo[2,1-f][1][2][3]triazine scaffold serves as a versatile template for targeting the ATP-binding site of various kinases, and the aniline substituent at the 4-position plays a critical role in establishing key binding interactions.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The key transformation for incorporating the this compound moiety onto the pyrrolo[2,1-f][1][2][3]triazine core is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the aniline nitrogen acts as a nucleophile, displacing a leaving group, typically a halogen (e.g., chlorine), from the electron-deficient heterocyclic ring. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms within the triazine ring, which activates the carbon atom at the 4-position towards nucleophilic attack.
The general mechanism proceeds through a Meisenheimer-like intermediate, where the aromaticity of the triazine ring is temporarily disrupted. The subsequent departure of the leaving group restores the aromatic system, yielding the desired N-arylated product. The choice of solvent, base, and reaction temperature are critical parameters for optimizing the yield and purity of the product.
Detailed Experimental Protocol: Synthesis of 4-(2,6-Difluoro-3-methoxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine
The following protocol is a representative example of a nucleophilic aromatic substitution reaction for the synthesis of a 4-anilino-pyrrolo[2,1-f][1][2][3]triazine derivative, adapted from established literature procedures for similar compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloro-pyrrolo[2,1-f][1][2][3]triazine | ≥95% | Commercially Available |
| This compound | ≥97% | Commercially Available |
| 2-Propanol (IPA) | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Reaction Scheme
Caption: Synthesis of the target compound via SNAr.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq).
-
Addition of Reagents: Add this compound (1.1 eq) to the flask, followed by anhydrous 2-propanol (sufficient to make a 0.1 M solution with respect to the starting material).
-
Acid Catalyst: Add a catalytic amount of 4 M HCl in 1,4-dioxane (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(2,6-difluoro-3-methoxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine.
Expected Results and Characterization
The expected product is a solid, and the yield can vary depending on the specific substrate and reaction conditions but is generally in the range of 60-80%. Characterization of the final product should be performed using standard analytical techniques:
-
1H NMR: To confirm the presence of protons on the pyrrolotriazine core and the substituted aniline ring.
-
13C NMR: To identify all carbon atoms in the molecule.
-
19F NMR: To confirm the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Broader Applications in Organic Synthesis
Beyond the synthesis of pyrrolotriazines, this compound is a valuable precursor for a range of other important heterocyclic scaffolds in medicinal chemistry.
Synthesis of Quinazoline Derivatives
The aniline moiety can participate in condensation reactions with appropriate precursors to form the quinazoline ring system, a core structure in many approved drugs, including the EGFR inhibitors gefitinib and erlotinib. The fluorine and methoxy substituents on the aniline ring can significantly influence the biological activity and pharmacokinetic profile of the resulting quinazoline derivatives.
Caption: General workflow for quinazoline synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The amino group of this compound can be further functionalized through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines. Similarly, if the aniline is first converted to a halide or triflate, it can participate in Suzuki-Miyaura coupling reactions to form C-C bonds. These reactions dramatically expand the synthetic utility of this building block, allowing for the creation of diverse molecular architectures.
| Reaction Type | Coupling Partners | Catalyst System (Typical) |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + this compound | Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) |
| Suzuki-Miyaura Coupling | Arylboronic Acid + Halogenated this compound derivative | Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the development of novel kinase inhibitors and other medicinally relevant compounds. Its unique substitution pattern provides chemists with a tool to fine-tune the properties of their target molecules. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this important synthetic intermediate.
References
- Shi, D., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]
- Hunt, J. T., et al. (2004). The synthesis of a new kinase inhibitor template: 2-anilino-7-aryl-pyrrolo[2,1-f][1][2][3]triazine. Organic Letters, 6(22), 3897-3900. [Link]
- Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(16), 1487-1505. [Link]
- Norman, M. H., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]
- Wang, X., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry, 54(16), 5726-5743. [Link]
- WO2003090912A1 - Pyrrolo-triazine aniline compounds useful as kinase inhibitors.
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2,6-Difluoro-3-methoxyaniline: A Strategic Building Block for the Synthesis of Novel Heterocycles
An Application Guide:
Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles.[1][2] The judicious placement of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its therapeutic potential.[2] Among the vast array of fluorinated building blocks, substituted anilines are particularly valuable due to their versatility in constructing a wide range of heterocyclic systems, which form the core of countless pharmaceutical agents.
This guide focuses on 2,6-Difluoro-3-methoxyaniline , a uniquely functionalized aniline derivative. Its substitution pattern—two electron-withdrawing fluorine atoms ortho to the amine and an electron-donating methoxy group meta to the amine—creates a distinct electronic and steric environment. This arrangement modulates the nucleophilicity of the amino group and directs the regioselectivity of cyclization reactions, making it an exemplary building block for accessing novel, highly functionalized heterocycles. This document provides researchers, synthetic chemists, and drug development professionals with detailed protocols and expert insights into leveraging this reagent for the synthesis of medicinally relevant quinolines, quinazolines, and benzimidazoles.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective application. The ortho-difluoro substitution significantly lowers the basicity of the amino group compared to aniline or m-anisidine, a critical factor to consider when selecting catalysts and reaction conditions.
| Property | Value |
| CAS Number | 144851-62-7[3] |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol |
| Appearance | Off-white to light brown solid/powder |
| Purity | Typically ≥97%[3] |
Reactivity Insights:
-
Amino Group: As the primary reactive site, the -NH₂ group readily participates in condensation, acylation, and diazotization reactions. Its reduced nucleophilicity necessitates careful optimization of reaction conditions, sometimes requiring stronger acids or higher temperatures to drive reactions to completion.
-
Aromatic Ring: The positions for electrophilic aromatic substitution are activated by the methoxy group and deactivated by the fluorine atoms. The positions para to the methoxy group and ortho to the amino group are the most likely sites for substitution, although steric hindrance from the adjacent fluorine atom can be a factor.
-
Fluorine Atoms: While generally stable, the fluorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, particularly if a strong electron-withdrawing group is present para to one of the fluorines.
Application I: Synthesis of Substituted Quinolines via Combes-type Reaction
The quinoline scaffold is a cornerstone in medicinal chemistry, found in drugs with applications ranging from anticancer to antimalarial agents.[4][5] The Combes synthesis provides a direct route to quinolines from anilines and 1,3-dicarbonyl compounds.[5][6]
Synthetic Strategy: Acid-Catalyzed Cyclocondensation
This protocol adapts the Combes synthesis for the reaction of this compound with acetylacetone (a 1,3-dicarbonyl). The reaction proceeds via the formation of a β-aminoenone intermediate, which is then cyclized and dehydrated under strong acidic conditions to yield the corresponding 5,7-difluoro-6-methoxy-2,4-dimethylquinoline.
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- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Medically Relevant 5,8-Difluoro-7-methoxyquinoline Derivatives from 2,6-Difluoro-3-methoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from antimalarial to anticancer and anti-inflammatory.[1][2][3][4] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their pharmacological profiles.[5][6] Fluorine and fluoroalkyl groups can improve metabolic stability, increase binding affinity, and modulate physicochemical properties like lipophilicity and bioavailability, making them highly desirable modifications in modern drug design.[7][8][9]
This guide provides a detailed exploration of synthetic pathways to novel quinoline derivatives starting from 2,6-Difluoro-3-methoxyaniline. This specific starting material is of high strategic value, as it allows for the synthesis of a 5,8-Difluoro-7-methoxyquinoline core. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline ring not only pre-installs key pharmacophores but also critically influences the regiochemical outcome of classical quinoline syntheses. Understanding and controlling these reactions are paramount for accessing unique chemical matter for drug discovery programs.
Foundational Synthetic Strategies: Choosing the Right Path
Several classical named reactions provide robust pathways to the quinoline core. The choice of method is dictated by the desired substitution pattern on the newly formed pyridine ring. For the substituted aniline, this compound, the cyclization step—an intramolecular electrophilic aromatic substitution—is directed by the existing substituents. The most nucleophilic and sterically accessible position on the aniline ring is C-4 (para to the methoxy group and ortho to the amino group), which will predictably lead to the 5,8-Difluoro-7-methoxyquinoline skeleton.
This note will detail protocols for three powerful and versatile methods:
-
The Combes Synthesis: For producing 2,4-disubstituted quinolines using β-diketones.[10][11][12]
-
The Doebner-von Miller Reaction: For accessing 2- and/or 4-substituted quinolines from α,β-unsaturated carbonyls.[2][3][13][14]
-
The Conrad-Limpach Synthesis: For generating 4-hydroxyquinolines (4-quinolones) from β-ketoesters.[15][16][17][18]
Below is a generalized workflow for these synthetic approaches.
Caption: Generalized workflow for quinoline synthesis.
Method 1: The Combes Synthesis for 2,4-Disubstituted Derivatives
The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10][11][19] The reaction proceeds via an enamine intermediate, which undergoes thermal and acid-catalyzed cyclization and dehydration.
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto one of the carbonyls of the β-diketone, followed by dehydration to form an enamine intermediate. Strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), then protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack on the electron-rich aniline ring at the C-4 position. Subsequent dehydration yields the final, fully aromatic quinoline product. The choice of a strong dehydrating acid is crucial for driving the final cyclization and aromatization steps to completion.
Caption: Key stages of the Combes Synthesis.
Experimental Protocol: Synthesis of 5,8-Difluoro-7-methoxy-2,4-dimethylquinoline
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Molar Eq. |
| This compound | 159.13 | 1.59 g | 1.0 |
| Acetylacetone (2,4-pentanedione) | 100.12 | 1.10 g (1.13 mL) | 1.1 |
| Polyphosphoric Acid (PPA) | - | ~15 g | Catalyst/Solvent |
| Dichloromethane (DCM) | - | 50 mL | For Extraction |
| Saturated NaHCO₃ solution | - | 50 mL | For Neutralization |
| Anhydrous MgSO₄ | - | - | Drying Agent |
| Silica Gel | - | - | For Chromatography |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.59 g, 10.0 mmol) and acetylacetone (1.10 g, 11.0 mmol).
-
Initial Condensation (Optional Pre-formation): Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate enamine formation.
-
Cyclization: Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 120-130 °C in an oil bath and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), sampling carefully by quenching a small aliquot in water and extracting with DCM.
-
Work-up: Allow the reaction mixture to cool to approximately 80 °C. Very cautiously, pour the viscous mixture onto ~100 g of crushed ice in a beaker with vigorous stirring.
-
Neutralization: Once the PPA is fully hydrolyzed, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Be cautious of CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5,8-Difluoro-7-methoxy-2,4-dimethylquinoline.
Method 2: The Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis and typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under strong acid catalysis.[3][13][14][20] It is a highly effective method for producing substituted quinolines, though the mechanism can be complex and sometimes involves fragmentation-recombination pathways.[3][13]
Rationale and Mechanistic Considerations
The reaction is initiated by the Michael (conjugate) addition of the aniline to the α,β-unsaturated carbonyl compound.[3] The resulting intermediate can then undergo acid-catalyzed cyclization onto the aniline ring, followed by dehydration and oxidation to yield the quinoline. An oxidizing agent, which can be an external reagent or another molecule of the unsaturated carbonyl acting as a hydrogen acceptor, is often required for the final aromatization step. Lewis acids (e.g., ZnCl₂, SnCl₄) or Brønsted acids are effective catalysts.[13]
Experimental Protocol: Synthesis of 5,8-Difluoro-7-methoxy-4-methylquinoline
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Molar Eq. |
| This compound | 159.13 | 1.59 g | 1.0 |
| Methyl Vinyl Ketone (MVK) | 70.09 | 0.84 g (1.0 mL) | 1.2 |
| Acetic Acid | - | 10 mL | Solvent |
| Anhydrous Zinc Chloride (ZnCl₂) | 136.30 | 1.36 g | 1.0 |
| 10% NaOH Solution | - | As needed | For Neutralization |
| Ethyl Acetate | - | 50 mL | For Extraction |
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.59 g, 10.0 mmol) in acetic acid (10 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere, add methyl vinyl ketone (0.84 g, 12.0 mmol) dropwise over 15 minutes. An initial exotherm may be observed.
-
Heating: Heat the reaction mixture to 70-75 °C for one hour.[21]
-
Catalyst Addition and Reflux: Add anhydrous zinc chloride (1.36 g, 10.0 mmol) to the mixture. Equip the flask with a reflux condenser and increase the temperature to reflux (approx. 120 °C) for 3-4 hours. Monitor the reaction by TLC.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. If any solids precipitate, filter the mixture.
-
Work-up and Neutralization: Pour the filtrate into a beaker containing 100 mL of water. Carefully basify the solution with 10% NaOH solution to a pH of 8-9.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product via silica gel column chromatography to yield the desired 5,8-Difluoro-7-methoxy-4-methylquinoline.[21]
Method 3: The Conrad-Limpach Synthesis for 4-Quinolone Derivatives
The Conrad-Limpach synthesis provides access to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by reacting anilines with β-ketoesters.[16][17] The reaction conditions are critical for controlling the regioselectivity of the initial condensation.
Rationale and Temperature Control
This synthesis involves two key stages: an initial condensation followed by a high-temperature thermal cyclization.
-
Condensation (Kinetic Control): At lower temperatures (e.g., room temperature to <100 °C), the aniline's amino group preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This kinetically favored reaction forms a β-aminoacrylate intermediate.[17][18]
-
Cyclization (Thermodynamic Control): The β-aminoacrylate intermediate is then heated to high temperatures (~250 °C), often in an inert, high-boiling solvent like mineral oil or diphenyl ether, to induce thermal electrocyclization followed by the elimination of ethanol to form the 4-quinolone product.[17]
At higher initial condensation temperatures, the reaction can favor attack at the ester carbonyl, leading to a β-keto anilide and ultimately a 2-quinolone product (the Knorr synthesis).[17] Therefore, careful temperature management is essential for selectively synthesizing the 4-quinolone isomer.
Experimental Protocol: Synthesis of 5,8-Difluoro-7-methoxy-2-methyl-4-quinolone
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Molar Eq. |
| This compound | 159.13 | 1.59 g | 1.0 |
| Ethyl Acetoacetate | 130.14 | 1.43 g (1.40 mL) | 1.1 |
| Dowtherm A (or Mineral Oil) | - | 20 mL | High-boiling solvent |
| Ethanol | - | 10 mL | Co-solvent |
| Acetic Acid | - | 2 drops | Catalyst |
| Hexane | - | - | For washing |
Procedure:
-
Condensation: In a 50 mL round-bottom flask, combine this compound (1.59 g, 10.0 mmol), ethyl acetoacetate (1.43 g, 11.0 mmol), ethanol (10 mL), and two drops of glacial acetic acid.
-
Intermediate Formation: Stir the mixture at room temperature for 1 hour, then heat to a gentle reflux for 2 hours to form the β-aminoacrylate intermediate.
-
Solvent Removal: Remove the ethanol and any unreacted starting materials under reduced pressure.
-
Cyclization Setup: Add the high-boiling solvent (e.g., Dowtherm A, ~20 mL) to the flask containing the crude intermediate. Equip the flask for distillation to remove the ethanol byproduct formed during cyclization.
-
Thermal Cyclization: Heat the mixture in a sand or high-temperature oil bath to 250 °C. Maintain this temperature for 30-60 minutes. Ethanol will distill off as the reaction proceeds.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product should precipitate from the solvent.
-
Isolation: Dilute the cooled mixture with hexane (~50 mL) to further precipitate the product and to reduce the viscosity of the solvent.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hot hexane to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Conclusion
The synthesis of highly functionalized quinoline derivatives from this compound is a strategically important endeavor for modern medicinal chemistry. By leveraging classical synthetic methodologies such as the Combes, Doebner-von Miller, and Conrad-Limpach reactions, researchers can predictably access a range of 5,8-Difluoro-7-methoxyquinoline scaffolds. The protocols detailed herein provide a robust framework for synthesizing these valuable compounds, offering a foundation for the development of next-generation therapeutic agents. Careful control of reagents, catalysts, and reaction conditions is essential for achieving high yields and the desired regiochemical outcomes.
References
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- Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. (n.d.). RSC Publishing.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (n.d.). ResearchGate.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Friedländer synthesis. (n.d.). Wikipedia.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- The Friedländer Synthesis of Quinolines. (2005). Semantic Scholar.
- Combes Quinoline Synthesis PDF. (n.d.). Scribd.
- Friedländer Quinoline Synthesis. (n.d.). ResearchGate.
- Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
- SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. (2025). Journal of the Chilean Chemical Society.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.
- Synthesis of derivatives of quinoline. (n.d.). SciSpace.
- Conrad–Limpach synthesis. (n.d.). Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Skraup reaction. (n.d.). Wikipedia.
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- An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
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- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
- Doebner-Miller Reaction. (n.d.). SynArchive.
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- Quinoline. (n.d.). Organic Syntheses Procedure.
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- Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate.
- Doebner-Miller reaction and applications. (n.d.). Slideshare.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
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Application Notes & Protocols for the Synthesis of Novel Quinazoline Derivatives from 2,6-Difluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Strategic Role of Fluorinated Anilines
The quinazoline nucleus is a cornerstone of modern medicinal chemistry. This bicyclic heteroaromatic scaffold is recognized as a "privileged structure," forming the core of numerous therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Several FDA-approved drugs, such as the tyrosine kinase inhibitors gefitinib and erlotinib, feature the quinazoline framework, highlighting its clinical significance.
The functionalization of the quinazoline core is a key strategy for modulating biological activity and optimizing pharmacokinetic profiles. The choice of starting materials is therefore critical. This guide focuses on the use of 2,6-Difluoro-3-methoxyaniline , a strategically substituted precursor. The presence of two fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions. The methoxy group provides an additional vector for chemical modification. This document provides a comprehensive, two-stage synthetic route to novel, highly functionalized quinazolin-4(3H)-ones, designed to be both robust and adaptable for library synthesis in a drug discovery context.
Overall Synthetic Strategy
The synthesis is designed as a two-stage process. First, the starting aniline is converted into a more versatile anthranilic acid intermediate via a directed ortho-lithiation and carboxylation. Second, this intermediate undergoes a microwave-assisted Niementowski cyclocondensation to form the final quinazolinone product. This approach provides a reliable pathway to the target scaffold while allowing for diversification.
Caption: Overall two-stage synthetic workflow.
Reaction Mechanisms and Scientific Rationale
Stage 1: Directed ortho-Lithiation and Carboxylation
Direct functionalization of an aromatic C-H bond is challenging due to its inherent stability. Directed ortho-metalation (DoM) is a powerful strategy that overcomes this challenge.[1][2]
-
Boc Protection: The amine group of the starting aniline is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step for two reasons: (i) it prevents the acidic N-H proton from quenching the strong organolithium base, and (ii) the resulting carbamate group is an excellent directed metalation group (DMG).[3][4]
-
Lithiated Intermediate: The Boc-carbamate directs the strong base, sec-butyllithium (s-BuLi), to selectively deprotonate the sterically accessible C-H bond ortho to the carbamate group. The lithium atom coordinates to both the nitrogen and carbonyl oxygen of the carbamate, forming a stable six-membered ring intermediate that locks the conformation and ensures high regioselectivity.
-
Carboxylation: This lithiated intermediate is a potent nucleophile. It readily attacks carbon dioxide (from dry ice), forming a lithium carboxylate salt upon quenching.
-
Deprotection: Acidic workup simultaneously protonates the carboxylate to form the free carboxylic acid and removes the acid-labile Boc protecting group, yielding the desired anthranilic acid intermediate.
Stage 2: Niementowski Quinazolinone Synthesis
The Niementowski reaction is a classic and reliable method for constructing the quinazolin-4-one ring system from an anthranilic acid.[5][6][7]
The mechanism proceeds via an initial acylation of the amino group of the anthranilic acid by formamide, forming an N-formylanthranilic acid intermediate. Under thermal or microwave conditions, this intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbonyl. Subsequent dehydration (loss of a water molecule) from the cyclic intermediate results in the formation of the aromatic quinazolinone ring. Microwave irradiation dramatically accelerates this process by efficiently coupling with the polar reagents and intermediates, leading to rapid heating and significantly reduced reaction times compared to conventional methods.[8][9][10]
Caption: Mechanism of the Niementowski Reaction.
Experimental Protocols
Stage 1: Synthesis of 3-Amino-2,4-difluoro-5-methoxybenzoic Acid
This stage involves two sequential protocols performed in the same reaction vessel where possible.
Materials and Equipment:
-
Chemicals: this compound, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), N,N,N',N'-Tetramethylethylenediamine (TMEDA), sec-Butyllithium (s-BuLi, in cyclohexane), Dry Ice (CO₂), Hydrochloric acid (HCl, 2M), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer, nitrogen/argon inlet, dropping funnel, low-temperature thermometer, dry ice/acetone bath, rotary evaporator, separatory funnel, standard glassware.
Protocol 1A: N-Boc Protection of this compound
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (10.0 g, 1 eq.). Dissolve in dichloromethane (DCM, 100 mL).
-
Reagent Addition: Add triethylamine (1.2 eq.) followed by a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM (20 mL) dropwise at room temperature.
-
Rationale: Triethylamine acts as a base to neutralize the acid byproduct of the reaction, driving it to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude N-Boc protected aniline is typically a solid or viscous oil and can be used in the next step without further purification.
Protocol 1B: Directed Lithiation and Carboxylation
-
Reaction Setup: Transfer the crude N-Boc protected aniline to a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, low-temperature thermometer, and a nitrogen inlet. Dissolve the material in anhydrous THF (150 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Extremely low temperature is critical to prevent unwanted side reactions and decomposition of the highly reactive organolithium species.
-
-
Base Addition: Add TMEDA (1.5 eq.) followed by the slow, dropwise addition of s-BuLi (1.5 eq.) via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting deep-colored solution at -78 °C for 2 hours.
-
Rationale: TMEDA is a chelating agent that breaks up the aggregate structure of s-BuLi, increasing its basicity and reactivity for efficient deprotonation.
-
-
Carboxylation (Quench): Carefully add several pieces of freshly crushed dry ice (solid CO₂) to the reaction mixture. Allow the mixture to slowly warm to room temperature overnight.
-
Rationale: Dry ice serves as the electrophile. A large excess is used to ensure complete reaction with the aryllithium intermediate.
-
-
Acidification and Deprotection: Once at room temperature, cautiously add 2M HCl (100 mL). Stir vigorously for 2-4 hours until the Boc group is fully cleaved (monitored by TLC).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-Amino-2,4-difluoro-5-methoxybenzoic Acid as a solid.
Stage 2: Synthesis of 5,7-Difluoro-6-methoxyquinazolin-4(3H)-one
Materials and Equipment:
-
Chemicals: 3-Amino-2,4-difluoro-5-methoxybenzoic Acid, Formamide.
-
Equipment: Microwave synthesis vial (10-20 mL), magnetic stir bar, microwave synthesizer.
Protocol 2: Microwave-Assisted Niementowski Cyclocondensation
-
Reaction Setup: In a 10 mL microwave vial, place 3-Amino-2,4-difluoro-5-methoxybenzoic Acid (1.0 g, 1 eq.) and formamide (5 mL, large excess). Add a magnetic stir bar.
-
Rationale: Formamide serves as both the reagent (providing the C2-H and N3 atoms) and the solvent. A large excess drives the reaction equilibrium towards the product.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 180-200 °C for 15-30 minutes.
-
Self-Validation: The reaction progress can be optimized by testing different time and temperature points. Completion is typically indicated by the formation of a precipitate.
-
-
Isolation: After the reaction, cool the vial to room temperature. A solid product should precipitate from the formamide solution.
-
Purification: Add water (10 mL) to the vial to further precipitate the product and dilute the formamide. Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove residual formamide.
-
Drying: Dry the purified 5,7-Difluoro-6-methoxyquinazolin-4(3H)-one in a vacuum oven. The structure should be confirmed by analytical techniques such as NMR, IR, and Mass Spectrometry.
Data Presentation: Versatility of the Synthesis
The developed protocol is highly adaptable. By replacing formamide in Stage 2 with other amides or related reagents, a diverse library of C2-substituted quinazolinones can be synthesized.
| Entry | Reagent in Stage 2 | R¹ Group on Product | Potential Application/Notes |
| 1 | Formamide | -H | Parent quinazolinone core. |
| 2 | Acetamide | -CH₃ | Introduction of a small alkyl group. |
| 3 | Benzamide | -Ph | Aryl substitution, often seen in bioactive compounds. |
| 4 | Thioacetamide | -CH₃ (via thioamide) | Can lead to 2-mercaptoquinazolines, versatile intermediates. |
| 5 | Urea | -NH₂ | Synthesis of 2-aminoquinazolinones. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1B | Incomplete lithiation or premature quenching. | Ensure all glassware is flame-dried and reagents are anhydrous. Add s-BuLi very slowly, maintaining T < -70 °C. |
| Incomplete Boc-deprotection | Insufficient acid or reaction time. | Add more 2M HCl and increase stirring time at room temperature. Monitor by TLC. |
| Low yield in Stage 2 | Sub-optimal microwave conditions. | Increase reaction time or temperature in small increments. Ensure proper stirring within the microwave vial. |
| Product difficult to purify | Residual formamide. | Wash the filtered solid extensively with cold water. A final wash with cold diethyl ether can also be effective. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
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- Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149. [Link]
- Niementowski synthesis of quinazolinones[10]. (n.d.). ResearchGate.
- Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2008). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of4(3H)-Quinazolinones. Molecular Diversity, 12(1), 41–44. [Link]
- Dabiri, M., Tisseh, Z. N., & Sirizi, P. R. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2, 91. [Link]
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- Niementowski quinazoline synthesis. (n.d.). chemeurope.com.
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). International Journal of Trend in Scientific Research and Development.
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.).
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- Cativiela, C., Díaz-de-Villegas, M. D., & García, J. I. (2000). Solvent-Free Cyclocondensation of Lactim Ethers with Anthranilic Acid under Microwave Irradiation. Tetrahedron, 56(30), 5429–5433. [Link]
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- Directed (ortho) Metallation. (n.d.).
- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837. [Link]
- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404–407. [Link]
- VanDerveer, D., & Linder, J. (2008).
- McCort, G. A., & Snieckus, V. (1990). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Tetrahedron Letters, 31(18), 2583–2586. [Link]
- Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry. [Link]
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Application Note & Protocols: The Strategic Role of 2,6-Difluoro-3-methoxyaniline in the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In the landscape of targeted cancer therapy, the development of specific, potent, and tolerable kinase inhibitors remains a paramount objective. The strategic selection of molecular building blocks is a critical determinant of success. This document provides an in-depth guide to the application of 2,6-Difluoro-3-methoxyaniline , a key starting material in the synthesis of advanced kinase inhibitors. We will move beyond simple procedural lists to explore the underlying chemical and biological rationale, focusing on the synthesis of Osimertinib (AZD9291), a paradigm of modern drug design, as our central case study. The protocols herein are designed to be self-validating, incorporating analytical and biological assays to confirm the successful synthesis and activity of the target compound.
The Rationale: Targeting Mutated Kinases in Oncology
Protein kinases are fundamental regulators of cellular signaling pathways.[1][2] In many cancers, mutations in these kinases lead to their constitutive activation, driving uncontrolled cell proliferation and survival.[3] The Epidermal Growth Factor Receptor (EGFR) is a well-established member of the receptor tyrosine kinase family, and its aberrant signaling is a key driver in various cancers, particularly Non-Small Cell Lung Cancer (NSCLC).[4][5]
Third-generation EGFR Tyrosine Kinase Inhibitors (TKIs) have been engineered to overcome specific challenges, namely the T790M resistance mutation that frequently arises after treatment with earlier-generation drugs.[5][6][7] Osimertinib is a leading example, designed to selectively and irreversibly inhibit EGFR variants harboring both sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR, which helps to reduce toxicity.[7][8]
The chemical architecture of these advanced inhibitors is no accident. The mono-anilino-pyrimidine core is a common and effective scaffold for kinase inhibition.[7][9] The specific aniline component is crucial for achieving the desired potency and selectivity. This is where This compound emerges as a privileged building block. Its unique substitution pattern—two fluorine atoms ortho to the amine and a methoxy group meta—imparts critical properties to the final drug molecule, influencing binding affinity, metabolic stability, and selectivity.
Mechanism of Action: Covalent Inhibition of EGFR
Osimertinib and similar inhibitors function through a mechanism of irreversible covalent inhibition. This process is a cornerstone of their high potency and sustained action.
Pillar 1: Irreversible Covalent Bonding The core mechanism involves the inhibitor forming a stable, covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding site of the mutant EGFR kinase domain.[7][8] This is achieved via a Michael addition reaction, where the thiol group of the cysteine residue attacks an electrophilic "warhead" on the inhibitor, typically an acrylamide moiety.[8][10] This permanent bond physically blocks the ATP-binding pocket, thereby preventing the auto-phosphorylation and subsequent activation of the receptor.[8][10]
Pillar 2: Blockade of Downstream Signaling By inactivating the EGFR kinase, the entire downstream signaling cascade is halted. EGFR activation normally triggers two major pro-survival and pro-proliferative pathways:
-
The PI3K/AKT/mTOR Pathway: Crucial for cell growth and survival.[3][11]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell division and differentiation.[8][11]
Osimertinib's blockade of these pathways leads to the inhibition of cancer cell proliferation and induction of apoptosis.[12]
Kinetics of Covalent Inhibition
The effectiveness of a covalent inhibitor is not solely defined by its binding affinity. It is a two-step process, and understanding its kinetics is crucial for rational drug design.[13]
-
Reversible Binding (Ki): The inhibitor first forms a non-covalent complex with the kinase. The affinity of this initial binding is described by the inhibition constant (Ki).[13]
-
Covalent Bond Formation (kinact): Following initial binding, the chemical reaction occurs, forming the irreversible covalent bond. The rate of this step is defined by the inactivation rate constant (kinact).[13][14]
The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki , which represents the efficiency of covalent modification.[15]
Synthetic Protocol: The Path to Osimertinib
The synthesis of Osimertinib is a multi-step process that elegantly demonstrates the utility of this compound. The following protocol is a convergent synthesis adapted from established literature routes.[12][16]
Mandatory Safety Precautions
-
All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.
-
Key reagents such as Acryloyl chloride are highly reactive, corrosive, and lachrymatory. Handle with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[17][18][19]
Detailed Step-by-Step Methodology
Step 1: Synthesis of N-(4-chloro-5-nitropyrimidin-2-yl)-2,6-difluoro-3-methoxyaniline (Intermediate 1)
-
Rationale: This is the key coupling step where the aniline building block is introduced onto the pyrimidine core via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic attack.
-
Procedure:
-
To a stirred solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as 2-propanol or acetonitrile, add this compound (1.05 eq).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the collected solid with the reaction solvent and then water to remove salts. Dry under vacuum to yield the desired product.
-
Step 2: Synthesis of N2-(2,6-difluoro-3-methoxyphenyl)-N4-(2-(dimethylamino)ethyl)-N4-methyl-5-nitropyrimidine-2,4-diamine (Intermediate 2)
-
Rationale: The second amine side chain, which is known to improve solubility and cellular uptake, is installed by substituting the remaining chlorine atom on the pyrimidine ring.
-
Procedure:
-
Suspend Intermediate 1 (1.0 eq) in N,N-Dimethylacetamide (DMAC).
-
Add N,N,N'-trimethylethylenediamine (1.2 eq) to the mixture.
-
Heat the reaction to 100-110 °C and stir for 12 hours.[16]
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel) to obtain Intermediate 2.
-
Step 3: Synthesis of N2-(2,6-difluoro-3-methoxyphenyl)-N4-(2-(dimethylamino)ethyl)-N4-methylpyrimidine-2,4,5-triamine (Intermediate 3)
-
Rationale: The nitro group, which served its purpose as an activating group, is now reduced to a primary amine. This amine will be the attachment point for the covalent "warhead." A classic Béchamp reduction using iron powder is effective and scalable.[12]
-
Procedure:
-
Suspend the nitro compound from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (NH₄Cl) (5.0 eq) followed by iron powder (5.0 eq).[12]
-
Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, monitoring the reaction progress.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol, and extract the aqueous residue with ethyl acetate or Dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the triamine product, which is often used directly in the next step without further purification.
-
Step 4: Synthesis of Osimertinib (Final Product)
-
Rationale: The final step is the acylation of the newly formed aniline with acryloyl chloride to install the reactive acrylamide warhead, which is essential for covalent bond formation with Cys797 of EGFR.
-
Procedure:
-
Dissolve the crude triamine from Step 3 (1.0 eq) in a suitable aprotic solvent like Tetrahydrofuran (THF) or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as Triethylamine (TEA) or DIPEA (1.5 eq).
-
Slowly add a solution of acryloyl chloride (1.1 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding water. Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain Osimertinib as a solid.
-
| Step | Key Reagents | Solvent | Temperature | Typical Time | Approx. Yield |
| 1 | 2,4-dichloro-5-nitropyrimidine, this compound, DIPEA | Acetonitrile | 70-80 °C | 4-6 h | >90% |
| 2 | N,N,N'-trimethylethylenediamine | DMAC | 100-110 °C | 12 h | ~80%[16] |
| 3 | Iron Powder, NH₄Cl | Ethanol/Water | Reflux (~85 °C) | 2-4 h | Quantitative[16] |
| 4 | Acryloyl chloride, TEA | THF or DCM | 0 °C to RT | 3 h | ~87%[16] |
Validation: Biochemical and Cell-Based Assays
Synthesizing the molecule is only the first part. A self-validating protocol requires confirmation of the inhibitor's biological activity.
Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against different EGFR variants.
-
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. Less ADP indicates greater inhibition.
-
Methodology:
-
Prepare a serial dilution of the synthesized Osimertinib.
-
In a 384-well plate, add the recombinant EGFR enzyme (e.g., EGFRL858R/T790M or EGFRWT), the kinase substrate (a suitable peptide), and ATP.
-
Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Data Presentation: Potency and Selectivity
The following table presents typical IC₅₀ values for Osimertinib, demonstrating its high potency against mutant EGFR and its selectivity over the wild-type form.
| EGFR Variant | Genotype | Typical IC₅₀ (nM) | Significance |
| Mutant (Sensitizing) | Exon 19 Deletion | < 15 | Targets primary cancer-driving mutation |
| Mutant (Resistant) | L858R / T790M | < 15 | Overcomes acquired resistance[7] |
| Wild-Type | WT | 480 - 1865 | High selectivity, predicting lower toxicity[7] |
Conclusion
This compound is not merely another reagent; it is a strategically designed building block that imparts desirable properties for modern kinase inhibitor development. Its application in the synthesis of Osimertinib showcases how precise structural modifications can lead to highly potent and selective drugs that overcome clinical challenges like acquired resistance. The detailed protocols and validation methods provided in this guide offer researchers a comprehensive framework for synthesizing and evaluating next-generation kinase inhibitors, bridging the gap from rational chemical design to potent therapeutic action.
References
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- PubMed. (2017). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Anticancer Agents in Medicinal Chemistry, 17(10), 1389-1400.
- PubMed. (2018). Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 164, 365-376.
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Application of 2,6-Difluoro-3-methoxyaniline in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The strategic placement of fluorine atoms can influence metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing the overall developability of a therapeutic agent. Among the vast array of fluorinated building blocks, substituted anilines represent a particularly valuable class due to their prevalence in kinase inhibitors, GPCR modulators, and other key drug classes.
This technical guide focuses on the application of 2,6-Difluoro-3-methoxyaniline (CAS 144851-62-7) , a versatile building block that offers a unique combination of electronic and steric properties. The presence of two ortho-fluorine atoms to the amino group sterically shields it and modulates its nucleophilicity, while the meta-methoxy group influences the electron density of the aromatic ring. This distinct substitution pattern makes it a sought-after intermediate for the synthesis of complex, biologically active molecules. This guide will provide an in-depth analysis of its application, complete with detailed experimental protocols and the scientific rationale behind its use.
Key Applications and Mechanistic Insights
The utility of this compound is prominently demonstrated in the synthesis of G protein-coupled receptor (GPCR) agonists and is increasingly being explored for the development of protein kinase inhibitors.
Synthesis of GPR119 Agonists for the Treatment of Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion. This compound has been instrumental in the development of potent and selective GPR119 agonists.
A notable example is the synthesis of a second-generation clinical candidate, which showcases the strategic incorporation of the 2,6-difluoro-3-methoxyphenyl moiety. The synthetic route typically involves the construction of a central pyrimidine core, where the aniline derivative is introduced via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
Workflow for the Synthesis of a GPR119 Agonist Precursor
Caption: Synthetic workflow for a key intermediate in GPR119 agonist synthesis.
The rationale for using this compound in this context is multifaceted:
-
Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms reduces the pKa of the aniline nitrogen. This can be crucial for optimizing the pharmacokinetic profile and reducing off-target effects.
-
Conformational Restriction: The ortho-fluorine atoms can induce a twisted conformation between the aniline ring and the pyrimidine core. This conformational constraint can lock the molecule into a bioactive conformation, enhancing its potency at the target receptor.
-
Metabolic Stability: The fluorine atoms can block potential sites of metabolism on the aromatic ring, thereby increasing the half-life of the drug.
Application in the Synthesis of Protein Kinase Inhibitors
The anilino-pyrimidine scaffold is a well-established pharmacophore in a multitude of approved protein kinase inhibitors. The ability of the aniline nitrogen to form a key hydrogen bond with the hinge region of the kinase active site is a critical interaction for potent inhibition. The substitution pattern on the aniline ring plays a vital role in modulating selectivity and potency.
Hypothetical Workflow for Kinase Inhibitor Synthesis via Buchwald-Hartwig Amination
Caption: Proposed synthesis of an anilino-pyrimidine kinase inhibitor.
Experimental Protocols
The following protocols are provided as a guide for researchers. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Synthesis of N-(6-chloropyrimidin-4-yl)-2,6-difluoro-3-methoxyaniline (GPR119 Agonist Intermediate)
This protocol is adapted from procedures described in the patent literature for the synthesis of GPR119 agonists.
Materials:
-
This compound
-
4,6-Dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add 4,6-Dichloropyrimidine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |
| N-(6-chloropyrimidin-4-yl)-2,6-difluoro-3-methoxyaniline | C₁₁H₈ClF₂N₃O | 271.65 | Off-white solid | 75-85 |
Protocol 2: Representative Buchwald-Hartwig Amination for the Synthesis of a Kinase Inhibitor Scaffold
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[2]
Materials:
-
This compound
-
Aryl or heteroaryl chloride/bromide (e.g., a substituted 4-chloropyrimidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl/heteroaryl chloride (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired anilino-heterocycle.
Data Summary Table:
| Product Type | Catalyst System | Base | Solvent | Typical Yield (%) |
| Substituted N-aryl/heteroaryl aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 60-90 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for the fine-tuning of the electronic and steric properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. The successful application of this intermediate in the synthesis of GPR119 agonists highlights its importance in the development of novel therapeutics. Furthermore, its potential for incorporation into kinase inhibitor scaffolds via robust cross-coupling methodologies opens up new avenues for drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug development programs.
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The Strategic Utility of 2,6-Difluoro-3-methoxyaniline in the Synthesis of Advanced Active Pharmaceutical Ingredients
Abstract
This technical guide provides an in-depth exploration of 2,6-difluoro-3-methoxyaniline as a pivotal precursor in the development of contemporary active pharmaceutical ingredients (APIs). With a unique substitution pattern, this aniline derivative offers medicinal chemists a versatile scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This document will elucidate the chemical properties, strategic applications, and detailed synthetic protocols involving this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for its effective utilization.
Introduction: The Emerging Importance of Fluorinated Anilines in Medicinal Chemistry
The incorporation of fluorine atoms into API candidates is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1] this compound (CAS 144851-62-7) is a fluorinated aromatic amine that has gained significant interest as a building block in drug discovery.[1] Its structure, featuring a methoxy group and two ortho-fluorine atoms flanking an amine, presents a unique electronic and steric environment that can be exploited for the synthesis of targeted therapeutics.[1] This guide will focus on the practical application of this precursor, with a particular emphasis on its role in the synthesis of kinase inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a synthetic precursor is paramount for its effective and safe implementation in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 144851-62-7 | [2][3] |
| Molecular Formula | C₇H₇F₂NO | [2][3] |
| Molecular Weight | 159.13 g/mol | [2][3] |
| Appearance | Not specified, likely a solid or liquid | |
| Purity | Typically ≥97% | [4] |
Safety and Handling: this compound and related fluorinated anilines are classified as hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] All manipulations should be performed in a well-ventilated fume hood.[5][6] In case of contact with skin or eyes, flush immediately with copious amounts of water.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][6]
Application in API Synthesis: A Case Study in Kinase Inhibitor Development
The strategic placement of the fluoro and methoxy groups on the aniline ring makes this compound a valuable synthon for the construction of kinase inhibitors. Many kinase inhibitors feature a core structure where an aniline moiety is coupled to a heterocyclic scaffold, such as a pyrimidine ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is frequently employed for the formation of such carbon-nitrogen bonds.[2][7]
Rationale for Use in Kinase Inhibitor Synthesis
The 2,6-difluoro substitution pattern serves multiple purposes in drug design. The fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its nucleophilicity and the basicity of the final API. Furthermore, the ortho-fluorine atoms can induce a conformational twist in the molecule, which can be crucial for achieving selective binding to the target kinase. The methoxy group provides an additional point for hydrogen bonding or further functionalization.
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and diabetes.[8] The development of potent and selective GSK-3 inhibitors is an active area of research.[1][8] The unique structural features of this compound make it an attractive starting material for the synthesis of novel GSK-3 inhibitors.
Synthetic Strategy: Buchwald-Hartwig Amination
A common and effective method for coupling this compound with a suitable heterocyclic partner is the Buchwald-Hartwig amination. This reaction provides a direct and efficient route to the desired N-aryl heterocycle core of many kinase inhibitors.
Figure 1: General workflow for the synthesis of a kinase inhibitor core using Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor Precursor
This section provides a detailed, step-by-step protocol for a representative synthesis of a key intermediate for a kinase inhibitor, starting from this compound. This protocol is based on established principles of Buchwald-Hartwig amination and is intended as a guide for experienced synthetic chemists.[2][7]
Reaction: Buchwald-Hartwig amination of this compound with a 2-chloropyrimidine derivative.
Materials:
-
This compound (1.0 equiv)
-
2-Chloropyrimidine derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a continuous stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the 2-chloropyrimidine derivative to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Figure 2: A detailed experimental workflow for the Buchwald-Hartwig amination protocol.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex active pharmaceutical ingredients, particularly kinase inhibitors. Its unique substitution pattern allows for the fine-tuning of physicochemical and pharmacological properties. The Buchwald-Hartwig amination provides a robust and efficient method for incorporating this building block into heterocyclic scaffolds. The detailed protocol provided herein serves as a practical guide for researchers in the field of medicinal chemistry and drug development, enabling the exploration of novel chemical space in the quest for new and improved therapeutics.
References
- PubMed. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%.
- PubMed. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3.
- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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Application Notes and Protocols for the Synthetic Utility of 2,6-Difluoro-3-methoxyaniline
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2,6-Difluoro-3-methoxyaniline has emerged as a particularly valuable building block, offering a trifecta of synthetically useful functional groups on a single, electron-deficient aromatic core. The presence of two electron-withdrawing fluorine atoms significantly modulates the reactivity of the aromatic ring and the basicity of the amino group, making it a versatile precursor for a diverse array of complex molecules.[2][3]
This guide provides an in-depth exploration of the core reactivity of this compound and presents detailed, field-proven protocols for its application in key synthetic transformations. The methodologies described are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for leveraging this important intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 144851-62-7[4][5][6] |
| Molecular Formula | C₇H₇F₂NO[4][6][7] |
| Molecular Weight | 159.13 g/mol [6] |
| Appearance | Clear colorless to pale orange liquid[4][8] |
| Purity | ≥96.0% (GC)[4][8] |
| Synonyms | 3-Amino-2,4-difluoroanisole, 2,6-Difluoro-m-anisidine[5][9] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is governed by the interplay of its three key functional groups. The two fluorine atoms are strongly electron-withdrawing, rendering the benzene ring electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[10][11] This is a crucial feature, as one of the fluorine atoms can serve as a leaving group—a reaction pathway not typically observed with other halogens under similar conditions.[11][12][13]
The primary aromatic amine (-NH₂) is a versatile functional handle. It can act as a nucleophile, readily participating in reactions like Amide Bond Formation .[14][15] Furthermore, it can be transformed into an exceptionally useful intermediate, the diazonium salt, via Diazotization . This opens a gateway to a vast number of subsequent transformations, including Sandmeyer and Schiemann reactions, allowing for the introduction of a wide array of substituents.[16][17][18][19]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
Causality: The SNAr reaction is a powerful method for C-N bond formation on electron-poor aromatic rings. The electron-withdrawing nature of the two fluorine atoms sufficiently activates the ring for attack by a nucleophile. The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.[10] Fluorine is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[11][13] We use a polar aprotic solvent like DMSO to solvate the potassium carbonate and facilitate the reaction, which requires heating to overcome the activation energy.
Caption: Workflow for the SNAr reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.0 g, 6.28 mmol).
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, ~0.2 M, 30 mL). To this solution, add morpholine (1.2 eq, 0.66 mL, 7.54 mmol) followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 1.74 g, 12.56 mmol).
-
Reaction Execution: Heat the reaction mixture to 120 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Aqueous Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Table 2: Expected Product Data
| Parameter | Expected Value |
|---|---|
| Product Name | 2-Fluoro-6-morpholino-3-methoxyaniline |
| Expected Yield | 75-90% |
| Appearance | Pale yellow solid or oil |
| ¹H NMR | Expect characteristic shifts for aromatic, methoxy, and morpholine protons. |
| ¹⁹F NMR | Expect a single resonance for the remaining fluorine atom. |
| MS (ESI+) | Expect [M+H]⁺ corresponding to C₁₁H₁₅FN₂O₂. |
Caption: SNAr reaction proceeds via a Meisenheimer intermediate.
Protocol 2: Diazotization and Sandmeyer Reaction for Iodination
Causality: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry. The diazonium group (-N₂⁺) is an outstanding leaving group as it departs as dinitrogen gas, a thermodynamically highly favorable process.[18] This allows for its substitution by a wide range of nucleophiles under relatively mild conditions. The reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose exothermically at higher temperatures.[19][20] The Sandmeyer reaction utilizes a copper(I) salt catalyst to facilitate the substitution with a halide.
Caption: Workflow for Diazotization-Sandmeyer Iodination.
Detailed Step-by-Step Methodology:
-
Diazotization (Step A): a. In a beaker, cautiously add concentrated hydrochloric acid (HCl) (3.0 eq) to an equal volume of water. b. Add this compound (1.0 eq) to the acid solution and stir until fully dissolved. c. Cool the solution to 0-5 °C in an ice-salt bath. d. Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. e. Add the NaNO₂ solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. Vigorous stirring is essential. f. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction (Step B): a. In a separate, larger flask, dissolve copper(I) iodide (CuI) (1.2 eq) in a suitable solvent like acetonitrile. b. Slowly, and in portions, add the cold diazonium salt solution (from Step A) to the CuI solution. Effervescence (N₂ gas) should be observed. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours or until gas evolution ceases.
-
Work-up and Purification: a. Cool the reaction mixture and pour it into water. b. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any residual iodine), water, and brine. d. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography.
Table 3: Expected Product Data
| Parameter | Expected Value |
|---|---|
| Product Name | 1,3-Difluoro-2-iodo-4-methoxybenzene |
| Expected Yield | 60-80% |
| Appearance | Off-white solid or oil |
| ¹⁹F NMR | Expect two distinct resonances for the fluorine atoms. |
| MS (EI) | Expect molecular ion peak corresponding to C₇H₅F₂IO. |
Protocol 3: Amide Bond Formation with Benzoyl Chloride
Causality: This protocol describes a classic nucleophilic acyl substitution. The lone pair of the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.[15] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction.[21] Removing the HCl prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. The reaction is typically run at a low temperature initially to control the exothermic reaction between the highly reactive amine and acid chloride.
Caption: Workflow for Amide Bond Formation.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (~0.2 M).
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise via syringe to the stirred solution, ensuring the temperature remains low.
-
Reaction Execution: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aniline.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate (NaHCO₃) (to remove excess benzoyl chloride and acid), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary.
Table 4: Expected Product Data
| Parameter | Expected Value |
|---|---|
| Product Name | N-(2,6-difluoro-3-methoxyphenyl)benzamide |
| Expected Yield | >90% |
| Appearance | White to off-white solid |
| ¹H NMR | Expect characteristic shifts including a downfield N-H singlet/broad singlet. |
| ¹⁹F NMR | Expect a single resonance for the two equivalent fluorine atoms. |
| MS (ESI+) | Expect [M+H]⁺ corresponding to C₁₄H₁₁F₂NO₂. |
Safety and Handling
Researchers must consult the Safety Data Sheet (SDS) before using this compound and all other reagents.
-
This compound: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Nitrite (NaNO₂): Strong oxidizer. Toxic. Handle with care.
-
Acid Chlorides (e.g., Benzoyl Chloride): Corrosive and lachrymatory. Handle only in a fume hood.
-
Solvents: Use appropriate precautions for flammable and volatile organic solvents.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex, highly functionalized aromatic compounds. Its unique electronic properties enable facile transformations at each of its functional groups, including nucleophilic aromatic substitution, diazotization, and amide bond formation. The protocols detailed herein provide a reliable foundation for researchers to exploit this reactivity, paving the way for innovations in drug discovery, agrochemicals, and materials science.[22]
References
- Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. ChemRxiv. [Link]
- Nucleophilic Aromatic Substitution - YouTube. Professor Dave Explains. [Link]
- Diazotization Reaction Mechanism - BYJU'S. BYJU'S. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
- US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents.
- Amide Bond Activation of Biological Molecules - MDPI. MDPI. [Link]
- 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
- Diazotization reaction: Mechanism and Uses - Online Chemistry notes. Online Chemistry Notes. [Link]
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. The Organic Chemistry Tutor. [Link]
- (PDF) Amide bond formation using amino acid fluorides - ResearchGate.
- Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination - NIH.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. ACS Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols for the Acylation of 2,6-Difluoro-3-methoxyaniline
Introduction: Navigating the Challenges of Acylating a Sterically Hindered and Electronically Complex Aniline
The acylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the construction of amide-containing pharmaceuticals, agrochemicals, and materials. While the fundamental reaction is well-established, its application to highly substituted and electronically nuanced substrates such as 2,6-difluoro-3-methoxyaniline presents a unique set of challenges. This molecule's structure, characterized by two ortho-fluorine atoms and a meta-methoxy group, imparts significant steric hindrance around the amino functionality and a complex electronic profile. The fluorine atoms, being strongly electron-withdrawing, decrease the nucleophilicity of the aniline nitrogen, making it less reactive towards acylating agents.[1][2] Conversely, the methoxy group is electron-donating through resonance, which can modulate the overall reactivity of the aromatic ring.
These competing electronic effects, coupled with the steric buttressing of the ortho-substituents, necessitate a carefully optimized approach to achieve efficient N-acylation. Standard protocols that are effective for simple anilines may prove sluggish or fail altogether. Therefore, this guide provides a detailed exploration of the acylation of this compound, offering insights into reaction mechanisms, robust experimental protocols, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals.
Reaction Mechanism and Key Considerations
The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is followed by the departure of a leaving group to form the stable amide product.
Several factors must be carefully considered to ensure a successful reaction with this particular substrate:
-
Choice of Acylating Agent: Acyl chlorides and anhydrides are the most common acylating agents. Acyl chlorides are generally more reactive than anhydrides but produce stoichiometric amounts of hydrochloric acid, which can protonate the starting aniline and render it unreactive.[3] Therefore, the inclusion of a base is crucial when using acyl chlorides. Acetic anhydride is a common and effective acetylating agent.
-
Role of a Base/Catalyst: For deactivated anilines, the use of a base or catalyst is often essential. A non-nucleophilic base, such as pyridine or triethylamine, can be used to scavenge the acid byproduct and to activate the acylating agent.[3] In some cases, solid acid catalysts can also be employed to promote the reaction.[4]
-
Solvent Selection: The choice of solvent can influence the reaction rate and solubility of the reactants. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.
-
Reaction Temperature: Due to the reduced nucleophilicity of the aniline, elevated temperatures may be required to drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition. Careful monitoring of the reaction progress is therefore critical.
Visualizing the Acylation Pathway
The following diagram illustrates the generalized mechanism for the acylation of this compound with an acyl chloride in the presence of a base.
Caption: Generalized mechanism of aniline acylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acetylation of this compound.
Protocol 1: Acetylation using Acetic Anhydride with Pyridine
This protocol is a robust method for the acetylation of deactivated anilines. Pyridine acts as a base to neutralize the acetic acid byproduct and can also act as a nucleophilic catalyst.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents). Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, N-(2,6-difluoro-3-methoxyphenyl)acetamide, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]
Protocol 2: Microwave-Assisted Acetylation with Acetic Acid
For a more rapid and potentially greener approach, microwave-assisted synthesis can be employed. This method often requires shorter reaction times and can be performed without a catalyst.[6]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Microwave synthesis vial
-
Microwave reactor
-
Ice-cold water
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equivalent) and glacial acetic acid (excess, can act as both reagent and solvent).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) and power for a short duration (e.g., 10-30 minutes). Optimization of time and temperature may be necessary.
-
Isolation: After cooling, carefully pour the reaction mixture into ice-cold water with stirring. The product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions for the acylation of anilines, which can be adapted for this compound.
| Parameter | Protocol 1 (Acetic Anhydride/Pyridine) | Protocol 2 (Microwave/Acetic Acid) |
| Acylating Agent | Acetic Anhydride | Glacial Acetic Acid |
| Catalyst/Base | Pyridine | None (autocatalytic) |
| Solvent | Dichloromethane (DCM) | Acetic Acid |
| Temperature | 0 °C to Reflux | 120-150 °C |
| Reaction Time | 2-4 hours | 10-30 minutes |
| Typical Yield | Good to Excellent | Good to Excellent |
| Work-up | Aqueous wash | Precipitation in water |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of N-acyl-2,6-difluoro-3-methoxyaniline is depicted below.
Caption: Experimental workflow for acylation.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Insufficient reactivity of the aniline.
-
Solution: Increase the reaction temperature, prolong the reaction time, or consider a more reactive acylating agent like an acyl chloride. The addition of a catalyst, such as a Lewis acid (e.g., ZnCl₂), in catalytic amounts could also be beneficial.[7]
-
-
Formation of Side Products:
-
Cause: Diacylation or reaction at other positions on the aromatic ring.
-
Solution: Use a stoichiometric amount of the acylating agent. Running the reaction at a lower temperature may also improve selectivity.
-
-
Difficult Purification:
-
Cause: Presence of unreacted starting materials or byproducts with similar polarity to the product.
-
Solution: Optimize the work-up procedure to remove impurities. For example, an acidic wash is crucial for removing basic impurities like pyridine. If column chromatography is challenging, consider recrystallization from different solvent systems.
-
Conclusion
The acylation of this compound, while presenting challenges due to steric hindrance and electronic deactivation, can be successfully achieved with careful consideration of the reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to develop efficient and reliable synthetic routes to N-acyl derivatives of this important building block. By understanding the underlying mechanistic principles and employing a systematic approach to optimization, high yields of the desired products can be obtained, facilitating advancements in drug discovery and materials science.
References
- Maqunga, N. P., Ndolomingo, M. J., Bingwa, N., & Meijboom, R. (2025).
- Allen. (n.d.). Why does acetylation of - NH_2 group of aniline reduce its activity effect?.
- Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?.
- YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- Ngai, M. Y., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (108), 53789.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- RSC Publishing. (2025, April 7). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction.
- National Center for Biotechnology Information. (2024, March 26). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2).
- ijarsct. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
Sources
- 1. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
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- 4. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2,6-Difluoro-3-methoxyaniline in the Synthesis of Advanced Agrochemicals
Foreword for the Modern Agrochemical Researcher
The relentless pursuit of higher crop yields and more resilient cultivation systems demands a sophisticated approach to the discovery and synthesis of novel agrochemicals. Within the vast arsenal of chemical building blocks, fluorinated anilines have emerged as pivotal precursors, imparting unique physicochemical properties to the final active ingredients. Among these, 2,6-Difluoro-3-methoxyaniline stands out for its strategic importance in constructing complex fungicidal and herbicidal agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the properties, applications, and detailed synthetic protocols involving this versatile intermediate. We move beyond mere procedural lists to explore the underlying chemical logic, ensuring that each step is understood, validated, and safely executed.
Core Characteristics of this compound
A thorough understanding of the starting material is fundamental to its successful application. This compound is a substituted aniline that presents a unique combination of electronic and steric properties, which are leveraged in multi-step syntheses.
The two fluorine atoms ortho to the amine group exert a strong electron-withdrawing inductive effect, which modulates the nucleophilicity of the amine. This electronic fine-tuning is critical for controlling reactivity in subsequent synthetic steps. The methoxy group, positioned meta to the amine, further influences the electron density of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 144851-62-7 | [1][2][3] |
| Molecular Formula | C₇H₇F₂NO | [1][2] |
| Molecular Weight | 159.14 g/mol | [1] |
| Appearance | Clear colorless to pale orange liquid | [2][4] |
| Purity (Typical) | ≥96.0% (GC) | [2][4] |
| Refractive Index (@ 20°C) | 1.5210-1.5260 | [2][4] |
| SMILES | COC1=C(F)C(N)=C(F)C=C1 | [1][2] |
| InChI Key | XVLHUQRLEPQGDI-UHFFFAOYSA-N | [1][2] |
Application in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
This compound is a key intermediate in the synthesis of modern fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.[5] These fungicides are vital in controlling a broad spectrum of plant diseases in staple crops.[5] The aniline moiety of the molecule is typically used to form a critical amide linkage with a pyrazole carboxylic acid derivative, a common structural motif in many SDHI fungicides like Benzovindiflupyr.[5]
The overall synthetic logic involves the coupling of two key fragments: the aniline core and a substituted pyrazole carboxylic acid. This modular approach allows for extensive structure-activity relationship (SAR) studies.
Caption: High-level workflow for the synthesis of an SDHI fungicide.
Protocol: Synthesis of a Key Amide Intermediate
This section provides a detailed, self-validating protocol for the acylation of this compound with a generic, yet representative, pyrazole carboxylic acid chloride. This reaction is central to the construction of many modern agrochemicals.
Rationale Behind Experimental Choices
-
Solvent Selection (Acetonitrile): Acetonitrile is chosen for its ability to dissolve both the aniline and the acid chloride, its relatively high boiling point for conducting the reaction at elevated temperatures if necessary, and its inertness under the reaction conditions.[6]
-
Base (Pyridine): The reaction of an amine with an acid chloride generates hydrochloric acid (HCl) as a byproduct. Pyridine, a mild organic base, is used to scavenge this acid. This is crucial because the protonated aniline (anilinium salt) is not nucleophilic and would halt the reaction.
-
Temperature Control (0°C to Room Temperature): The initial addition of the highly reactive acid chloride is performed at 0°C to control the exothermicity of the reaction and prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[6]
-
In-Process Validation (TLC): Thin-Layer Chromatography (TLC) is a critical tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, a researcher can visually track the consumption of the aniline and the formation of the new, less polar amide product.
-
Work-up and Purification: The aqueous work-up is designed to remove the pyridine hydrochloride salt and any unreacted starting materials. The final product is then purified by recrystallization, a technique that yields high-purity crystalline solids, which is often a requirement for agrochemical active ingredients.
Step-by-Step Experimental Protocol
Reaction: N-(2,6-difluoro-3-methoxyphenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide
Caption: Key amide bond formation step in agrochemical synthesis.
Materials & Equipment:
-
This compound (1.0 eq)
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Pyridine (1.2 eq)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware for work-up and recrystallization
-
Rotary evaporator
Procedure:
-
Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 5.0 g, 31.4 mmol).
-
Dissolution: Add anhydrous acetonitrile (100 mL) and stir until the aniline is fully dissolved. Add anhydrous pyridine (e.g., 3.0 g, 37.7 mmol).
-
Cooling: Cool the flask in an ice-water bath to 0°C.
-
Addition of Acid Chloride: Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (e.g., 6.7 g, 33.0 mmol) in anhydrous acetonitrile (25 mL). Add this solution dropwise to the cooled aniline solution over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the aniline spot (visualized under UV light) is no longer visible.
-
Quenching: Pour the reaction mixture into 200 mL of cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure amide product as a white to off-white solid.
-
Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.
Safety and Handling
Working with fluorinated aromatic amines requires strict adherence to safety protocols. This compound is classified as harmful and an irritant.
Table 2: Hazard Information for this compound
| Hazard Statement | Description | Precautionary Measures |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing mist or vapours. P280: Wear protective gloves/protective clothing/eye protection. |
| H315 | Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection. |
| H335 | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |
Handling Guidelines:
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8][9]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Avoid generating dust or aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7]
References
- Zhang, C., et al. (2021).
- Sigma-Aldrich. (2023). Safety Data Sheet for this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%.
- MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.
Sources
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Application Notes & Protocols: Leveraging 2,6-Difluoro-3-methoxyaniline for Advanced Proteomics
Audience: Researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and chemical biology.
Abstract: This document provides a comprehensive guide to the potential applications of 2,6-Difluoro-3-methoxyaniline as a foundational building block for synthesizing novel chemical tools for proteomics research. While not a direct reagent for protein analysis, its unique chemical architecture—featuring a reactive aniline group, a stabilizing methoxy moiety, and a distinct difluoro-phenyl core—makes it an ideal precursor for creating advanced, mass-differentiable cross-linkers and labeling reagents. We present a detailed, hypothetical protocol for the synthesis of a novel amine-reactive cross-linker, "DFM-Link," and its subsequent application in a Cross-Linking Mass Spectrometry (XL-MS) workflow to probe protein-protein interactions.
Part 1: Rationale and Strategic Advantage of this compound
In the field of proteomics, particularly in structural and interaction analysis, the design of chemical probes is of paramount importance. The ideal probe offers high reactivity, stability, and a unique signature for unambiguous detection. This compound serves as an excellent scaffold for such probes for several key reasons:
-
Synthetically Versatile Core: The primary amine (-NH2) of the aniline group is a versatile chemical handle. It can be readily diazotized or acylated, providing a gateway to a wide array of reactive functionalities.
-
Unique Mass Signature: The two fluorine atoms provide a distinct isotopic pattern and a precise mass defect that can be leveraged in high-resolution mass spectrometry to easily distinguish labeled peptides from the vast background of unlabeled peptides. This simplifies data analysis and increases confidence in peptide identification.
-
Modulated Reactivity: The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating methoxy group, finely tunes the reactivity of the aromatic ring and the aniline amine, offering a stable yet functional core.
This guide will focus on a proposed application: the synthesis and use of a homobifunctional, amine-reactive cross-linker derived from this compound for XL-MS studies. We will refer to this novel, hypothetical cross-linker as DFM-Link .
Part 2: Synthesis of a Novel Cross-Linker (DFM-Link)
The following protocol outlines a plausible synthetic route to convert this compound into a homobifunctional cross-linker with N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines (e.g., lysine side chains and protein N-termini).
Workflow for DFM-Link Synthesis
Caption: Synthetic pathway from this compound to the DFM-Link cross-linker.
Step-by-Step Synthesis Protocol
Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory conditions by qualified chemists.
-
Step 1: Acylation of the Aniline
-
Rationale: To introduce a carboxylic acid handle, which is necessary for subsequent coupling reactions.
-
Procedure:
-
Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add 1.1 equivalents of succinic anhydride and a catalytic amount of a base like pyridine.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, perform an acidic workup to protonate the carboxylic acid and purify the product, yielding the succinamic acid intermediate.
-
-
-
Step 2: Dimerization to Form the Spacer Arm
-
Rationale: To create the spacer arm of the cross-linker. For this hypothetical protocol, we will couple the carboxylic acid intermediate to another molecule of the starting aniline.
-
Procedure:
-
Dissolve 1 equivalent of the succinamic acid intermediate from Step 1 in DMF.
-
Add 1 equivalent of this compound.
-
Add 1.2 equivalents of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.1 equivalents of an activator like HOBt (Hydroxybenzotriazole).
-
Stir at room temperature for 12-18 hours.
-
Purify the resulting dimeric molecule using column chromatography. This molecule now has a carboxylic acid at one end. A second acylation step similar to Step 1 would be needed to add a carboxyl group to the other aniline, creating the symmetrical dicarboxylic acid precursor.
-
-
-
Step 3: Activation with NHS Esters
-
Rationale: To convert the terminal carboxylic acids into highly reactive NHS esters, which will readily react with primary amines on proteins.
-
Procedure:
-
Dissolve 1 equivalent of the final dicarboxylic acid precursor in anhydrous DMF.
-
Add 2.5 equivalents of N-hydroxysuccinimide (NHS) and 2.5 equivalents of EDC.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen) at room temperature for 8-12 hours.
-
Precipitate the final product (DFM-Link) in cold diethyl ether, filter, and dry under vacuum.
-
-
Properties of the Hypothetical DFM-Link
| Property | Value / Description | Rationale |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | Targets primary amines (Lysine, N-terminus) |
| Spacer Arm Length | ~10-15 Å (estimated) | Suitable for capturing proximal protein interactions. |
| Mass Signature | Difluoro-phenyl group | Provides a unique mass for easy identification in MS. |
| Cleavability | Non-cleavable | Provides a stable link for structural analysis. |
| Solubility | Moderate | Recommended to use a co-solvent like DMSO for stock solutions. |
Part 3: Application Protocol for XL-MS
This protocol describes the use of the synthesized DFM-Link for cross-linking a purified protein complex (e.g., a dimer) for analysis by mass spectrometry.
XL-MS Experimental Workflow
Caption: Standard workflow for a Cross-Linking Mass Spectrometry (XL-MS) experiment.
Step-by-Step Cross-Linking Protocol
-
Protein Preparation:
-
Prepare the purified protein complex in an amine-free buffer, such as HEPES or PBS, at a concentration of 1-5 mg/mL. Ensure the pH is between 7.2 and 8.0 for optimal NHS-ester reactivity.
-
-
Cross-Linker Preparation:
-
Prepare a fresh stock solution of DFM-Link (e.g., 50 mM) in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) immediately before use.
-
-
Cross-Linking Reaction:
-
Rationale: To covalently link proximal lysine residues within or between proteins in the complex.
-
Add the DFM-Link stock solution to the protein sample to achieve a final molar excess ranging from 25:1 to 500:1 (cross-linker:protein). This needs to be optimized for each system.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Rationale: To stop the cross-linking reaction by consuming any unreacted NHS esters.
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Verification of Cross-Linking:
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked monomers, dimers, etc.
-
-
Sample Preparation for Mass Spectrometry:
-
In-gel Digestion: Excise the high-molecular-weight band from the SDS-PAGE gel. Perform in-gel reduction (with DTT), alkylation (with iodoacetamide), and digestion with a protease like trypsin.
-
In-solution Digestion: Alternatively, directly reduce, alkylate, and digest the entire quenched reaction mixture.
-
Following digestion, desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution Orbitrap or TOF mass spectrometer.
-
Use a data-dependent acquisition (DDA) method, prioritizing precursor ions with a charge state of +3 or higher, as cross-linked peptides are typically larger and more highly charged.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, MaxLynx) to search the MS/MS data against the protein sequence database.
-
Crucially, configure the software to search for modifications corresponding to the precise mass of the DFM-Link spacer arm (minus the two water molecules lost during amide bond formation) on lysine residues. The unique mass and isotopic signature of the difluoro-phenyl moiety will aid in filtering and validating the cross-linked peptide identifications.
-
Part 4: Trustworthiness and Self-Validation
The integrity of an XL-MS experiment relies on a self-validating data analysis workflow:
-
High-Resolution MS1 Data: The unique mass of the DFM-Link allows for precise filtering of potential cross-linked peptide pairs at the precursor level.
-
Comprehensive MS/MS Fragmentation: A valid cross-linked peptide identification must contain a nearly complete series of b- and y-ions for both peptide chains, providing unambiguous evidence of the link.
-
Distance Constraints: The identified cross-links should be mapped onto existing or predicted protein structures. The Cα-Cα distance between linked lysine residues must be compatible with the spacer arm length of DFM-Link.
By adhering to these principles, the use of a novel probe like DFM-Link can yield high-confidence data on protein topology and interaction interfaces.
References
This section would be populated with real references to analogous synthesis and XL-MS protocols if this were a real-world application note. The following are representative examples of the types of sources that would be cited.
- General XL-MS Principles: Sinz, A. (2014). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass Spectrometry Reviews, 33(1), 1-23. [Link]
- NHS-Ester Chemistry: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
- XL-MS Data Analysis Software: Götze, M., Pettelkau, J., & Sinz, A. (2015). MeroX: a software tool for the confident identification of cross-linked peptides using mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(1), 88-97. [Link]
- Synthesis using EDC/NHS Coupling: Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
Application Note: Strategic Synthesis of Novel Fluorinated Compounds from 2,6-Difluoro-3-methoxyaniline
Audience: Researchers, scientists, and drug development professionals in medicinal and synthetic organic chemistry.
Abstract: This technical guide provides a detailed exploration of synthetic pathways originating from 2,6-difluoro-3-methoxyaniline (CAS 144851-62-7)[1][2], a versatile building block for the synthesis of novel fluorinated compounds. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[3][4][5][6] This document outlines key synthetic transformations, including diazotization-Sandmeyer reactions and palladium-catalyzed cross-coupling, providing field-proven protocols and explaining the causality behind experimental choices. Our objective is to equip researchers with the foundational knowledge and practical methodologies to leverage this unique starting material for the development of complex, high-value molecules.
Introduction: The Strategic Value of this compound
The prevalence of fluorinated compounds in pharmaceuticals and agrochemicals underscores the element's profound impact on molecular properties.[4][7] The judicious placement of fluorine can block metabolic oxidation sites, modulate pKa, and influence molecular conformation, thereby improving a drug's pharmacokinetic and pharmacodynamic profile.[3][5][6]
This compound is a particularly valuable scaffold for several reasons:
-
Aniline Functionality: The primary amine is a versatile handle for a wide range of classical and modern organic reactions, most notably diazotization.
-
Ortho-Fluorine Atoms: The two fluorine atoms flanking the amine group significantly influence its reactivity and the electronic properties of the aromatic ring. They are strongly electron-withdrawing, which can activate the ring for certain transformations.
-
Meta-Methoxy Group: This electron-donating group modulates the electronic character of the ring and provides an additional site for potential modification or interaction in a final drug candidate.
This guide details robust protocols to transform this building block into more complex intermediates, such as aryl iodides, which are primed for diversification via cross-coupling chemistry, and demonstrates its utility in constructing fluorinated heterocyclic systems.
Figure 1: Key synthetic pathways from this compound.
Core Synthetic Transformation: Diazotization and Iodination
The conversion of the primary amine of an aniline to a diazonium salt is a powerful and fundamental transformation in organic synthesis.[8][9] The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles. For creating versatile intermediates for drug discovery, converting the amine to an iodide via a Sandmeyer-type reaction is particularly strategic. Aryl iodides are highly valued substrates for palladium-catalyzed cross-coupling reactions.[10]
Causality Behind the Protocol:
-
Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature throughout the diazotization and subsequent substitution is critical for safety and yield.[10]
-
In Situ Generation of Nitrous Acid: Nitrous acid (HNO₂) is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid. This ensures a controlled and immediate reaction with the aniline.[8]
-
Potassium Iodide (KI) as Nucleophile: KI serves as an excellent source of the iodide anion (I⁻), which readily displaces the diazonium group to form the stable aryl iodide.[10]
Protocol 2.1: Synthesis of 2,6-Difluoro-1-iodo-3-methoxybenzene
Principle: This protocol details the two-stage, one-pot conversion of this compound to 2,6-difluoro-1-iodo-3-methoxybenzene. The aniline is first converted to its diazonium salt, which is then immediately treated with potassium iodide.
Materials and Reagents:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Potassium Iodide (KI, 1.5 eq)
-
Deionized Water
-
Ice
-
Diethyl Ether (or Dichloromethane)
-
10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation of Aniline Salt: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1.0 eq). Cool the flask in an ice-salt bath. Slowly add a pre-cooled mixture of concentrated H₂SO₄ (3.0 eq) and deionized water, ensuring the internal temperature does not exceed 10 °C. Stir until a homogeneous slurry or solution is formed. Cool the mixture to 0-5 °C.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline salt suspension from the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue/black).
-
Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Add this KI solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature. Add 10% sodium thiosulfate solution portion-wise until the dark color of excess iodine disappears.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 10g scale reaction). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
Diazonium salts can be explosive when dry. This protocol is designed for in situ use; do not attempt to isolate the diazonium salt.
-
The reaction is exothermic and produces nitrogen gas. Ensure adequate cooling and perform the reaction in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Diversification via Palladium-Catalyzed Cross-Coupling
The 2,6-difluoro-1-iodo-3-methoxybenzene synthesized in the previous step is a prime candidate for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-heteroatom bond-forming reactions in modern synthesis.[11][12] The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is particularly robust and tolerant of a wide range of functional groups.[13]
Causality Behind the Protocol:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It undergoes oxidative addition into the C-I bond of the aryl iodide.[13][14]
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination to release the final product. The choice of ligand is critical for reaction efficiency.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[13]
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of 2,6-Difluoro-1-iodo-3-methoxybenzene
Principle: This protocol describes the synthesis of a novel biaryl compound by coupling 2,6-difluoro-1-iodo-3-methoxybenzene with a representative arylboronic acid using a palladium catalyst.
Materials and Reagents:
-
2,6-Difluoro-1-iodo-3-methoxybenzene (1.0 eq)
-
Arylboronic Acid (e.g., 4-methylphenylboronic acid, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Toluene
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add 2,6-difluoro-1-iodo-3-methoxybenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add these to the Schlenk flask.
-
Solvent and Degassing: Add toluene and water (typically a 4:1 to 10:1 ratio, e.g., 8 mL toluene and 2 mL water for a 1 mmol scale reaction). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting aryl iodide.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure biaryl product.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2',6'-Difluoro-3'-methoxy-[1,1'-biphenyl] | 92 |
| 2 | 4-Methylphenylboronic acid | 2',6'-Difluoro-3'-methoxy-4-methyl-[1,1'-biphenyl] | 88 |
| 3 | 3-Methoxyphenylboronic acid | 2',6',3-Trimethoxy-[1,1'-biphenyl] | 90 |
| 4 | Thiophene-2-boronic acid | 2-(2,6-Difluoro-3-methoxyphenyl)thiophene | 85 |
| Table 1: Representative examples for the Suzuki-Miyaura cross-coupling reaction. Yields are illustrative based on typical outcomes for these transformations. |
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are a cornerstone of medicinal chemistry.[15][16][17] this compound can serve as a precursor for constructing these valuable motifs. For example, condensation reactions with β-dicarbonyl compounds can lead to the formation of quinoline-type structures, a privileged scaffold in drug discovery.[18][19]
Protocol 4.1: Synthesis of a 5,7-Difluoro-6-methoxy-4-methylquinoline Derivative (Conceptual)
Principle: This conceptual protocol outlines a Gould-Jacobs type reaction. The aniline is first reacted with a malonic acid derivative to form an anilinomethylenemalonate, which is then cyclized at high temperature to form the quinolone ring system. Subsequent functionalization would yield the quinoline.
Step-by-Step Outline:
-
Condensation: React this compound with diethyl 2-acetylmalonate in the absence of a solvent. Heat the mixture to ~120-140 °C to initiate condensation and eliminate ethanol.
-
Thermal Cyclization: The resulting intermediate is added to a high-boiling point solvent like Dowtherm A and heated to ~250 °C. This high temperature promotes an intramolecular electrophilic aromatic substitution to form the bicyclic quinolone ring.
-
Saponification and Decarboxylation: The ester group on the quinolone ring can be saponified with aqueous NaOH, followed by acidification and heating to induce decarboxylation.
-
Aromatization/Functionalization: The resulting quinolone can be converted to the corresponding chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[18] This chloro-intermediate is another versatile handle for further SNAr or cross-coupling reactions.
This pathway demonstrates how the inherent reactivity of the aniline starting material can be harnessed to build complex, fluorinated heterocyclic systems relevant to pharmaceutical development.
References
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). PubMed Central. [Link]
- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC. (n.d.). NIH. [Link]
- (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.).
- Synthesis of fluorinated Heterocycles. (n.d.). Loughborough University. [Link]
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.).
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]
- Applications of Fluorine in Medicinal Chemistry. (n.d.).
- Enzymatic synthesis of fluorin
- Synthesis of Organofluorine Compounds with Raw Materials in Fluoro Chemical Industry. (n.d.).
- Enzymatic synthesis of fluorinated compounds - PMC. (2021). NIH. [Link]
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.).
- A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. (n.d.).
- PFAS-free synthesis of fluorinated drugs and pesticides. (2024). Chemistry World. [Link]
- Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (n.d.). Chemical Science (RSC Publishing). [Link]
- Exploring Flow Procedures for Diazonium Form
- Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. (2020).
- ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. (n.d.).
- Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline. (n.d.). Synfacts. [Link]
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
Sources
- 1. scbt.com [scbt.com]
- 2. 144851-62-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
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- 15. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Scale-up synthesis of 2,6-Difluoro-3-methoxyaniline derivatives
An Application Note and Protocol for the Scale-Up Synthesis of 2,6-Difluoro-3-methoxyaniline and Its Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aniline derivative, featuring two ortho-fluorine atoms and an adjacent methoxy group, imparts valuable properties to target molecules, including enhanced metabolic stability and binding affinity.[1][2] This guide moves beyond a simple recitation of steps, delving into the strategic decisions behind the chosen synthetic route, process safety, and analytical validation required for industrial-scale production. We present a robust and scalable protocol utilizing a nitration-reduction sequence, chosen for its reliability, cost-effectiveness, and avoidance of high-energy intermediates often associated with other fluorination or amination methods.[3][4]
Introduction: The Strategic Importance of Fluorinated Anilines
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a compound's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[1][5] 2,6-Difluoroaniline moieties, in particular, are sought-after structural motifs. The ortho-fluorine atoms can enforce specific conformations and engage in favorable hydrogen bonding interactions, while the aniline nitrogen provides a versatile handle for subsequent chemical modifications. Derivatives of this compound are critical intermediates for synthesizing a range of complex molecules, from kinase inhibitors to specialized materials.[2][6]
Retrosynthetic Analysis and Route Selection
Several synthetic pathways can be envisioned for the preparation of this compound. The choice of the optimal route for scale-up depends on factors such as starting material cost, process safety, atom economy, and robustness.
Caption: Retrosynthetic analysis of this compound.
Evaluation of Potential Synthetic Routes
The selection of an industrial-scale process requires a careful balance of efficiency, safety, and cost. Below is a comparative analysis of viable synthetic strategies.
| Route | Description | Advantages | Disadvantages for Scale-Up |
| A: Nitration & Reduction | Nitration of a 1,3-difluoro-2-methoxybenzene precursor, followed by catalytic reduction of the nitro group to an amine. | Utilizes common, inexpensive reagents (HNO₃, H₂SO₄, H₂). High-yielding and well-understood reactions. Avoids costly palladium catalysts.[3][4] | Requires careful control of exothermic nitration. Handling of nitrating acids requires specialized equipment. |
| B: Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-2,6-difluoro-3-methoxybenzene) with an ammonia equivalent. | Excellent functional group tolerance. Often proceeds under milder conditions than other methods.[7] | High cost of palladium catalysts and specialized phosphine ligands. Potential for heavy metal contamination in the final product. Complete removal of catalyst can be challenging.[8] |
| C: Sandmeyer/Schiemann Reaction | Conversion of an existing aniline to a diazonium salt, followed by displacement with a fluoride source (Schiemann) or vice-versa. | A classic method for introducing fluorine or converting anilines to other functional groups.[9][10] | Diazonium salt intermediates are often unstable and potentially explosive, posing significant safety risks on a large scale.[11][12] The use of anhydrous HF is highly hazardous.[13] |
Recommended Scale-Up Protocol
This section details the two-stage process for the synthesis of this compound starting from 1,3-difluoro-2-methoxybenzene.
Stage 1: Nitration of 1,3-Difluoro-2-methoxybenzene
Causality: The nitration of the aromatic ring is an electrophilic aromatic substitution. The methoxy group is an activating, ortho-para director, while the fluorine atoms are deactivating but also ortho-para directing. The position of nitration is sterically and electronically directed to the C4 position, away from the bulky methoxy group and between the two fluorine atoms. A mixed acid system (HNO₃/H₂SO₄) is used because sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed efficiently. Temperature control is critical to prevent over-nitration and the formation of hazardous byproducts.
Protocol:
-
Reactor Preparation: Charge a 100 L glass-lined reactor with concentrated sulfuric acid (98%, 25 L). Ensure the reactor is clean, dry, and equipped with a temperature probe, overhead stirrer, and a nitrogen inlet.
-
Cooling: Cool the sulfuric acid to 0-5 °C using a chiller system.
-
Substrate Addition: Slowly add 1,3-difluoro-2-methoxybenzene (5.0 kg, 34.7 mol) to the sulfuric acid over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid (90%, 3.4 L, 76.3 mol) to concentrated sulfuric acid (98%, 6.8 L) while cooling to maintain a temperature below 10 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. An uncontrolled exotherm can lead to a runaway reaction.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1 hour after the addition is complete. Monitor the reaction progress by quenching a small aliquot in water, extracting with dichloromethane, and analyzing by GC-MS until the starting material is <1% of the total area.
-
Quenching: Carefully quench the reaction by slowly transferring the reaction mixture onto a mixture of crushed ice (50 kg) and water (50 L) in a separate quenching vessel, with vigorous stirring. The temperature of the quench should be kept below 25 °C.
-
Isolation: The solid product, 1,3-difluoro-2-methoxy-4-nitrobenzene, will precipitate. Isolate the solid by filtration.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the yellow solid product in a vacuum oven at 45-50 °C until constant weight is achieved.
| Parameter | Specification | Rationale |
| Reactant Ratio (HNO₃/Substrate) | ~2.2 eq | Ensures complete conversion of the starting material. |
| Temperature | 0-5 °C | Minimizes side reactions and ensures regioselectivity. Critical for safety. |
| Reaction Time | 3-4 hours | Typical time to achieve full conversion at the specified temperature. |
| Expected Yield | 90-95% | High efficiency is expected for this directed nitration. |
| Purity (by GC) | >98% | Indicates a clean reaction with minimal byproducts. |
Stage 2: Catalytic Hydrogenation of 1,3-Difluoro-2-methoxy-4-nitrobenzene
Causality: Catalytic hydrogenation is the preferred method for reducing nitro groups on an industrial scale due to its high efficiency, clean conversion, and simple product isolation (the only byproduct is water).[3] Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. Methanol is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the hydrogenation process. Hydrogen pressure accelerates the reaction rate.
Caption: Workflow for the catalytic reduction of the nitro intermediate.
Protocol:
-
Reactor Setup: To a 100 L stainless steel hydrogenation reactor, add 1,3-difluoro-2-methoxy-4-nitrobenzene (from Stage 1, e.g., 6.0 kg, 31.7 mol) and methanol (60 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (Pd/C, 50% wet, 300 g). Caution: Dry Pd/C is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi.
-
Reaction: Stir the mixture at 25-30 °C. The reaction is exothermic; use cooling to maintain the temperature. The reaction is typically complete when hydrogen uptake ceases (usually 4-6 hours).
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (10 L).
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.
| Parameter | Specification | Rationale |
| Catalyst Loading | ~5% w/w (dry basis) | Sufficient for efficient reduction without excessive cost. |
| Hydrogen Pressure | 50-60 psi | Provides a good reaction rate at a safe operating pressure. |
| Temperature | 25-30 °C | Allows for a controlled reaction rate and minimizes potential side reactions. |
| Expected Yield | 95-99% | This reduction is typically quantitative. |
| Final Purity (Post-Purification) | >99.5% (by HPLC) | Meets typical quality standards for pharmaceutical intermediates. |
Process Safety and Hazard Management
Handling fluorinated compounds and potent reagents requires stringent safety protocols.[5][14]
-
Nitration: The nitration reaction is highly exothermic. A failure in cooling or an incorrect rate of addition can lead to a runaway thermal event. Use a reactor with a reliable cooling system and consider installing a quench system for emergencies. All personnel must wear acid-resistant personal protective equipment (PPE), including face shields, gloves, and aprons.[15]
-
Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be properly grounded to prevent static discharge. Ensure the workspace is well-ventilated and free of ignition sources. The Pd/C catalyst is pyrophoric when dry and must be handled wet or under an inert atmosphere.[16]
-
Chemical Hazards:
-
Sulfuric and Nitric Acids: Extremely corrosive. Handle in a well-ventilated area (fume hood at lab scale) and wear appropriate PPE.
-
Fluorinated Organics: While the final product's toxicity profile may not be fully established, treat all fluorinated intermediates with care. Avoid inhalation and skin contact.[5]
-
Analytical Quality Control
Robust analytical methods are essential to ensure the quality and consistency of the final product.
| Analysis | Method | Purpose | Specification |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Confirms the chemical structure of the final product. | Spectrum conforms to reference standard. |
| Purity | HPLC (UV detection) | Quantifies the main component and any impurities. | ≥ 99.5% |
| Residual Solvents | GC-HS | Detects and quantifies any remaining solvents from the process (e.g., methanol, heptane). | Conforms to ICH Q3C limits. |
| Heavy Metals | ICP-MS | Quantifies residual palladium from the catalyst. | < 10 ppm |
Further Derivatization
The synthesized this compound is a versatile intermediate. The primary amine can readily undergo further reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Cross-Coupling Reactions: The aniline can be used in reactions like the Buchwald-Hartwig amination to form more complex diarylamines.[7][17]
-
Diazotization: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.[9][18]
References
- Pérez-García, R. M., Grønnevik, G., & Riss, P. J. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1011–1015. [Link]
- ACS Publications. (2021).
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
- Pérez-García, R. M., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
- Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Google Patents. (1999).
- Mata, R., et al. (2021). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides.
- Wikipedia. (n.d.).
- Google Patents. (2006).
- Zhang, W. (2006).
- IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. PharmaChem. [Link]
- Google Patents. (1979).
- Sparrow Chemical. (n.d.). Fluoroaniline Series. Sparrow Chemical. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. [Link]
- Thieme. (n.d.). Hazard Information for Science of Synthesis. Thieme. [Link]
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [Link]
- CHIMIA. (2004). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]
- Synfacts. (2022). Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline. Thieme. [Link]
- Fleischer, T., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 4. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale [chimia.ch]
- 14. thieme.de [thieme.de]
- 15. orgsyn.org [orgsyn.org]
- 16. orgsyn.org [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxyaniline
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.
The synthesis of this compound, while not extensively documented in readily available literature, can be approached through a logical sequence of well-established organic reactions. This guide is based on a proposed two-step synthetic route, addressing the potential challenges at each stage with scientifically grounded solutions.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from a substituted anisole precursor. The following diagram outlines a plausible and efficient two-step synthesis:
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses common issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Step 1: Regioselective Nitration of 1,5-Difluoro-2-methoxybenzene
The primary challenge in this step is achieving high regioselectivity for the desired nitro isomer. The methoxy group is a strong ortho-para director, while the fluorine atoms are weakly deactivating ortho-para directors.[1][2] This interplay of directing effects can lead to a mixture of products.
Q1: Low yield of the desired 1,3-Difluoro-2-methoxy-4-nitrobenzene isomer is observed, with significant formation of other nitro isomers.
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Explanation: The regioselectivity of nitration can be highly dependent on the reaction temperature. Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers.
-
Solution: Maintain a low reaction temperature, typically between 0 °C and 5 °C, during the addition of the nitrating agent. Careful temperature control is crucial for maximizing the yield of the desired isomer.
-
-
Possible Cause 2: Inappropriate Nitrating Agent or Solvent.
-
Explanation: The choice of nitrating agent and solvent system can significantly influence the ortho-to-para ratio of the product.[3] Standard nitrating conditions (HNO₃/H₂SO₄) are potent but can sometimes lead to a complex mixture of products.[4]
-
Solution: Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can offer improved regioselectivity in some cases.[5] Alternatively, exploring different solvent systems may alter the isomer distribution.
-
-
Possible Cause 3: Over-nitration of the starting material.
-
Explanation: The starting material, 1,5-difluoro-2-methoxybenzene, is activated towards electrophilic aromatic substitution by the methoxy group. Under harsh conditions, dinitration can occur, leading to a lower yield of the desired mononitro product.[5]
-
Solution: Use a stoichiometric amount of the nitrating agent and add it slowly to the reaction mixture. Monitor the reaction progress closely using techniques like TLC or GC to avoid over-reaction.
-
Q2: The nitration reaction is sluggish or does not go to completion.
-
Possible Cause 1: Insufficiently strong nitrating conditions.
-
Explanation: While the methoxy group is activating, the two fluorine atoms are deactivating. This combined effect might require a sufficiently potent nitrating system to drive the reaction to completion.
-
Solution: Ensure that the sulfuric acid used is concentrated and acts as an effective catalyst for the formation of the nitronium ion (NO₂⁺).[6] If the reaction is still slow, a slight increase in temperature (e.g., to room temperature) after the initial addition at low temperature may be beneficial, but this should be done cautiously while monitoring for side product formation.
-
-
Possible Cause 2: Poor mixing of the reactants.
-
Explanation: Nitration reactions, especially with mixed acids, can be heterogeneous. Inefficient stirring can lead to localized high concentrations of reactants and poor reaction kinetics.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate mass transfer.
-
Step 2: Reduction of 1,3-Difluoro-2-methoxy-4-nitrobenzene
The reduction of the nitro group to an amine is a standard transformation, but the presence of fluorine atoms on the aromatic ring introduces the potential for side reactions.
Q1: Incomplete reduction of the nitro group, resulting in a mixture of the nitro compound and the desired aniline.
-
Possible Cause 1: Inactivated catalyst or insufficient reducing agent.
-
Explanation: If using catalytic hydrogenation (e.g., H₂, Pd/C), the catalyst may be poisoned or have low activity. If using a metal/acid system (e.g., Fe/HCl), the metal surface may be passivated, or an insufficient amount was used.
-
Solution (for Catalytic Hydrogenation): Use a fresh, high-quality catalyst. Ensure the solvent is free of impurities that could poison the catalyst. Increase the catalyst loading or hydrogen pressure if necessary.
-
Solution (for Metal/Acid Reduction): Activate the metal before the reaction (e.g., by washing with dilute acid). Use a sufficient excess of the metal and acid to ensure the reaction goes to completion.
-
-
Possible Cause 2: Low reaction temperature or short reaction time.
-
Explanation: The reduction may be kinetically slow, requiring elevated temperatures or longer reaction times to proceed to completion.
-
Solution: If the reaction is sluggish at room temperature, gently heating the reaction mixture may increase the rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Q2: Observation of dehalogenated byproducts (loss of one or both fluorine atoms).
-
Possible Cause: Over-reduction during catalytic hydrogenation.
-
Explanation: Palladium on carbon (Pd/C) is a highly active catalyst that can sometimes catalyze the hydrogenolysis (cleavage) of carbon-halogen bonds, especially C-F bonds under forcing conditions.[7]
-
Solution:
-
Milder Catalyst: Consider using a less active catalyst, such as platinum on carbon (Pt/C) or Raney nickel, which may be less prone to causing dehalogenation.
-
Reaction Conditions: Perform the hydrogenation under milder conditions (lower hydrogen pressure, lower temperature).
-
Alternative Reducing Agents: Employ non-catalytic reduction methods that are less likely to cause dehalogenation, such as tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic medium (e.g., acetic acid or ammonium chloride).[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the nitration of 1,5-Difluoro-2-methoxybenzene?
A: The methoxy group is a powerful ortho-para director. The positions ortho to the methoxy group are C2 and C6, and the para position is C4. In 1,5-Difluoro-2-methoxybenzene, the C6 position is sterically less hindered and electronically activated, making it a likely site for nitration. However, some nitration may also occur at the C4 position. Careful optimization of reaction conditions is key to maximizing the yield of the desired isomer.
Q2: How can I purify the final product, this compound?
A: Purification can typically be achieved through a combination of techniques:
-
Extraction: After the reaction work-up, an acid-base extraction can be employed. The aniline product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified aniline is extracted back into an organic solvent.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from any remaining starting material, isomers, or byproducts. A gradient of ethyl acetate in hexanes is a common eluent system for anilines.
-
Distillation: If the product is a liquid, vacuum distillation can be a suitable method for purification, especially on a larger scale.
Q3: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are essential:
-
Nitration: The nitration reaction using concentrated nitric and sulfuric acids is highly exothermic and produces corrosive fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating agent should be done slowly and at a low temperature to control the exotherm.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a properly sealed apparatus, behind a safety shield, and in an area free of ignition sources. Ensure proper purging of the system with an inert gas (e.g., nitrogen or argon) before and after the reaction.
-
General Handling: The reactants, intermediates, and the final product should be handled with care, assuming they are toxic. Consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Step 1: Synthesis of 1,3-Difluoro-2-methoxy-4-nitrobenzene
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,5-Difluoro-2-methoxybenzene (1.0 eq) to concentrated sulfuric acid (98%, 3-5 volumes) at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (65-70%, 1.1 eq) and concentrated sulfuric acid (98%, 1-2 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Step 2: Synthesis of this compound
Method A: Catalytic Hydrogenation
-
To a solution of 1,3-Difluoro-2-methoxy-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (1-4 atm).
-
The reaction is stirred at room temperature until the consumption of hydrogen ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
After completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or vacuum distillation.
Method B: Iron/HCl Reduction
-
In a round-bottom flask, a mixture of 1,3-Difluoro-2-methoxy-4-nitrobenzene (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water is heated to reflux.
-
Concentrated hydrochloric acid (catalytic amount) is added portion-wise to the refluxing mixture.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered through Celite to remove the iron salts.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified.
Data Summary
| Step | Reactants | Reagents | Typical Conditions | Key Parameters to Monitor |
| 1. Nitration | 1,5-Difluoro-2-methoxybenzene | HNO₃, H₂SO₄ | 0-5 °C, 1-2 h | Temperature, Isomer Ratio |
| 2. Reduction (A) | 1,3-Difluoro-2-methoxy-4-nitrobenzene | H₂, 10% Pd/C | RT, 1-4 atm H₂ | Hydrogen uptake, Dehalogenation |
| 2. Reduction (B) | 1,3-Difluoro-2-methoxy-4-nitrobenzene | Fe, HCl | Reflux | Disappearance of starting material |
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in the synthesis.
References
- Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]
- Smith, K., & Musson, A. (1998). Regioselective nitration of aromatic compounds.
- Smith, K., & Fry, K. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- Ghosh, P., & Sharma, M. M. (1996). Effect of solvents on regioselectivity of anisole nitration. Industrial & Engineering Chemistry Research, 35(11), 3967-3971. [Link]
- Toth, B., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]
- Wang, Q. (2014). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
- Shamsutdinov, A. F., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(46), 28741-28749. [Link]
- Teng, S. F., & Pal, B. (1979). Method of preparing 2,4-difluoroaniline.
- Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096. [Link]
- Reddy, V. P. (2018). Nitration of aromatic compounds.
- Clark, J. H., & Ross, J. C. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]
- Shiley, R. H., Dickerson, D. R., & Finger, G. C. (1972). Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Journal of Fluorine Chemistry, 2(2), 19-27. [Link]
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2)
- Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4. YouTube. [Link]
Sources
- 1. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US10717700B2 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 8. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Difluoro-3-methoxyaniline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2,6-Difluoro-3-methoxyaniline (CAS 144851-62-7). This document moves beyond standard protocols to address the specific challenges encountered in achieving high purity for this fluorinated aniline, a crucial building block in pharmaceutical synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the purification of this compound.
Q1: My this compound is a dark brown or reddish liquid. What causes this discoloration and how can I fix it?
A1: The discoloration of anilines, including this compound, is primarily due to air oxidation, which forms highly colored polymeric impurities.[1][2] Freshly purified anilines are often colorless to pale yellow.[3] To decolorize your sample, consider the following methods:
-
Vacuum Distillation: This is a highly effective method for separating the volatile this compound from non-volatile polymeric "gunk" and other colored impurities.[1][2]
-
Activated Charcoal Treatment: Dissolve the impure aniline in a suitable organic solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal will adsorb the colored impurities. Filter the solution to remove the charcoal and then recover the purified aniline by removing the solvent.[2]
-
Column Chromatography: While standard silica gel can be used, colored impurities may sometimes be challenging to remove. In such cases, reversed-phase chromatography might be more effective.[2]
To prevent discoloration, it is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator).[2]
Q2: I am struggling to remove the starting material from my purified this compound. What is the best approach?
A2: The optimal method depends on the nature of the starting material. A common precursor to anilines is the corresponding nitro compound. If you have residual nitro starting material, it is less polar than the aniline product. Therefore, column chromatography is an excellent method for separation, where the nitro compound will elute before the more polar aniline.[4]
If you are dealing with other starting materials, consider their chemical properties. For instance, if the starting material is a different aniline derivative with a significant difference in basicity, an acid-base extraction can be employed.[5]
Q3: My TLC analysis shows multiple spots close to my product spot. How can I improve the separation?
A3: Closely related impurities, such as isomers or over-alkylation byproducts, can be challenging to separate.[6] Here are some strategies to improve separation:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems, employing a shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow gradient of ethyl acetate in hexanes).[7]
-
Stationary Phase: If using silica gel, the acidic nature of the silica can sometimes cause peak tailing or poor separation of basic amines.[8] Consider using a less acidic stationary phase like neutral alumina or pre-treating the silica gel with a small amount of a tertiary amine like triethylamine in your eluent.[7][8] Alternatively, an amine-functionalized silica column can provide excellent separation for basic compounds.[8][9]
-
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution than standard column chromatography.[7]
II. Troubleshooting Guides for Purification Techniques
This section provides detailed troubleshooting for common purification methods used for this compound.
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. While this compound is a liquid at room temperature, this technique can be applied if it is a solid at lower temperatures or if you are purifying a solid derivative.[10]
Troubleshooting Recrystallization Issues:
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the solvent. | Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath to further decrease solubility. Add a seed crystal of the pure compound. |
| Low recovery of the product | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent to dissolve the compound. Allow sufficient time for crystallization at a low temperature. Wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
| Colored crystals are obtained | Colored impurities are co-crystallizing with the product. | Perform a hot filtration after dissolving the crude product in the hot solvent. Consider treating the hot solution with activated charcoal before filtration.[10] |
B. Column Chromatography
Column chromatography is a versatile technique for purifying liquid compounds like this compound.
Troubleshooting Column Chromatography Issues:
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The solvent system is not optimized. The column was not packed properly. | Perform a thorough TLC analysis to determine the optimal eluent system. Ensure the column is packed uniformly without any air bubbles or cracks. Use a shallow elution gradient.[7] |
| Product elutes too quickly or too slowly | The polarity of the eluent is too high or too low. | Adjust the solvent polarity based on TLC analysis. If the product is streaking, the sample may be overloaded on the column. |
| Peak tailing of the aniline product | The basic aniline is interacting strongly with the acidic silica gel.[8] | Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica.[7] Use neutral alumina or an amine-functionalized silica column as the stationary phase.[8][9] |
| Irreversible adsorption of the product | The basic amine is strongly binding to the acidic silica gel.[7] | Use a less acidic stationary phase like neutral alumina. Pre-treat the silica gel with triethylamine before packing the column.[7] |
C. Acid-Base Extraction
This technique is particularly useful for separating basic anilines from neutral or acidic impurities.[12]
Troubleshooting Acid-Base Extraction Issues:
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of an emulsion | Vigorous shaking of the separatory funnel. High concentration of the dissolved compound. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of a saturated salt solution (brine) to break the emulsion. |
| Incomplete extraction of the aniline into the aqueous acid layer | The aqueous acid is not acidic enough to fully protonate the aniline. Insufficient mixing of the layers. | Use a more concentrated acid or perform multiple extractions with fresh acid. Ensure thorough but gentle mixing of the two phases. |
| Low recovery of the aniline from the aqueous layer after basification | The aqueous layer was not made sufficiently basic to deprotonate the aniline salt. Incomplete extraction of the free aniline back into the organic solvent. | Add a strong base (e.g., NaOH) until the solution is strongly basic (check with pH paper). Perform multiple extractions with an organic solvent to recover the aniline. |
III. Experimental Protocols
The following are generalized protocols that can be adapted for the purification of this compound.
Protocol 1: Column Chromatography on Silica Gel
Objective: To purify this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes and Ethyl acetate (or other suitable solvents)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Acid-Base Extraction
Objective: To separate this compound from neutral or acidic impurities.
Materials:
-
Crude this compound
-
An organic solvent (e.g., diethyl ether, dichloromethane)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Dilute sodium hydroxide (e.g., 1 M NaOH)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent in a separatory funnel.
-
Acidic Extraction: Add dilute HCl to the separatory funnel, shake gently, and allow the layers to separate. The protonated aniline will move to the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete removal of the aniline.
-
Neutralization: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add dilute NaOH to the aqueous solution until it is basic. The aniline will precipitate or form an oily layer.
-
Back Extraction: Add a fresh portion of the organic solvent to the basified aqueous solution and shake to extract the purified aniline back into the organic layer. Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent.
-
Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
IV. Visualization of Troubleshooting Workflows
The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.
Caption: General troubleshooting workflow for purification.
Caption: Troubleshooting column chromatography separation.
V. References
-
Gaikwad, N. W., Chung, F. L., & Bodell, W. J. (2002). A novel method for the recovery of aniline from aqueous solution using the membrane aromatic recovery system (MARS). Industrial & Engineering Chemistry Research, 41(18), 4677-4683.
-
BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
-
BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds.
-
LibreTexts Chemistry. (2021). 6.4: Acid-Base Extraction.
-
BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
-
BenchChem. (2025). Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers.
-
U.S. Patent No. 8,455,691B2. (2013). Process for the purification of aromatic amines.
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
-
Biotage. (2023). Is there an easy way to purify organic amines?
-
U.S. Patent No. 4,145,364A. (1979). Preparation of fluorinated anilines.
-
University of Colorado Boulder. (n.d.). Recrystallization.
-
Reddit. (2014). Purify and dry aniline?
-
Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
-
Studylib. (n.d.). Recrystallization Preparation/Recrystallization of Acetanilide.
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
-
Texium. (2020). Vacuum Distillation of Aniline.
-
BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
Sources
- 1. texiumchem.com [texiumchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. scribd.com [scribd.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxyaniline
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing in-depth, scientifically grounded insights to help you optimize your synthetic protocols and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound, and what are the key steps?
A common and logical synthetic pathway to this compound involves a multi-step sequence that typically begins with a readily available difluoro-substituted aromatic compound. A plausible and often employed strategy is the nitration of 2,4-difluoroanisole followed by the catalytic reduction of the resulting nitro intermediate.
The key steps are:
-
Electrophilic Nitration: 2,4-difluoroanisole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the fluorine and methoxy substituents are crucial in this step.
-
Catalytic Reduction: The nitro group of the intermediate, 2,6-difluoro-3-methoxynitrobenzene, is then reduced to an amino group. This transformation is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source.[1][2]
This two-step approach is a classic and effective way to introduce an amine functionality to an activated aromatic ring.
Q2: I am seeing multiple spots on my TLC after the nitration of 2,4-difluoroanisole. What are the likely isomeric impurities?
The nitration of 2,4-difluoroanisole is a critical step where isomeric impurities can be formed. The directing effects of the substituents on the aromatic ring (the methoxy group is ortho-, para-directing and activating, while the fluorine atoms are ortho-, para-directing and deactivating) will influence the position of the incoming nitro group.
The primary product is the desired 2,6-difluoro-3-methoxynitrobenzene. However, you can expect the formation of other isomers, most notably:
-
4,6-Difluoro-3-methoxynitrobenzene: Formed by nitration at the position ortho to the methoxy group and para to one of the fluorine atoms.
-
2,4-Difluoro-5-methoxynitrobenzene: Formed by nitration at the position meta to both fluorine atoms.
The relative amounts of these isomers will depend on the specific reaction conditions, such as temperature and the nitrating agent used.
Troubleshooting Guide
Issue 1: Incomplete Reduction of the Nitro Group
Symptom: You observe the presence of the starting nitro-compound (2,6-difluoro-3-methoxynitrobenzene) in your final product by HPLC or GC-MS analysis.
Causality and Troubleshooting Steps:
Incomplete reduction is a common issue in catalytic hydrogenation and can be attributed to several factors:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of insufficient quality.
-
Solution: Use fresh, high-quality catalyst. Ensure your glassware is scrupulously clean to avoid introducing catalyst poisons.
-
-
Insufficient Hydrogen Source: The pressure of hydrogen gas may be too low, or if using a transfer hydrogenation reagent like ammonium formate, the stoichiometry may be insufficient.
-
Solution: Increase the hydrogen pressure (within safe limits of your equipment) or increase the molar equivalents of the hydrogen donor.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress by TLC or a rapid chromatographic method. If the reaction stalls, gentle heating may be necessary, but be cautious as this can sometimes promote side reactions.
-
-
Solvent Choice: The solvent can influence the reaction rate.
-
Solution: Protic solvents like ethanol or methanol are generally effective for catalytic hydrogenations. Ensure your starting material is fully dissolved.
-
Issue 2: Presence of Isomeric Impurities in the Final Product
Symptom: Your purified this compound contains one or more unexpected peaks with the same mass-to-charge ratio in your LC-MS analysis, suggesting the presence of isomers.
Causality and Troubleshooting Steps:
Isomeric impurities are most likely carried over from the nitration step. The key to a pure final product is to either achieve high selectivity in the nitration or have an effective purification strategy for the intermediate or the final product.
-
Optimizing Nitration Selectivity:
-
Solution: Carefully control the reaction temperature during nitration, as lower temperatures often favor the formation of the thermodynamically more stable product. Experiment with different nitrating agents; for instance, using acetyl nitrate might offer different selectivity compared to mixed acid.
-
-
Purification of the Nitro-Intermediate:
-
Solution: The isomeric nitro-compounds may have different polarities. Attempt to separate them using column chromatography on silica gel before proceeding with the reduction step. A well-optimized separation at this stage can save significant effort later.
-
-
Purification of the Final Aniline:
-
Solution: Isomeric anilines can sometimes be separated by careful column chromatography. Alternatively, recrystallization can be a powerful purification technique if your product is a solid and a suitable solvent system can be found.
-
Issue 3: Dehalogenation as a Side Reaction During Reduction
Symptom: You detect impurities with a lower mass than your target compound, suggesting the loss of one or both fluorine atoms.
Causality and Troubleshooting Steps:
Catalytic hydrogenation, especially with palladium catalysts, can sometimes lead to the cleavage of carbon-halogen bonds, a process known as hydrodehalogenation.
-
Catalyst Choice: Palladium on carbon is known to be aggressive for dehalogenation.
-
Reaction Conditions: Harsh reaction conditions can promote dehalogenation.
-
Solution: Conduct the hydrogenation at lower temperatures and pressures. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Alternative Reduction Methods: If catalytic hydrogenation proves problematic, consider alternative chemical reduction methods.
Analytical Protocols and Data Interpretation
HPLC Method for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring the purity of this compound and for separating it from its isomers.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Interpretation: Isomeric impurities will have the same mass but different retention times. A well-resolved chromatogram is key to accurate quantification. For confirmation of identity, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[5][6][7]
GC-MS for Volatile Impurities and By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities, such as residual solvents and certain by-products.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min. |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Interpretation: The mass spectrum will provide the molecular weight and fragmentation pattern of each component, which is invaluable for structural elucidation of unknown impurities.[8][9]
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of your final product and the identification of impurities.
-
¹H NMR: Will show characteristic signals for the aromatic protons and the methoxy group. The coupling patterns with the fluorine atoms will be informative.
-
¹⁹F NMR: This is particularly useful for analyzing fluorinated compounds. The number of signals will indicate the number of different fluorine environments, and their chemical shifts and coupling constants provide a wealth of structural information.[10][11][12][13][14]
-
¹³C NMR: Will show the number of unique carbon atoms and, with ¹⁹F coupling, can help to definitively assign the structure.
Visualizing the Synthetic Workflow and Potential Impurities
Below are diagrams to illustrate the synthetic pathway and the logical flow of troubleshooting.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity identification.
References
- Benchchem. (2025).
- PMC. (n.d.).
- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Semantic Scholar. (2022, February 25).
- ResearchGate. (2022, February 25).
- SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column.
- JEOL USA Inc. (n.d.).
- RSC Publishing. (2022, March 30).
- Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
- Taylor & Francis Online. (2021, October 18).
- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- MDPI. (2022, March 24).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- ResearchGate. (2025, August 7). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4.
- Apollo Scientific. (n.d.). 144851-62-7 Cas No. | this compound.
- Google Patents. (n.d.).
- ResearchGate. (2025, August 6). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
- ACS Publications. (2023, August 18).
- Google Patents. (n.d.).
- ResearchGate. (2025, October 13). (PDF) Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
- Master Organic Chemistry. (2018, April 30).
- Google Patents. (n.d.).
- Taylor & Francis. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Pearson. (2024, August 10). What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- European Patent Office. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- GSO. (n.d.). [Arabic text].
- PMC. (n.d.). 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance.
- KOPS. (2019, November 29).
- Thieme. (n.d.). 111 G. H. M. Davies and S. R. Wisniewski Azaborines (or borazines)
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jeolusa.com [jeolusa.com]
- 14. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,6-Difluoro-3-methoxyaniline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-methoxyaniline. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common reactions involving this versatile chemical intermediate. Our aim is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement effective solutions in your experimental workflows.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and an electron-donating methoxy group meta, imparts specific reactivity that can be both advantageous and challenging. Understanding the interplay of these electronic and steric effects is crucial for successful synthetic outcomes.
This guide will address common issues encountered in a question-and-answer format, providing not just procedural steps but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: General Handling and Stability
Question 1: My this compound has developed a slight color upon storage. Is it still usable?
Answer: The appearance of a pale orange or brownish tint in anilines upon storage is a common observation and is often due to gradual air oxidation. For many applications, this slight discoloration does not significantly impact the reactivity of the bulk material. However, for high-purity applications or sensitive catalytic reactions, it is advisable to purify the aniline prior to use.
Troubleshooting Protocol for Discolored this compound:
-
Purity Assessment: Before purification, assess the purity of the material using techniques like GC-MS or ¹H NMR to identify the extent of degradation and the nature of impurities.
-
Purification:
-
Distillation: Vacuum distillation is a highly effective method for purifying liquid anilines. Given the relatively low boiling point of substituted anilines under reduced pressure, this can be performed with standard laboratory equipment.
-
Column Chromatography: For smaller scales or to remove non-volatile impurities, column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can be effective.
-
Charcoal Treatment: Decolorizing with activated charcoal can sometimes remove colored impurities. Dissolve the aniline in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and filter through celite.
-
Causality: The amino group in anilines is susceptible to oxidation, which can be accelerated by exposure to light and air. The resulting oxidized species are often colored.
Question 2: I am observing degradation of my this compound under strongly acidic or basic reaction conditions. How can I mitigate this?
Answer: Halogenated anilines can exhibit limited stability in harsh acidic or basic environments, potentially leading to hydrolysis or other side reactions[1]. The electron-withdrawing nature of the fluorine atoms can make the aromatic ring more susceptible to nucleophilic attack under certain conditions.
Mitigation Strategies:
-
pH Control: If possible, buffer the reaction medium to a less extreme pH.
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize degradation.
-
Protecting Groups: For multi-step syntheses, consider protecting the amine functionality. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Reaction Time: Optimize the reaction time to maximize product formation while minimizing the degradation of the starting material.
Section 2: Acylation Reactions
Question 3: I am getting a low yield in the acylation of this compound with an acyl chloride. What are the possible causes and solutions?
Answer: Low yields in the acylation of this compound can stem from several factors, primarily related to the reduced nucleophilicity of the aniline and potential side reactions. The two ortho-fluorine atoms significantly withdraw electron density from the amino group, making it a weaker nucleophile compared to unsubstituted aniline.
Troubleshooting Acylation Reactions:
| Potential Cause | Explanation | Recommended Solution |
| Reduced Nucleophilicity | The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen, slowing down the reaction rate. | Use a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). Increase the reaction temperature or prolong the reaction time. |
| Base Incompatibility | The choice of base is critical. A weak base may not effectively scavenge the HCl byproduct, leading to protonation of the aniline and halting the reaction. A very strong base might lead to side reactions. | Use a non-nucleophilic organic base like triethylamine or pyridine. For sluggish reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be considered. |
| Side Reactions | The acylating agent can react with the solvent or other components in the reaction mixture. | Ensure the use of anhydrous solvents and reagents. |
| Steric Hindrance | The ortho-fluorine atoms can sterically hinder the approach of a bulky acylating agent. | If possible, use a less sterically demanding acylating agent. |
Experimental Workflow: Acylation of this compound
Caption: Workflow for a typical acylation reaction.
Section 3: Diazotization and Sandmeyer Reactions
Question 4: I am having trouble with the diazotization of this compound. The reaction seems to be incomplete or is producing significant byproducts.
Answer: Diazotization of anilines, especially those with electron-withdrawing groups, requires careful control of reaction conditions to ensure the formation of a stable diazonium salt and prevent side reactions.[2][3] The stability of the diazonium salt is a key factor for the success of subsequent reactions like the Sandmeyer reaction.
Troubleshooting Diazotization:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Diazotization | Insufficient acid or sodium nitrite. Temperature too high, leading to decomposition of nitrous acid. | Use a slight excess of sodium nitrite and a significant excess of a strong acid (e.g., HCl, H₂SO₄). Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite. |
| Diazonium Salt Decomposition | Aryl diazonium salts are thermally unstable and can decompose to form phenols and other byproducts.[2] | Keep the reaction mixture cold (0-5 °C) at all times. Use the diazonium salt solution immediately in the next step. |
| Side Reactions (e.g., Triazene Formation) | The diazonium salt can couple with unreacted aniline to form a triazene. | Ensure a sufficiently acidic medium to keep the concentration of free aniline low. Add the sodium nitrite solution slowly to the aniline solution to avoid a localized excess of the amine. |
| Poor Solubility | The aniline salt may have poor solubility in the aqueous acidic medium. | Consider using a co-solvent like acetic acid or a phase-transfer catalyst. |
Experimental Workflow: Diazotization and Sandmeyer Reaction
Caption: General workflow for diazotization followed by a Sandmeyer reaction.
Question 5: The yield of my Sandmeyer reaction is consistently low, even with a successful diazotization.
Answer: A low yield in the Sandmeyer reaction, assuming the diazonium salt was formed correctly, often points to issues with the copper-catalyzed substitution step.[4][5] The efficiency of this step can be influenced by the nature of the copper salt, the presence of additives, and the reaction temperature.
Troubleshooting the Sandmeyer Step:
-
Purity of Copper(I) Salt: Copper(I) salts can oxidize to copper(II) on storage. Use freshly prepared or high-purity copper(I) halides or cyanide.
-
Reaction Temperature: While the diazotization must be kept cold, the Sandmeyer reaction often requires gentle warming to facilitate the decomposition of the diazonium salt and the substitution reaction. The optimal temperature should be determined empirically, typically ranging from room temperature to 60 °C.
-
Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can undergo undesired side reactions, such as dimerization to form biphenyls.[4] Using a stoichiometric amount of the copper salt can sometimes suppress these side reactions.
-
Alternative Reagents: For fluorination, the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate salt, is the standard method and should be considered instead of a copper-catalyzed reaction.[4]
Section 4: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Question 6: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is not proceeding to completion.
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[6] The electronically deactivated nature of this compound can make it a challenging coupling partner.
Troubleshooting Buchwald-Hartwig Amination:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The amine starting material can sometimes act as a ligand for the palladium center, leading to catalyst deactivation.[7] Impurities in the reagents or solvent can also poison the catalyst. | Use a higher ligand-to-palladium ratio. Ensure all reagents and solvents are of high purity and anhydrous. Degas the solvent thoroughly. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial for facilitating the catalytic cycle. A ligand that is not sufficiently electron-rich or sterically bulky may not be effective for this deactivated aniline. | Screen a variety of modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to be effective for challenging couplings.[8] |
| Base Strength | A base that is too weak may not be sufficient to deprotonate the aniline or the intermediate palladium complex. A base that is too strong could lead to side reactions. | Sodium or potassium tert-butoxide is a commonly used strong base. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be tried, often requiring a higher reaction temperature. |
| Solvent Effects | The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species. | Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. For highly polar substrates, a more polar solvent like DMF might be necessary, but care should be taken as it can sometimes lead to catalyst decomposition at high temperatures. |
Logical Relationship Diagram for Buchwald-Hartwig Amination Troubleshooting
Caption: A logical approach to troubleshooting low-yielding Buchwald-Hartwig amination reactions.
References
- Google Patents.
- Wikipedia.
- Reddit.
- Wikipedia. Sandmeyer reaction. [Link]
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- PubMed Central. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
- Google Patents.
- PubMed.
- L.S. College, Muzaffarpur. Sandmeyer reaction. [https://ls महाविद्यालय.in/userfiles/file/E-Content/Chemistry/UG-Part-3/Sandmeyer%20reaction.pdf]([Link] महाविद्यालय.in/userfiles/file/E-Content/Chemistry/UG-Part-3/Sandmeyer%20reaction.pdf)
- Google Patents. A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. EP0506199A2.
- ChemRxiv.
- The Sandmeyer Reaction: Substitution for an NH2 on an Arom
- Justia Patents.
- ResearchG
- MDPI.
- PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- University of Windsor.
- Google Patents. Process for the manufacture of fluoran compounds. US5166350A.
- PubMed.
- Google Patents. Process for the preparation of 2,6-difluoroaniline. US5091580A.
- Google Patents. Verfahren zur Herstellung von 2,6-Difluoroanilin aus 1,2,3-Trichlorobenzen. DE69200876D1.
- Organic Chemistry Portal.
- PubMed. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. [Link]
- Lumen Learning. Reactions involving arenediazonium salts. [Link]
- Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]
- eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
- Chemistry LibreTexts.
- ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
- LookChem.
- BYJU'S.
- Chemistry LibreTexts. 14.
- Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
- Google Patents. Process and intermediates for the preparation of 2,6-difluoroaniline. US5041674A.
- MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
- PubMed. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). [Link]
- Google Patents. Process for the preparation of 2,6-difluoroaniline. US5091580A.
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- PubMed Central. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
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- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Optimization of Reaction Conditions for Substituted Anilines
Welcome to the Technical Support Center dedicated to the synthesis and modification of substituted anilines. As crucial building blocks in pharmaceuticals, agrochemicals, and materials science, the reliable synthesis of these compounds is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your reaction conditions and ensure the integrity of your results.
I. General Troubleshooting and Optimization Strategies
This section addresses overarching issues that can arise in various reactions involving substituted anilines. A systematic approach to troubleshooting is often the most effective path to a successful reaction.
Problem 1: Low or No Product Yield
A common frustration in the lab is a reaction that fails to proceed to completion or yields minimal desired product. The nucleophilicity of the aniline nitrogen is a key factor, which is heavily influenced by both electronic and steric effects of the substituents on the aromatic ring.[3]
Causality and Solutions:
-
Poor Nucleophilicity of the Aniline: Electron-withdrawing groups (EWGs) on the aniline ring decrease the electron density on the nitrogen atom, reducing its nucleophilicity.[4] Steric hindrance from ortho-substituents can physically block the nitrogen from attacking the electrophile.[1][5]
-
Solution 1: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.[3] However, monitor for potential side product formation at higher temperatures.
-
Solution 2: Employ a Catalyst: For reactions like acylations or alkylations, a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP) can be effective.[5] In cross-coupling reactions, the choice of palladium catalyst and ligand is critical.[2][6]
-
Solution 3: Use a Stronger Base: In reactions requiring a base, switching to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) can enhance the reactivity of the aniline.[7]
-
Solution 4: Activate the Electrophile: In cases like thiourea synthesis, a mild Lewis acid can activate the isothiocyanate, making it more susceptible to nucleophilic attack by a weakly nucleophilic aniline.[3]
-
-
Insufficiently Reactive Coupling Partner: The electrophile may not be reactive enough to engage with the substituted aniline.
-
Solution: Switch to a More Reactive Electrophile: For instance, in acylation reactions, an acyl chloride is more electrophilic and reactive than its corresponding anhydride.[5]
-
Problem 2: Formation of Dark-Colored Impurities or Tar
The appearance of dark brown or black tar-like substances in the reaction mixture is a frequent issue, particularly with anilines.[7]
Causality and Solutions:
-
Oxidation of the Aniline: Anilines are susceptible to oxidation, which can be accelerated by air, heat, or acidic conditions, leading to the formation of colored polymeric byproducts.[7][8][9][10][11]
-
Solution 1: Use Purified Reagents: Ensure your aniline starting material is pure and colorless.[7] If necessary, purify it by distillation or column chromatography before use.
-
Solution 2: Maintain an Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent air oxidation.[7]
-
Solution 3: Protect the Amino Group: Protecting the amino group, for example, through acetylation, makes the substrate less prone to oxidation.[7]
-
Problem 3: Multiple Products and Side Reactions
The formation of a mixture of products complicates purification and reduces the yield of the desired compound.
Causality and Solutions:
-
Poly-substitution: The amino group is a strong activating group in electrophilic aromatic substitution, which can lead to multiple substitutions on the aromatic ring (e.g., polyhalogenation).[7]
-
Solution: Protect the Amino Group: Acetylation of the amino group to form an acetanilide moderates its activating effect, allowing for more controlled and selective mono-substitution, typically at the para position due to steric hindrance.[7] The protecting group can be removed later by hydrolysis.[7]
-
-
Diacylation/Dialkylation: If the mono-substituted product is still sufficiently nucleophilic, a second substitution can occur on the nitrogen atom.
-
Solution: Control Stoichiometry: Use a stoichiometric amount of the acylating or alkylating agent, or add it slowly to the reaction mixture to avoid a large excess at any given time.[5]
-
-
Hydrodehalogenation in Cross-Coupling Reactions: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom.
Troubleshooting Workflow Diagram
Caption: A general workflow for troubleshooting common issues in reactions with substituted anilines.
II. Reaction-Specific Optimization Guides
A. N-Acylation of Sterically Hindered Anilines
Common Problem: Low yield when acylating anilines with bulky ortho-substituents (e.g., 2,6-disubstituted anilines).[5]
Underlying Cause: The steric bulk around the nitrogen atom hinders the approach of the acylating agent, and the reduced nucleophilicity of the nitrogen slows down the reaction.[5]
| Parameter | Standard Condition | Optimized Condition for Hindered Anilines | Rationale |
| Acylating Agent | Acetic Anhydride | Acyl Chloride | Acyl chlorides are more electrophilic and reactive.[5] |
| Catalyst | None or mild base | 4-(Dimethylaminopyridine) (DMAP) | DMAP forms a highly reactive N-acylpyridinium intermediate.[5] |
| Base | Pyridine, Triethylamine | Sodium Hydride (NaH) | For extremely unreactive anilines, deprotonation with a strong base like NaH generates a highly nucleophilic anilide anion.[5] |
| Stoichiometry | 1.1 eq. Acylating Agent | 2-3 eq. Acylating Agent | A larger excess can help drive the reaction to completion.[5] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic polar solvents are suitable, especially for reactions involving NaH.[5] |
Experimental Protocol: N-Acylation of a Hindered Aniline with an Acyl Chloride
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the hindered aniline (1.0 eq.) and DMAP (0.1 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[5]
B. Palladium-Catalyzed Buchwald-Hartwig Amination
Common Problem: Low yields, especially with electron-deficient anilines or sterically demanding aryl halides. Side reactions such as hydrodehalogenation can also be an issue.[6][7]
Underlying Cause: The efficiency of the Buchwald-Hartwig amination is highly dependent on the delicate balance of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of ligand and base is crucial for promoting the desired pathway over side reactions.[6][7][12]
| Parameter | Key Consideration | Recommended Choices & Rationale |
| Palladium Precatalyst | Ease of reduction to Pd(0) | Pd₂(dba)₃, Pd(OAc)₂. These are common and effective precatalysts. |
| Ligand | Steric bulk and electron-donating ability | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often preferred. They promote the formation of the active monoligated palladium species and accelerate reductive elimination.[2][6] |
| Base | Strength and solubility | Sodium tert-butoxide (NaOtBu) is a strong, commonly used base. Weaker bases like K₂CO₃ or K₃PO₄ may be required for substrates with base-sensitive functional groups.[6][13] |
| Solvent | Aprotic, high-boiling | Toluene, Dioxane, or THF are commonly used. The solvent choice can impact catalyst solubility and stability.[6] |
| Temperature | Reaction rate vs. catalyst decomposition | Typically 80-110 °C. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[2] |
Buchwald-Hartwig Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Frequently Asked Questions (FAQs)
Q1: My reaction with aniline is turning dark brown. What's happening and how can I prevent it?
A1: The dark discoloration is most likely due to the oxidation of your aniline starting material or product.[7] Anilines are sensitive to air and can form highly colored polymeric impurities.[8] To prevent this, you should:
-
Use pure aniline: If your starting material is already colored, consider purifying it by distillation under reduced pressure.
-
Work under an inert atmosphere: Performing your reaction under nitrogen or argon will minimize contact with atmospheric oxygen.[7]
-
Protect the amino group: If the reaction conditions allow, protecting the aniline as an acetanilide can significantly reduce its susceptibility to oxidation.[7]
Q2: I'm trying to perform a Friedel-Crafts reaction on aniline, but it's not working. Why?
A2: Aniline does not undergo Friedel-Crafts alkylation or acylation because the amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[4][14] This forms a complex that deactivates the benzene ring towards electrophilic attack.[14] To overcome this, you must first protect the amino group by converting it to an amide (e.g., acetanilide). The amide is less basic and the acetyl group can be removed by hydrolysis after the Friedel-Crafts reaction is complete.[14]
Q3: How can I achieve selective monohalogenation of an aniline?
A3: The amino group is a strong activating group, which makes the aromatic ring highly reactive towards electrophiles like halogens, often leading to polyhalogenation.[7] To achieve selective monohalogenation, you need to moderate the reactivity of the amino group. The most common strategy is to protect it by acetylation to form acetanilide. The acetyl group reduces the activating effect of the nitrogen, allowing for controlled, selective monohalogenation, which primarily occurs at the para position due to steric hindrance.[7] The acetyl group can then be removed by acid or base hydrolysis to yield the monohalogenated aniline.[7]
Q4: What is the best way to purify my substituted aniline product?
A4: The purification method depends on the nature of your product and the impurities.
-
For colored impurities: Treatment with activated charcoal during recrystallization can be very effective. The charcoal adsorbs the colored byproducts.[7][15]
-
To remove unreacted aniline: An acidic wash (e.g., with dilute HCl) during a liquid-liquid extraction will protonate the basic aniline, moving it to the aqueous phase, while your (presumably less basic) product remains in the organic layer.[7]
-
For separating isomers: Column chromatography is often the most effective method.[15] If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can also be used.[15]
-
General purification: Recrystallization is a powerful technique for obtaining highly pure solid products. Column chromatography is versatile for both solid and liquid products.
IV. References
-
Technical Support Center: N-Acylation of Hindered Anilines. BenchChem.
-
Buchwald–Hartwig amination. Wikipedia.
-
Technical Support Center: Troubleshooting Halogenated Aniline Reactions. BenchChem.
-
Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. BenchChem.
-
Chapter 3: Synthetic Methods for Primary Anilines. Books.
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
-
A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. BenchChem.
-
C-N Coupling reactions of substituted aryl compounds with amino... ResearchGate.
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications.
-
| Approaches to metal-catalysed C-N cross-coupling. (a) Generic... ResearchGate.
-
5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
How to carry out oxidation of aniline/aromatic amines to nitro groups? Reddit.
-
Reactions of Aniline. Chemistry Steps.
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
-
Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
-
Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry.
-
Oxidation of aniline using different reaction pathways. ResearchGate.
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
-
Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation.
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
-
question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Optimization of the reaction conditions. [a]. ResearchGate.
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
-
21.04 Nuc. Aromatic Substitution. OrganicChemGuide.
-
Protection of Aniline Derivatives. YouTube.
-
Reaction of aniline Questions with Solutions. Filo.
-
Reaction optimization and scope of anilines. [a] Reaction conditions:... ResearchGate.
-
Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
-
Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed.
-
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. NIH.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Nucleophilic Aromatic Substitution. Chemistry Steps.
-
Optimization of Reaction Conditions. ResearchGate.
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
-
Aniline. Wikipedia.
-
Optimization of reaction conditions a. ResearchGate.
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
-
Protecting Groups List. SynArchive.
-
Technical Support Center: Purification of Polyhalogenated Anilines. BenchChem.
-
Protecting group. Wikipedia.
-
Protecting Groups in Peptide Synthesis. Biosynth.
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Technical Support Center: Troubleshooting Side Reactions in Polysubstituted Aniline Synthesis
Welcome to the technical support center for the synthesis of polysubstituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving clean, high-yield syntheses of these critical building blocks. Instead of a generic overview, we will directly address common, specific problems in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Section 1: Electrophilic Aromatic Substitution (EAS) on Aniline Derivatives
Electrophilic aromatic substitution is a cornerstone of aniline functionalization, but the powerful activating nature of the amino group can be a double-edged sword, often leading to a loss of selectivity and undesired byproducts.
Q1: I'm trying to mono-nitrate my substituted aniline, but I'm getting a mixture of di/tri-nitrated products and a significant amount of dark, tarry material. What's going wrong?
A1: This is a classic issue stemming from two distinct side reactions: over-nitration and oxidation.
-
The Cause of Over-Nitration: The amino group (-NH₂) is a potent activating group, meaning it donates electron density into the aromatic ring. This makes the ring highly nucleophilic and extremely reactive towards electrophiles like the nitronium ion (NO₂⁺). Once the first nitro group is added, the ring is still activated enough to react again, leading to multiple substitutions.[1]
-
The Cause of Oxidation & Tar Formation: The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing environment. The electron-rich nature of the aniline ring makes it highly susceptible to oxidation, which results in the formation of complex, often polymeric, colored impurities (tar).[2][3]
-
The Isomer Problem: A further complication is that under the strongly acidic conditions, the aniline's amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Consequently, you may also see the formation of the undesired meta-nitroaniline isomer alongside your expected ortho and para products.[3][4]
Troubleshooting & Preventative Measures:
The most robust strategy is to temporarily "tame" the amino group's reactivity through protection, most commonly via acetylation.
Protocol 1: Controlled Mono-Nitration via Acetanilide Intermediate [5]
-
Protection Step (Acetylation):
-
Nitration Step:
-
Perform the nitration on the protected acetanilide. The reaction is now much more controllable. Maintain a low temperature (e.g., 0-10 °C) by adding your nitrating mixture dropwise to the acetanilide solution to prevent unwanted side reactions.[5]
-
-
Deprotection Step (Hydrolysis):
-
After nitration and purification of the nitro-acetanilide intermediate, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired mono-nitroaniline.
-
Q2: My goal is the para-substituted product, but I'm getting a significant amount of the ortho-isomer, which is difficult to separate. How can I improve my para-selectivity?
A2: Achieving high para-selectivity is a common challenge. The outcome is a delicate balance of steric and electronic effects.
The Cause of Poor Regioselectivity: While the amino (or acetamido) group directs incoming electrophiles to both the ortho and para positions, the electronic activation is often similar at all three sites (ortho, ortho, para). If the directing group and the electrophile are not sterically demanding, a statistical mixture can result, with the ortho-isomer forming in significant quantities.[6]
Troubleshooting & Optimization Strategies:
| Strategy | Principle | Recommended Action |
| Increase Steric Hindrance | A bulkier protecting group will physically block the ortho positions, making the para position the more accessible site for the electrophile.[5] | Instead of an acetyl group, consider using a pivaloyl (-COC(CH₃)₃) or benzoyl (-COPh) protecting group.[5] |
| Lower Reaction Temperature | Lower temperatures often favor the thermodynamically more stable product. In many cases, the para-isomer is the more stable product due to reduced steric clash.[5] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -10 °C to 0 °C). |
| Solvent Effects | The solvent can influence the effective size of the electrophile and the transition state energies, thereby altering the ortho/para ratio. | A systematic solvent screen (e.g., comparing non-polar solvents like hexane with more polar options like nitrobenzene) may be necessary to optimize selectivity for your specific substrate. |
| Shape-Selective Catalysis | Use of solid acid catalysts like zeolites can provide a microenvironment where the transition state leading to the para-isomer is favored due to spatial constraints.[7] | Consider screening zeolite catalysts (e.g., H-ZSM-5) for your electrophilic substitution. |
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Buchwald-Hartwig and Suzuki couplings are powerful tools for C-N and C-C bond formation. However, they are prone to specific side reactions that can consume starting materials and complicate purification.
Q3: In my Buchwald-Hartwig amination of a bromoaniline, I'm seeing a significant amount of byproduct where the bromine has been replaced by hydrogen. What is this side reaction and how can I stop it?
A3: You are observing hydrodehalogenation, a common and often frustrating side reaction in palladium-catalyzed cross-couplings. [8]
The Cause of Hydrodehalogenation: This side reaction occurs within the catalytic cycle. After the oxidative addition of your bromoaniline to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo β-hydride elimination from the amide or another source, followed by reductive elimination.[8] This process effectively replaces the halogen with a hydrogen atom, consuming your starting material in an unproductive pathway.
Troubleshooting Workflow for Cross-Coupling Reactions
Sources
- 1. brainly.com [brainly.com]
- 2. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Aniline and its Derivatives
A Senior Application Scientist's Guide to Troubleshooting and Removing Colored Impurities
Welcome to the technical support center for handling aniline derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common yet vexing problem: the appearance of colored impurities in aniline feedstocks and products. As a senior application scientist, my goal is not just to provide protocols, but to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: The Root of the Problem - Understanding Color Formation
FAQ 1: Why is my freshly opened or synthesized aniline derivative colored? It is supposed to be a colorless liquid or white solid.
This is the most common query we receive. The discoloration of aniline and its derivatives is a direct consequence of their chemical structure.
-
Inherent Reactivity: The core issue lies with the lone pair of electrons on the nitrogen atom of the amino group (-NH₂). These electrons are delocalized into the aromatic ring, making the ring "electron-rich."[1][2] This high electron density makes the entire molecule highly susceptible to losing electrons, a process known as oxidation.[1][2]
-
The Culprit: Air Oxidation: When exposed to atmospheric oxygen, light, and even trace metal ion impurities, anilines readily oxidize.[1][2][3] This is not a single, clean reaction but a complex cascade that produces a mixture of highly colored compounds. While freshly purified aniline is an almost colorless oil, exposure to air results in gradual darkening to yellow, red, or brown.[1]
-
Key Colored Impurities: The yellow-to-dark-brown hue is typically a cocktail of several oxidation products, including:
-
Azoxybenzenes, Azobenzenes, and Nitro Compounds: Formed through complex condensation and oxidation reactions between aniline molecules.[1][4][5]
-
Quinones and Quinone-imines: These are highly conjugated molecules that absorb visible light, contributing significantly to the color.[1]
-
Polyanilines: In advanced stages of degradation, polymerization can occur, leading to the formation of dark green, brown, or even black polymeric materials.[1][2]
-
Part 2: Initial Assessment and Purification Strategy
Before proceeding with purification, a quick assessment can help you choose the most appropriate method.
FAQ 2: How can I quickly assess the level of impurity in my colored sample?
-
Visual Inspection: The intensity of the color is a primary indicator. A pale yellow sample is slightly oxidized, while a dark red, brown, or black sample is heavily contaminated with non-volatile polymeric impurities.[2][6]
-
Thin-Layer Chromatography (TLC): This is the fastest way to visualize the complexity of the mixture. Spot the crude material on a silica gel plate and elute with a solvent system like 4:1 Hexane:Ethyl Acetate. The colored impurities will often appear as distinct, colored spots with different Rf values than your target compound, which may require UV light to be seen.
-
Melting Point (for solids): A broad melting point range that is depressed compared to the literature value is a clear sign of significant impurity.
Decision Workflow for Purification
The following workflow provides a logical path to selecting a purification strategy based on the nature of your sample and the experimental scale.
Caption: Decision tree for selecting a purification method.
Part 3: Purification Protocols & Troubleshooting
This section provides detailed, question-and-answer-based guides for the most effective purification techniques.
Method 1: Distillation (For Liquid Aniline Derivatives)
Distillation is the workhorse method for purifying liquid anilines, as it efficiently separates the volatile product from non-volatile polymeric gunk.[6]
-
Q: My liquid aniline is dark red. Which type of distillation is best?
-
A: Vacuum distillation is almost always the preferred method. Aniline and many of its derivatives have high boiling points (Aniline BP: 184 °C).[7] Distilling at atmospheric pressure can cause thermal decomposition, charring, and further oxidation, leading to a poor recovery and a still-colored distillate. By reducing the pressure, you significantly lower the boiling point, allowing for a gentle and clean separation.[6] For example, at 20 mmHg, aniline's boiling point drops to a much more manageable 72-73 °C.[6]
-
Steam distillation is a viable alternative if your derivative is immiscible in water.[8][9] The aniline co-distills with water at a temperature below 100 °C, leaving non-volatile impurities behind.[8]
-
-
Q: I performed a vacuum distillation, but my distillate is still pale yellow. What went wrong and how can I fix it?
-
A: This usually happens because some lower-molecular-weight, colored impurities have boiling points close to your product and co-distill.
-
The Causality: The initial oxidation products of aniline are often volatile themselves.
-
The Solution: Distill over Zinc Dust. Adding a small amount of zinc dust to the distilling flask is a classic and highly effective trick.[7] The zinc acts as a reducing agent at high temperatures, converting many of the colored, oxidized impurities back into the colorless aniline or reducing them to less volatile compounds that remain in the flask.
-
Experimental Protocol 1: Vacuum Distillation of Aniline with Zinc Dust
-
Setup: Assemble a standard vacuum distillation apparatus using dry glassware. Use a round-bottom flask that is no more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
Preparation: To the dark-colored aniline in the distillation flask, add a small spatula tip of zinc dust (approx. 1-2% by weight).
-
Evacuation: Connect the apparatus to a vacuum pump with a trap in between. Slowly and carefully evacuate the system. You may see initial bubbling as dissolved air and moisture are removed.[6]
-
Heating: Begin gently heating the flask using a heating mantle.
-
Collection: The colorless aniline will begin to distill. Collect the fraction that boils at a constant temperature corresponding to the pressure you are using. Discard any initial forerun.
-
Storage: Collect the purified aniline in a flask that can be sealed under an inert atmosphere (e.g., nitrogen or argon) for storage.
Caption: Workflow of a vacuum distillation setup.
Method 2: Recrystallization (For Solid Aniline Derivatives)
Recrystallization is the gold standard for purifying solid compounds, leveraging differences in solubility.
-
Q: I recrystallized my solid derivative, but the crystals are still colored. How do I remove the color?
-
A: The colored impurity has a similar solubility profile to your product and is co-crystallizing.
-
The Causality: Highly conjugated impurities can get trapped in the crystal lattice of your product as it forms.
-
The Solution: Use Activated Charcoal (Decolorizing Carbon). Activated charcoal has an extremely high surface area composed of graphitic plates. It effectively adsorbs large, flat, conjugated molecules (like the colored impurities) from the solution.[10][11]
-
Experimental Protocol 2: Recrystallization with Activated Charcoal
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble when hot (e.g., ethanol/water).
-
Dissolution: In a flask, add the minimum amount of hot solvent to the impure solid to completely dissolve it.
-
Charcoal Treatment: Remove the flask from the heat source. Crucially, never add charcoal to a boiling solution, as it will cause violent bumping. Add a very small amount of activated charcoal (no more than 1-2% of the solute's weight). Swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel. This removes the charcoal (with the adsorbed impurities). The speed is essential to prevent your product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
Method 3: Column Chromatography
This technique is ideal for small-scale purifications or for separating mixtures when distillation and recrystallization are ineffective.[12]
-
Q: My aniline derivative is streaking badly on my silica gel column. What is happening?
-
A: The basic amino group is interacting too strongly with the acidic surface of the silica gel.
-
The Causality: Silica gel has acidic silanol (Si-OH) groups on its surface. The basic lone pair on the aniline's nitrogen forms a strong acid-base interaction, causing the compound to stick and move down the column unevenly, resulting in "streaking" or "tailing."
-
The Solution: Deactivate the Silica. Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent (mobile phase). This base will preferentially bind to the acidic sites on the silica, allowing your aniline derivative to elute cleanly and form sharp bands.
-
Part 4: Data Summary Table
| Purification Method | Best For | Typical Scale | Pros | Cons & Key Troubleshooting |
| Vacuum Distillation | High-boiling liquids | 5 g - 1 kg | High throughput; excellent for removing non-volatile polymers. | Risk of thermal decomposition. Fix: Use vacuum; add zinc dust to reduce impurities.[7] |
| Steam Distillation | Water-immiscible liquids/solids | 10 g - 500 g | Gentle; operates below 100 °C, avoiding thermal degradation. | Only works for steam-volatile compounds; produces wet product.[8] |
| Recrystallization | Crystalline solids | 100 mg - 1 kg | Can yield very high purity material; scalable. | Yield loss is inevitable. Fix for color: Use activated charcoal.[10] |
| Column Chromatography | Liquids or Solids | 1 mg - 10 g | High resolving power for complex mixtures. | Labor-intensive; requires large solvent volumes. Fix for streaking: Add 1% triethylamine to the eluent. |
Part 5: Prevention and Advanced FAQs
FAQ 3: I've successfully purified my aniline. How do I prevent it from turning colored again?
Prevention is critical. Once purified, you must protect the compound from the elements that caused the discoloration in the first place.
-
Atmosphere: The most effective method is to store the compound under an inert atmosphere.[2] Purge the storage bottle with nitrogen or argon before sealing.
-
Light: Store in an amber glass bottle or a clear bottle wrapped in aluminum foil to protect it from light, which can accelerate oxidation.[3]
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended.
-
Stabilizers: For commercial or long-term storage, adding a radical scavenger or antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT) at very low concentrations (~0.1%) can be highly effective at preventing color formation.[13]
FAQ 4: What analytical techniques can confirm the purity of my aniline derivative?
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of aniline derivatives and quantifying any remaining impurities.[14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the identity of the purified product.[17]
FAQ 5: Is it true that aniline salts (e.g., aniline hydrochloride) are more stable?
-
Yes, significantly. When the basic amino group is protonated to form an anilinium salt (e.g., C₆H₅NH₃⁺Cl⁻), the nitrogen's lone pair of electrons is no longer available to donate into the aromatic ring. This deactivates the ring towards oxidation, making aniline salts much more stable to air and light than the corresponding free base.
References
- Wikipedia. Aniline. [Link]
- Vedantu.
- Scribd.
- Texium.
- Reddit. Purify and dry aniline? : r/chemistry. [Link]
- Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]
- Bloom Tech. What Role Does Aniline Play In The Production Of Dyes?. [Link]
- ResearchGate. Why does color of aniline change during storage? Please give chemical reactions if possible. [Link]
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]
- PubMed Central - NIH. Quantification of aniline and N-methylaniline in indigo. [Link]
- Google Patents.
- EPA.
- Analytice.
- Open Access Journals.
- Longdom Publishing.
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- 13. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]
- 14. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. epa.gov [epa.gov]
Technical Support Center: Column Chromatography Purification of Fluorinated Anilines
Welcome to the Technical Support Center for the purification of fluorinated anilines via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the separation and purification of these unique compounds. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and develop robust purification methods.
The introduction of fluorine into aniline scaffolds dramatically alters their physicochemical properties, impacting their behavior on silica gel and other stationary phases. Understanding these nuances is key to successful purification. This guide is structured into a proactive Troubleshooting section and a comprehensive FAQ to address the most common issues encountered in the field.
Troubleshooting Guide: From Tailing Peaks to Elusive Compounds
This section is formatted to address specific problems you might be observing in your purification workflow. Each issue is followed by a diagnostic approach and a detailed, step-by-step protocol for resolution.
Issue 1: Severe Peak Tailing of My Fluorinated Aniline on a Silica Gel Column
Diagnostic Analysis: Peak tailing is a common issue when purifying amines on silica gel.[1][2][3] This is primarily due to strong secondary interactions between the basic amine functionality and acidic silanol groups (Si-OH) on the silica surface.[2][3] The lone pair of electrons on the aniline's nitrogen atom interacts with the acidic protons of the silanol groups, leading to a secondary, often irreversible, binding that causes the peak to tail. The electronegativity of fluorine substituents can decrease the basicity of the aniline, but this effect is often not sufficient to completely mitigate the interaction with surface silanols.[4][5]
Troubleshooting Workflow: Mitigating Peak Tailing
Caption: A decision-making workflow for troubleshooting peak tailing.
Resolution Protocols:
Protocol 1: Mobile Phase Modification with a Basic Additive
This is often the first and most effective solution. The goal is to introduce a more basic, volatile amine that will preferentially bind to the acidic silanol groups, effectively masking them from your fluorinated aniline.
-
Select a Modifier: Triethylamine (TEA) or ammonia (as a solution in methanol) are common choices. Start with a low concentration.
-
Preparation: To your chosen mobile phase (e.g., a hexane/ethyl acetate mixture), add 0.1-1% (v/v) of triethylamine.
-
Equilibration: Before loading your sample, flush the column with at least 5 column volumes of the modified mobile phase. This ensures the stationary phase is fully equilibrated with the basic modifier.
-
Elution: Proceed with your purification as planned. The fluorinated aniline should now elute with a much more symmetrical peak shape.
Protocol 2: Using Deactivated or Alternative Stationary Phases
If mobile phase modification is insufficient or undesirable (e.g., TEA is difficult to remove from the final product), consider changing the stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred for amines.
-
Deactivated Silica Gel: You can purchase commercially prepared deactivated silica gel or prepare it yourself by treating standard silica gel with a silylating agent.
-
Reversed-Phase Chromatography: If your fluorinated aniline is sufficiently nonpolar, reversed-phase chromatography (e.g., using a C18 or C8 stationary phase) can be an excellent option.[6] In this mode, the problematic interactions with silanol groups are minimized.
Issue 2: Poor Separation Between Fluorinated Aniline Isomers or Analogs
Diagnostic Analysis: Fluorinated anilines with similar structures can be challenging to separate due to their subtle differences in polarity and geometry. The high electronegativity of fluorine can also lead to unique dipole moments and interactions that may not be intuitive.[7] Standard mobile phase systems may not provide sufficient selectivity.
Resolution Strategies:
-
Optimize the Mobile Phase: Systematically screen a range of solvent systems with varying polarities and selectivities. A good starting point is to use TLC to test various combinations of a nonpolar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).[8][9]
-
Employ a "Weaker" Solvent System: If your compounds are eluting too quickly (high Rf values on TLC), reduce the concentration of the polar solvent in your mobile phase. This will increase the retention time on the column and provide more opportunity for separation.
-
Consider a Fluorinated Stationary Phase: For challenging separations of fluorinated compounds, a fluorinated stationary phase can offer unique selectivity based on "fluorous-fluorous" interactions.[10][11] These phases can selectively retain compounds with higher fluorine content.[6] Pentafluorophenyl (PFP) phases are particularly effective for separating aromatic and halogenated compounds due to π–π and dipole-dipole interactions.[12]
| Stationary Phase | Primary Interaction Mechanism | Best For... |
| Silica Gel | Adsorption (polar interactions) | General purpose, moderately polar compounds. |
| Alumina | Adsorption (polar interactions) | Basic compounds like amines. |
| C18/C8 (Reversed-Phase) | Hydrophobic (nonpolar) interactions | Nonpolar to moderately polar compounds. |
| Fluorinated Phases (e.g., PFP, TDF) | Fluorous-fluorous, π–π, dipole-dipole | Separating fluorinated isomers, compounds with varying fluorine content.[6][13] |
Issue 3: My Fluorinated Aniline Appears to be Decomposing on the Column
Diagnostic Analysis: While generally stable, some fluorinated anilines can be sensitive to the acidic nature of standard silica gel.[14] This can lead to degradation, resulting in low recovery and the appearance of new, unexpected spots on your TLC analysis of the collected fractions.
Resolution Protocols:
-
Test for Stability: Before committing to a large-scale purification, perform a simple stability test. Dissolve a small amount of your crude material in your chosen mobile phase, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear or if the spot corresponding to your product diminishes.
-
Deactivate the Silica Gel: As with peak tailing, deactivating the silica gel with a basic modifier like triethylamine can prevent acid-catalyzed decomposition.[14]
-
Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system than you might otherwise choose. This will reduce the time your compound spends on the column, minimizing the opportunity for degradation.
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the polarity and elution order of anilines in normal-phase chromatography?
The effect of fluorine on polarity is complex. While fluorine is highly electronegative, which can increase the dipole moment of a C-F bond, the overall effect on molecular polarity depends on the number and position of the fluorine atoms. Fluorination can increase the hydrophobic surface of a molecule.[7] In many cases, adding fluorine atoms makes a compound less polar, causing it to elute earlier from a normal-phase silica gel column. For example, aniline is more polar than 4-fluoroaniline. However, this is not a universal rule, and the elution order should always be confirmed by TLC.
Q2: What is a good starting point for developing a TLC solvent system for a novel fluorinated aniline?
A good starting point is a mixture of a nonpolar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Begin with a 9:1 or 4:1 mixture of hexanes:ethyl acetate and gradually increase the proportion of ethyl acetate. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[14] This generally provides good separation on a column.
Q3: Can I use reversed-phase chromatography for all fluorinated anilines?
Reversed-phase chromatography is an excellent alternative to normal-phase, especially for less polar fluorinated anilines or when dealing with severe peak tailing on silica.[6] However, very polar fluorinated anilines may have insufficient retention on a C18 or C8 column and elute in the solvent front. In such cases, a more polar stationary phase or a different technique like hydrophilic interaction chromatography (HILIC) might be necessary. Some studies have shown that pairing a standard C8 column with a fluorinated eluent can provide optimal separation for some fluorinated compounds.[15][16][17]
Q4: My compound is not visible under UV light on the TLC plate. How can I visualize it?
Many fluorinated compounds do not have a strong UV chromophore. If your fluorinated aniline is not UV-active, you will need to use a chemical stain for visualization. Common stains that work for amines include:
-
Ninhydrin: Reacts with primary and secondary amines to produce a colored spot (often purple or yellow).
-
Potassium Permanganate (KMnO₄): A general-purpose stain that reacts with many functional groups, including amines, to produce yellow spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
Q5: What are "orthogonal" purification strategies, and when should I consider them?
Orthogonal purification refers to using two different separation techniques that rely on distinct chemical principles.[18] If your fluorinated aniline is still impure after a primary purification step (e.g., normal-phase chromatography), a second, orthogonal method can be very effective at removing the remaining impurities. For example:
-
Initial Purification: Normal-phase column chromatography on silica gel (separates based on polarity).
-
Orthogonal Purification: Reversed-phase column chromatography (separates based on hydrophobicity).
This approach is particularly useful when dealing with impurities that have very similar polarities to your target compound.
References
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Gladysz, J. A., et al. (2007). New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. ResearchGate.
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
- Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- Journal of Chromatographic Science. (2000). Gas Chromatography Problem Solving and Troubleshooting.
- Kato, M., et al. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents.
- MDPI. (n.d.). Investigation of Hybrid Films Based on Fluorinated Silica Materials Prepared by Sol–Gel Processing.
- Materials Science -- Poland. (n.d.). Role of fluorine ions in the formation of silica gel structure and gel glass.
- Jiang, Z. X., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42. [Link]
- LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ResearchGate. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- PubMed. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- YouTube. (2020). Effect of Substituents on the Basicity of Anilines.
- ResearchGate. (2018). Thin-layer chromatography as a method for separating aniline oligomers.
- Chemistry LibreTexts. (2022). 7.3: Structural Effects on Acidity and Basicity.
- Reddit. (2022). troubleshooting column chromatography.
- PubMed. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
- YouTube. (2020). Thin-Layer Chromatography (TLC).
- SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column.
- National Institutes of Health. (n.d.). Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones.
- HPLC Troubleshooting Guide. (n.d.).
- Thin Layer Chromatography of Aromatic Amines. (1982). Journal of the Chemical Society of Pakistan.
- ResearchGate. (2017). Determination of p K a values of fluorocompounds in water using 19 F NMR.
- MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
- Scribd. (n.d.). Nitroanilne TLC.
- ResearchGate. (2014). pKa of anilines and the intermolecular proton transfer equilibrium constants at 25 • C for chloranilic acid-anilines systems.
- ResearchGate. (2016). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids.
- MDPI. (n.d.). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
- ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6.
- UBC Library Open Collections. (n.d.). DEVELOPMENT OF EFFICIENT METHODS INCORPORATING FLUORINATED MOTIFS IN ORGANIC MOLECULES.
- ResearchGate. (2023). Click processes orthogonal to CuAAC and SuFEx forge selectively modifiable fluorescent linkers.
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
- LCGC International. (2022). March 2022 | Column | All Publications.
- National Institutes of Health. (n.d.). Determining the Surface pKa of Perfluorooctanoic Acid.
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- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
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Technical Support Center: Recrystallization of 2,6-Difluoro-3-methoxyaniline Derivatives
Document ID: TSC-RFAM-012
Last Updated: January 9, 2026
Introduction: The Challenge of Purifying Highly Substituted Anilines
Welcome to the technical support center for the recrystallization of 2,6-difluoro-3-methoxyaniline and its derivatives. This class of compounds presents unique purification challenges due to the combined electronic effects of the substituents on the aromatic ring. The two electron-withdrawing fluorine atoms and the electron-donating methoxy group create a molecule with significant polarity and hydrogen bonding potential, which heavily influences its solubility profile.
Crystallization, while a powerful purification technique, is not always straightforward.[1][2] Success depends critically on understanding the interplay between the solute and the solvent system. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles and develop robust, scalable recrystallization protocols. As crystallization is a dominant purification method in pharmaceutical manufacturing, establishing a reliable process at the intermediate stage is crucial for ensuring batch-to-batch consistency and downstream success.[3][4]
Troubleshooting Guide: Common Issues & Solutions (Q&A)
This section addresses the most frequently encountered problems during the recrystallization of this compound derivatives.
Q1: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[5] This typically happens under two conditions:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is supersaturated at a temperature above the compound's melting point, often due to significant impurities depressing the melting point.[6]
Causality & Solutions:
-
Re-dissolve and Add More Solvent: The most immediate fix is to heat the mixture to re-dissolve the oil and then add a small amount of additional hot solvent (10-20% more volume).[5][7] This reduces the saturation point, allowing the solution to cool further before crystallization begins, hopefully at a temperature below the compound's melting point.
-
Slow Down the Cooling Rate: Rapid cooling favors oil formation.[8] Once the oil is re-dissolved, allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation.[9]
-
Change the Solvent System: If oiling persists, the solvent system is likely unsuitable. If you are using a single solvent, try a mixed-solvent system (see Section 4.0). A common strategy is to dissolve the compound in a "good" solvent (e.g., ethanol, acetone) and then add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise at an elevated temperature until slight turbidity appears.[6][8] Then, add a few drops of the good solvent to clarify the solution before slow cooling.
Q2: No crystals have formed, even after cooling the solution in an ice bath. What should I do?
Answer: This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[5] Crystal formation requires a nucleation event to begin.
Causality & Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the supersaturated solution.[5] This "seed" provides a template for further crystallization.
-
-
Reduce the Solvent Volume: This is the most common reason for crystallization failure.[5] You may have added too much solvent initially.[1][10] Gently heat the solution to boil off some of the solvent (e.g., reduce volume by 25%) and then attempt to cool it again.[7]
-
Increase Cooling: If scratching and seeding fail, try cooling the solution to a lower temperature, for example, in a dry ice/acetone bath.[9] Be aware that very rapid cooling at this stage can lead to the formation of very small crystals.
Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Answer: The dark color in aniline derivatives often indicates the presence of oxidized polymeric impurities.[9] These are typically highly polar and can get trapped in the crystal lattice.
Causality & Solutions:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot solvent but before cooling, add a very small amount of activated charcoal (1-2% of your solute's weight) to the hot solution.[9][11]
-
Procedure:
-
Add the charcoal to the hot solution.
-
Swirl the flask and keep it hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. It is critical to keep the solution and filtration apparatus hot during this step to prevent your product from crystallizing prematurely.[6]
-
Proceed with the cooling and crystallization of the decolorized filtrate.
-
Q4: The crystals are extremely fine, like powder, making them difficult to filter and wash. How can I grow larger crystals?
Answer: The formation of very small crystals is usually a result of rapid nucleation and growth, which happens when the solution becomes supersaturated too quickly.[12] Slower crystal growth leads to larger, more well-defined crystals.[9]
Causality & Solutions:
-
Ensure Slow Cooling: This is the most critical factor.[9][12] Avoid placing the hot flask directly into an ice bath. Allow it to cool undisturbed to room temperature over at least an hour before moving it to a colder environment.
-
Reduce Supersaturation: Re-heat the solution and add a small excess of the primary solvent (5-10%).[7] This ensures that crystallization begins at a lower temperature and proceeds more slowly.
-
Use a Diffusion Setup: For obtaining very high-quality crystals (e.g., for X-ray crystallography), a layering or diffusion technique can be used. Dissolve your compound in a dense solvent and carefully layer a less dense anti-solvent on top in a narrow tube.[13][14] Over several days, slow diffusion of the anti-solvent into the solution will induce the growth of large, high-quality crystals.
Recommended Solvent Systems
The principle of "like dissolves like" is a good starting point.[1][10][15] Given the polar nature of this compound, polar solvents are required. The key is to find a system where the compound is highly soluble when hot and sparingly soluble when cold.
| Solvent/System | Type | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol/Water | Mixed (Protic) | High | Variable | A very common and effective system.[16] The compound should be soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling.[8] |
| Isopropanol (IPA) | Single (Protic) | Medium | 82 | A good single-solvent option. The compound likely has good solubility in hot IPA and significantly lower solubility when cold. |
| Toluene | Single (Aprotic) | Low | 111 | The aromatic nature of toluene can be effective for aromatic compounds.[8] Good for less polar derivatives. Use with caution due to the high boiling point. |
| Ethyl Acetate/Hexane | Mixed (Aprotic) | Medium | Variable | A versatile system.[17] Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. Good for compounds prone to oiling out in aqueous systems. |
| Acetonitrile | Single (Aprotic) | High | 82 | Can be effective for compounds with multiple aromatic rings or high polarity.[18] |
Standard Operating Procedure (SOP): Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol provides a robust starting point for the purification of this compound derivatives.
Materials & Equipment
-
Crude this compound derivative
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Two Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.[8] Use the "minimum of near-boiling solvent" to avoid poor yield.[1][10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a pinch of activated charcoal, and swirl for 2-3 minutes.[9]
-
Hot Filtration (if charcoal was used): Pre-heat a second flask and a gravity funnel. Filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.[6]
-
Induce Saturation: Re-heat the clear filtrate. Slowly add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid).[6][8] This is the point of saturation.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[6]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is essential for forming large, pure crystals.[9] Once at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals on the filter with a minimum amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.[1][10]
-
Drying: Dry the crystals completely, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Visualization of Workflows
General Recrystallization Workflow
Caption: Standard workflow for mixed-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- Benchchem. (n.d.). Issues with aniline nitrate solubility during crystallization.
- University of California, Irvine. (n.d.). Recrystallization.
- IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.
- University of York. (n.d.). Problems with Recrystallisations.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- University of Houston. (n.d.). How to Grow Crystals.
- Millersville University. (n.d.). Recrystallization.
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
- Michigan State University. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Colorado Boulder. (n.d.). Recrystallization1.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Javadzadeh, Y., Maleki Dizaj, S., Vazifehasl, Z., & Mokhtarpour, M. (n.d.). Recrystallization of Drugs — Effect on Dissolution Rate. ResearchGate.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
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- 11. scribd.com [scribd.com]
- 12. How To [chem.rochester.edu]
- 13. iucr.org [iucr.org]
- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 15. rubingroup.org [rubingroup.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. youtube.com [youtube.com]
Technical Support Center: Preventing Over-alkylation in Aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for creating intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1] However, a persistent challenge in this process is controlling the reaction to favor the desired mono-N-alkylated product while suppressing the formation of di-alkylated, tri-alkylated, and even quaternary ammonium salt byproducts. This phenomenon, known as over-alkylation, can significantly reduce yield and complicate purification.
This technical support center provides targeted troubleshooting guides and frequently asked questions to address and overcome the challenge of over-alkylation in aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in aniline synthesis and why is it problematic?
Over-alkylation is a common side reaction where the target mono-N-alkylaniline reacts further with the alkylating agent to form undesired polyalkylated products, such as N,N-dialkylaniline.[2][3] This is a significant issue as it consumes the desired product, reduces the overall yield, and introduces impurities that often have very similar physical properties (e.g., boiling point, polarity) to the target compound, making purification difficult and costly.
Q2: What is the fundamental chemical reason over-alkylation occurs?
The primary cause of over-alkylation lies in the electronic properties of the amine nitrogen. The initial mono-N-alkylated aniline product is often more nucleophilic, and therefore more reactive, than the starting aniline.[4] The attachment of an electron-donating alkyl group to the nitrogen atom increases its electron density, making it a better nucleophile and more susceptible to a second alkylation event. This inherent reactivity difference makes it challenging to halt the reaction selectively after the first addition.
Q3: How can I strategically use stoichiometry and reaction conditions to minimize over-alkylation?
Manipulating the reaction environment is a primary line of defense against over-alkylation.
-
Control Stoichiometry: Using a large excess of aniline compared to the alkylating agent can statistically favor the mono-alkylation product.[2][5] With a higher concentration of aniline, the alkylating agent is more likely to encounter and react with a molecule of the starting material rather than the newly formed mono-alkylated product.
-
Slow Addition: Adding the alkylating agent slowly and continuously to the reaction mixture helps to maintain its concentration at a very low level, reducing the probability of a second alkylation event.[2]
-
Lower Temperature: Reducing the reaction temperature generally decreases the rate of all reactions, but it can disproportionately slow down the second and third alkylation steps, thereby improving selectivity for the mono-alkylated product.[2][5]
Q4: What is reductive amination, and why is it considered a superior method for selective mono-alkylation?
Reductive amination is a powerful and highly selective method for forming N-alkylanilines.[6] The process involves two key steps that can be performed sequentially or in a single pot:
-
Imine Formation: Aniline reacts with an aldehyde or ketone to form an imine (or Schiff base) intermediate.
-
Reduction: The imine is then reduced to the corresponding secondary amine using a mild reducing agent.
This method's high selectivity stems from the fact that the secondary amine product is not prone to reacting with another molecule of the aldehyde or ketone under the typical reaction conditions. This circumvents the nucleophilicity issue that plagues direct alkylation with alkyl halides. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.
Q5: Can I use protecting groups to prevent over-alkylation? How does this strategy work?
Yes, using a protecting group is a classic and effective strategy. The most common approach is the acetylation of aniline.[7][8]
-
Protection: The highly activating amino group (-NH₂) is converted into a less activating amide group (e.g., an acetanilide) by reacting it with a reagent like acetic anhydride.[8] The lone pair of electrons on the nitrogen in the resulting amide is delocalized by resonance with the adjacent carbonyl group, making it significantly less nucleophilic and less prone to alkylation.
-
Alkylation: The desired reaction (often on the aromatic ring, but this strategy can be adapted for N-alkylation control) is then performed.
-
Deprotection: The protecting acetyl group is removed by hydrolysis (acid or base-catalyzed) to regenerate the amino group, now with the desired modification.[7]
While this method adds steps to the overall synthesis, it offers excellent control over reactivity and can prevent a range of unwanted side reactions, including over-alkylation.[7][9]
Q6: My reaction still produced a mixture. How can I effectively purify the desired mono-alkylaniline?
Purifying a mixture of aniline and its alkylated derivatives can be challenging but is achievable with the right techniques.
-
Acid Wash/Extraction: If your desired product is significantly less basic than the unreacted aniline, an acidic wash can be very effective. By washing the organic reaction mixture with a dilute acid (e.g., 1M HCl), the more basic unreacted aniline will be protonated to form a water-soluble anilinium salt, which will move into the aqueous phase, leaving your less basic product in the organic layer.[10]
-
Column Chromatography: This is the most common method for separating compounds with different polarities. By carefully selecting the stationary phase (e.g., silica gel) and eluent system, it is often possible to resolve mono-alkylaniline from both the starting material and di-alkylaniline byproducts.[11][12]
-
Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method, particularly for large-scale reactions.
Visualizing the Problem and Solutions
The Mechanism of Over-alkylation
Over-alkylation is driven by the increased nucleophilicity of the product. The electron-donating alkyl group pushes electron density onto the nitrogen, making the mono-alkylated product more reactive than the starting aniline.
Caption: The over-alkylation pathway in aniline synthesis.
Troubleshooting Workflow for Over-alkylation
Use this decision tree to diagnose and solve over-alkylation issues in your experiments.
Caption: A decision workflow for troubleshooting over-alkylation.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions & Key Insights |
| High percentage of di- and tri-alkylated product | 1. Product is more reactive: The mono-alkylated product is more nucleophilic than aniline.[4] 2. High concentration of alkylating agent: Stoichiometry favors polyalkylation. | Primary Solution: Switch to the reductive amination method, which is inherently selective for mono-alkylation.[6][13] Secondary Solution: If using direct alkylation, use a large excess of aniline (≥ 3 equivalents). Add the alkylating agent slowly to the reaction mixture.[2] |
| Low yield of desired mono-alkylated product | 1. Over-alkylation: The desired product is being consumed to form byproducts.[2] 2. Suboptimal reaction conditions: Temperature may be too high, leading to decomposition, or too low, resulting in an incomplete reaction. | Optimize Conditions: Screen different temperatures to find a balance between reaction rate and selectivity. Lower temperatures generally favor mono-alkylation.[5] Catalyst Selection: For challenging substrates, explore catalytic methods. Nickel or cobalt-based catalysts for "borrowing hydrogen" reactions with alcohols can be highly selective.[14][15] Zeolite catalysts can also offer shape selectivity.[5] |
| Formation of C-Alkylated byproducts | 1. High reaction temperature: Higher temperatures can favor alkylation on the aromatic ring.[5] 2. Catalyst choice: Strong Lewis acids (e.g., AlCl₃) used in Friedel-Crafts type conditions can promote C-alkylation. | Control Temperature: Operate at the lowest effective temperature. N-alkylation is generally favored at lower temperatures (<350°C) compared to C-alkylation.[5] Choose N-Selective Catalysts: Avoid strong Lewis acids if C-alkylation is a problem. Utilize catalysts known to favor N-alkylation.[2] |
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes a general, one-pot procedure for the selective synthesis of N-benzylaniline from aniline and benzaldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Materials:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Imine Formation:
-
To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add aniline (1.0 eq) and the chosen solvent (DCM or DCE).
-
Begin stirring and add benzaldehyde (1.05 eq) to the solution at room temperature.
-
Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine intermediate. Progress can be monitored by TLC or by observing the formation of water.
-
-
Reduction:
-
Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Continue to stir the reaction at room temperature. Monitor the reaction's progress by TLC until the starting aniline spot has been completely consumed (typically 2-12 hours).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure N-benzylaniline.
-
References
- Rhee, H., et al. (2007). One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. ACS Publications.
- Chang, C. D., et al. (1990). Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.
- Kim, J. Y., & Rhee, H. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Organic Letters, 9(8), 1423–1425.
- Vellakkaran, M., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7771–7776.
- Li, Y., et al. (2024). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry.
- TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
- ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate.
- ResearchGate. (2007). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate.
- Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry.
- Chiappe, C., et al. (2003). Selective N-alkylation of anilines in ionic liquids. Green Chemistry.
- Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
- Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal.
- Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube.
- Narayanan, S., & Deshpande, V. M. (2000). Aniline Alkylation over Solid Acid Catalysts. ResearchGate.
- Vedantu. (n.d.). Explain the alkylation of aniline. Vedantu.
- Gevorgyan, V., et al. (2010). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC - NIH.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
- Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture? ResearchGate.
- Chegg. (2020). Solved Anilines are incompatible with Friedel Crafts. Chegg.com.
- Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes? Biotage.
- Google Patents. (2020). Aniline purification method. Google Patents.
- Beilstein-Institut. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2012). Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. ResearchGate.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
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- 5. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
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- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Synthesis of Sterically Hindered Anilines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of sterically hindered anilines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique and often frustrating challenges associated with constructing sterically congested C-N bonds. Our goal is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these transformations. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Design
This section addresses high-level questions to help you strategize your approach before stepping into the lab.
Q1: What are the fundamental challenges in synthesizing sterically hindered anilines?
The primary difficulty originates from non-bonded steric interactions that impede crucial bond-forming events. In catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, steric bulk on either the aryl halide (e.g., ortho-substituents) or the amine nucleophile can dramatically slow down or completely inhibit key steps of the catalytic cycle.[1] Specifically, steric hindrance can:
-
Impede Oxidative Addition: The approach of the metal catalyst (e.g., Palladium(0)) to the aryl halide's C-X bond is sterically shielded, raising the activation energy for this initial step.[2]
-
Hinder Reductive Elimination: The final, product-forming step, where the C-N bond is made and the catalyst is regenerated, is often the rate-limiting step for hindered substrates. The bulky groups must orient properly around the metal center, which can be energetically unfavorable.[1][3]
In other methods, like the reduction of nitroarenes, bulky groups near the nitro moiety can block the approach of the reductant or hinder adsorption onto a heterogeneous catalyst surface.[4]
Q2: What are the main synthetic strategies for accessing these challenging targets?
There are several primary disconnection strategies, each with its own set of advantages and limitations. The most common are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the workhorse method for C-N bond formation, offering broad functional group tolerance. Its success with hindered substrates is critically dependent on the choice of a specialized, bulky phosphine ligand.[5][6]
-
Copper-Catalyzed Amination (Ullmann-type Reaction): A classic method that has seen a modern resurgence with the development of new ligand systems. It can be a powerful alternative to palladium catalysis, particularly for certain substrate classes.[1][7]
-
Reduction of Sterically Hindered Nitroarenes: If the corresponding nitroarene is accessible, its reduction provides a direct route to the aniline. This avoids the complexities of cross-coupling but requires a robust reduction method that can overcome the steric shielding of the nitro group.[8][9]
-
Electrophilic Amination of Organometallics: For particularly congested systems, forming the C-N bond by reacting an organometallic species (e.g., organoboron, -zinc, or -lithium) with an electrophilic nitrogen source can be highly effective.[10][11][12]
Q3: How do I select the best synthetic method for my specific molecule?
The optimal method depends on starting material availability, functional group compatibility, and the specific nature of the steric hindrance. The following workflow provides a general decision-making framework.
Caption: Key steps in the Buchwald-Hartwig cycle where steric hindrance is problematic.
B. Troubleshooting Reduction of Hindered Nitroarenes
A: Steric hindrance can prevent the nitro group from effectively binding to the catalyst surface.
-
Increase Catalyst Loading: For hindered substrates, increasing the weight percentage of Pd/C (from 5-10 wt%) or the overall amount can help.
-
Increase Hydrogen Pressure: Moving from balloon pressure to a Parr shaker apparatus (50-100 psi) significantly increases the concentration of hydrogen at the catalyst surface.
-
Change the Catalyst: Platinum-based catalysts (e.g., PtO₂, Adams' catalyst) can sometimes be more effective for hindered substrates than palladium. [8]4. Switch to Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with Pd/C can be very effective and avoids the need for high-pressure H₂ gas. [13]5. Consider Homogeneous Reduction: If heterogeneous methods fail, chemical reductants are a robust alternative. The use of iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) is a classic, powerful, and often overlooked method that is tolerant of many functional groups and can reduce even very hindered nitroarenes. [13][14]Similarly, zinc in near-critical water has also been shown to be effective. [4]
Section 3: Protocols and Practical Guides
Protocol: Buchwald-Hartwig Amination of a Hindered Substrate (2-Bromo-1,3-diisopropylbenzene)
This protocol provides a robust starting point for a challenging coupling. All operations must be performed under an inert atmosphere (Ar or N₂) using Schlenk techniques or in a glovebox.
Materials:
-
Palladium Precatalyst: XPhos Pd G3 (available from suppliers like Sigma-Aldrich) * Ligand: XPhos
-
Base: Sodium tert-butoxide (NaOtBu)
-
Aryl Halide: 2-Bromo-1,3-diisopropylbenzene
-
Amine: Morpholine
-
Solvent: Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add XPhos Pd G3 precatalyst (18.1 mg, 0.02 mmol, 2 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Via syringe, add anhydrous, degassed toluene (5 mL).
-
Add 2-bromo-1,3-diisopropylbenzene (255 mg, 1.0 mmol, 1.0 equiv).
-
Add morpholine (105 µL, 1.2 mmol, 1.2 equiv).
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Guide: Purification of a Hindered, Air-Sensitive Aniline
Sterically hindered anilines are often oils or low-melting solids and can be prone to oxidation, appearing as dark, discolored oils. [1][15]
-
Initial Workup: After the reaction, a standard aqueous workup is performed. Be aware that bulky anilines can sometimes be surprisingly nonpolar.
-
Flash Chromatography: This is the most common method. Use a silica gel column, eluting with a gradient of ethyl acetate in hexanes. To minimize on-column degradation, you can pre-treat the silica by slurrying it with a solvent system containing 1% triethylamine.
-
Distillation: If the aniline is thermally stable, distillation under reduced pressure (vacuum distillation) is an excellent method for removing non-volatile impurities and catalyst residues. [1]4. Acid/Base Purification (for intractable impurities): This is a highly effective, albeit longer, procedure. [12][15] * Dissolve the crude aniline in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of 1M HCl in ether, or bubble HCl gas through the solution. The anilinium hydrochloride salt will precipitate.
-
Filter the solid salt and wash it with fresh ether to remove non-basic impurities.
-
The salt can often be recrystallized from a solvent like ethanol/ether to achieve high purity.
-
To regenerate the free aniline, dissolve the purified salt in water and basify with aqueous NaOH or Na₂CO₃ until the solution is strongly basic.
-
Extract the free aniline into an organic solvent (e.g., dichloromethane or ether), dry the organic layer, and concentrate to yield the purified product.
-
References
- Barluenga, J., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Science. URL: https://pubs.rsc.
Sources
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Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing the exothermic nature of aniline synthesis, a critical step in many manufacturing processes. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design safer and more efficient experimental protocols.
Introduction: The Challenge of Exothermic Aniline Synthesis
The synthesis of aniline, most commonly via the catalytic hydrogenation of nitrobenzene, is a notoriously exothermic process.[1][2] The substantial release of heat presents a significant challenge; if not properly managed, it can lead to a rapid and uncontrolled increase in temperature, a dangerous situation known as a thermal runaway.[1][3][4] Such events compromise the selectivity and yield of the desired product and pose serious safety hazards.[1] This guide provides practical solutions and the scientific rationale behind them to ensure safe and successful aniline synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered during aniline synthesis.
Q1: Why is my aniline synthesis reaction getting so hot, and what are the immediate risks?
A1: The reaction to produce aniline from nitrobenzene is highly exothermic, meaning it releases a significant amount of energy as heat.[2][5] This is due to the favorable thermodynamics of the chemical transformation. The primary and most immediate risk is a thermal runaway, where the rate of heat generation from the reaction surpasses the rate of heat removal by your cooling system.[3][6] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials.[3][4]
Q2: I'm observing a lower than expected yield and the formation of dark, tarry substances. Is this related to temperature control?
A2: Yes, this is a classic sign of poor temperature management. Elevated temperatures can lead to a variety of side reactions that consume your starting materials and desired product.[1] Uncontrolled exothermic reactions can cause polymerization of aniline or the formation of tarry, resinous materials.[1] Additionally, at higher temperatures, aniline can be susceptible to oxidation, especially in the presence of air, leading to colored impurities.[1]
Q3: My product analysis shows the presence of cyclohexylamine and other unexpected byproducts. What's causing this?
A3: The presence of cyclohexylamine indicates over-hydrogenation of your aniline product.[1] This side reaction is particularly favored at elevated temperatures.[1][7] Maintaining a precise and stable temperature is crucial for achieving high selectivity for aniline. Different catalysts may also have different optimal temperature ranges to minimize over-hydrogenation.[7]
Q4: Can I control the reaction simply by adding my reagents more slowly?
A4: Slow and controlled addition of reagents is a fundamental technique for managing exothermic reactions, but it is often insufficient on its own.[8] While it helps to dissipate heat more effectively as it is generated, a robust and efficient cooling system is essential to handle the total heat output of the reaction.
Troubleshooting Guide: From Runaway Reactions to Impure Products
This section provides a systematic approach to troubleshooting common problems encountered during aniline synthesis.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid, Uncontrolled Temperature Rise (Potential Runaway) | Inadequate cooling capacity; Reagent addition is too fast; Agitation failure. | Immediate Action: Cease all reagent addition. Ensure the reactor is fully submerged in the cooling bath. If necessary, prepare a secondary, colder cooling bath (e.g., ice-salt or dry ice-acetone). Long-term Solution: Re-evaluate your cooling system. A jacketed reactor with a circulating coolant is often necessary.[9][10] For highly exothermic reactions, internal cooling coils can provide additional heat removal capacity.[9] Ensure your agitation is sufficient to promote efficient heat transfer to the reactor walls. |
| Low Yield of Aniline | Over-hydrogenation due to high temperature; Formation of byproducts (polymers, tars); Incomplete reaction. | Temperature Control: Maintain the reaction at the optimal temperature for your specific catalyst and conditions.[11] This may require careful experimentation and literature review.[7] Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the formation of aniline. This will help you determine the optimal reaction time and prevent prolonged heating that can lead to byproduct formation. |
| Product Discoloration (Yellow, Brown, or Black) | Oxidation of aniline; Presence of unreacted nitrobenzene. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[12] Purification: Discoloration can often be removed during workup. Washing the crude product with a solution of sodium bisulfite can help remove some colored impurities. Recrystallization or distillation are effective final purification steps. |
| Inconsistent Results Between Batches | Variations in starting material purity; Inconsistent temperature profiles; Changes in agitation speed. | Standardize Your Procedure: Ensure all reagents are of the same purity for each run. Use a temperature probe and controller to maintain a consistent temperature profile. Calibrate your stirring mechanism to ensure consistent agitation. |
Experimental Protocols: Best Practices for Heat Management
Adhering to a well-defined protocol is crucial for safety and reproducibility.
Protocol 1: Laboratory-Scale Aniline Synthesis via Tin/HCl Reduction
This protocol outlines a common lab-scale synthesis and emphasizes points of thermal control.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add nitrobenzene and granulated tin.[8][13]
-
Cooling: Place the flask in an ice-water bath to pre-cool the mixture.[13]
-
Controlled Addition: Begin adding concentrated hydrochloric acid in small portions through the reflux condenser.[8]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The reaction is exothermic and will begin to warm up.[8][13]
-
Heat Management: If the temperature rises too quickly or the reaction becomes too vigorous, immediately slow down or stop the addition of acid and ensure the flask is well-immersed in the cooling bath.[8] The goal is to maintain a steady, controllable reaction rate.
-
Completion and Workup: Once all the acid has been added, the mixture may be gently heated to ensure the reaction goes to completion.[8] After cooling, the reaction is made basic with sodium hydroxide to liberate the free aniline.[14]
Visualizing the Workflow: A Logic Diagram for Exotherm Management
The following diagram illustrates the decision-making process for managing an exothermic reaction.
Caption: A workflow for managing exothermic reactions during aniline synthesis.
Advanced Cooling Techniques
For larger-scale or highly exothermic reactions, more advanced cooling methods may be necessary.
-
Jacketed Reactors: These reactors have an outer jacket through which a coolant (like chilled water or a glycol solution) is circulated to provide a large surface area for heat exchange.[9]
-
Internal Cooling Coils: Coils placed directly within the reaction mixture offer very efficient and rapid heat removal.[9]
-
Cryogenic Cooling: For reactions requiring very low temperatures, liquefied gases like liquid nitrogen can be used as a coolant.[9]
Safety First: A Non-Negotiable Pillar
Aniline and its precursors are hazardous materials.[15][16][17] Always consult the Safety Data Sheet (SDS) for all chemicals used.[17]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat at all times.[15]
-
Ventilation: All work with aniline and nitrobenzene should be conducted in a well-ventilated fume hood.[13][18]
-
Spill Management: Have appropriate spill kits available. Spills can be absorbed on inert materials like sand or vermiculite.[15]
-
Emergency Preparedness: Know the location of safety showers, eyewash stations, and fire extinguishers. Have an emergency cooling plan in place before starting your reaction.
By understanding the principles of heat management and implementing the strategies outlined in this guide, you can significantly improve the safety, efficiency, and reproducibility of your aniline synthesis experiments.
References
- What Are The Best Methods For Cooling A Chemical Glass Reactor? - Achieve Chem. (2025).
- Heat exchanger facilities for highly exothermic reaction in fixed bed reactor - Medium. (2023).
- What are the most efficient heat removal methods in an exothermic reaction system? - Quora. (2014).
- Industrial Process Design for the Production of Aniline by Direct Amination. (n.d.).
- Synthesis of Nitrobenzene and Aniline - designer-drug.com. (n.d.).
- Aniline - Lanxess. (2015).
- Hazard analysis of aniline production process and safety countermeasure to it. (n.d.).
- the preparation of phenylamine (aniline) - Chemguide. (n.d.).
- ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016).
- Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating a - Bulletin of Chemical Reaction Engineering & Catalysis. (2024).
- Aniline Synthesis via Tin Reduction (Science Explained) - YouTube. (2024).
- Extracting kinetic parameters of aniline polymerization from thermal data of a batch reactor. simulation of the thermal behavior - CONICET. (n.d.).
- Safety Data Sheet: Aminobenzene - Carl ROTH. (2025).
- What are the best tools for cooling chemical reactions? - Asynt. (2024).
- Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. (n.d.).
- Aniline Process Creation for Conversion Improvement Using Hydrogenation Process - Bulletin of Chemical Reaction Engineering & Catalysis. (2025).
- 3-Synthesis of Aniline by Reduction of Nitrobenzene | PDF | Amine | Distillation - Scribd. (2025).
- How is nitro benzene converted to aniline? - Quora. (2018).
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
- Safety Data Sheet: Aniline - SIA Toolbox. (n.d.).
- (PDF) Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating and Cooling Process - ResearchGate. (2024).
- Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating and Cooling Process | Ahdan | Journal of Chemical Engineering Research Progress. (2024).
- Reactions of Aniline - Chemistry Steps. (n.d.).
- Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline - ioKinetic. (n.d.).
- questions about the synthesis of iodobenzene from aniline - Chemistry Stack Exchange. (2018).
- Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. (2025).
- production of aniline from nitrobenzene - DSpace@MIT. (n.d.).
- Aniline - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- aromatic nitration & aniline synthesis - YouTube. (2019).
- synthesis of anilines - YouTube. (2020).
- A photochemical dehydrogenative strategy for aniline synthesis - PubMed. (2020).
- One-step, Hydrogen-free Process for the Commercial Production of Anilines - University of Glasgow. (2022).
- Runaway Reaction - Prevention - YouTube. (2012).
- Aniline Enthalpy of Formation - Active Thermochemical Tables. (n.d.).
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Technical Support Center: 2,6-Difluoro-3-methoxyaniline
A Guide for Researchers, Scientists, and Drug Development Professionals on Handling and Moisture Sensitivity
Welcome to the technical support center for 2,6-Difluoro-3-methoxyaniline. This guide, curated by our senior application scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the moisture sensitivity of this compound. Our goal is to empower you with the knowledge to mitigate potential issues in your experiments and ensure the integrity of your research.
Understanding the Molecule: A Triad of Influences
The stability and reactivity of this compound are governed by the interplay of its three key functional groups: the aniline moiety, the two fluorine substituents, and the methoxy group. While specific data on the moisture sensitivity of this exact molecule is not extensively published, a sound understanding of its constituent parts allows for a predictive and preventative approach to its handling.
-
The Aniline Core: The primary amine attached to the benzene ring is the most reactive site in the presence of moisture. Anilines are weakly basic and can react with water in a proton exchange equilibrium.[1] More critically, the lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to electrophilic attack and oxidation, a process that can be accelerated by the presence of light and moisture.[2][3][4]
-
The Fluorine Guards: The two electron-withdrawing fluorine atoms ortho to the amine group significantly influence the molecule's electronic properties. They reduce the basicity of the aniline nitrogen, making it less prone to protonation by ambient moisture compared to unsubstituted aniline. The carbon-fluorine bond in aryl fluorides is generally robust and not easily hydrolyzed under standard laboratory conditions.[5][6][7]
-
The Methoxy Contributor: The methoxy group is a strong electron-donating group through resonance, which counteracts the inductive withdrawal of the fluorine atoms to some extent.[8][9][10] This electronic balance dictates the overall reactivity of the aromatic ring. The ether linkage of the methoxy group is generally stable to hydrolysis under neutral or basic conditions.
This unique combination of functional groups results in a compound that, while not acutely sensitive to catastrophic decomposition in the presence of trace moisture, requires careful handling to prevent subtle degradation that can impact reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to minimize moisture-related degradation?
A1: Proper storage is the first line of defense against moisture-induced degradation.
-
Primary Container: The compound should be stored in its original, tightly sealed container. If you need to transfer it, use a clean, dry, amber glass bottle with a PTFE-lined cap.
-
Inert Atmosphere: For long-term storage, it is highly recommended to store the container under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture and oxygen, which can cause oxidative degradation of the aniline moiety.
-
Desiccation: Place the primary container inside a secondary container, such as a desiccator, containing a suitable desiccant (e.g., silica gel or Drierite™).
-
Temperature: Store in a cool, dark, and well-ventilated area.[11][12] Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q2: I opened a bottle of this compound and noticed its color has changed from off-white to a yellowish or brownish hue. What does this indicate, and is it still usable?
A2: A color change is a common indicator of aniline oxidation.[3] This process is often initiated by exposure to air (oxygen) and light, and can be accelerated by the presence of moisture. The colored impurities are typically polymeric oxidation products.
-
Usability: The usability of the discolored material depends on the specific requirements of your reaction. For reactions sensitive to trace impurities or where stoichiometry is critical, using discolored material is not recommended. For less sensitive applications, it may be possible to purify the material before use (e.g., by recrystallization or column chromatography).
-
Recommendation: It is always best practice to use fresh, properly stored material for optimal and reproducible results.
Q3: Can I handle this compound on an open bench?
A3: Due to its potential for moisture and air sensitivity, and for general laboratory safety, it is strongly recommended to handle this compound in a controlled environment.[11][12]
-
Glove Box: For highly sensitive reactions, a glove box with a dry, inert atmosphere is the ideal environment for handling and weighing the compound.
-
Fume Hood: If a glove box is not available, handle the compound in a fume hood with good ventilation. Work efficiently to minimize exposure time to the atmosphere. Consider using a nitrogen-purged weighing enclosure.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Formation of Unidentified Byproducts
-
Potential Cause: Degradation of the starting material due to improper handling or storage, leading to the introduction of impurities that can interfere with the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Issue 2: Poor Solubility or Formation of a Haze in Anhydrous Solvents
-
Potential Cause: The presence of trace moisture in the this compound can lead to the formation of hydrated species or insoluble byproducts.
-
Preventative Measures and Solutions:
-
Dry the Compound: If moisture contamination is suspected, the compound can be dried under high vacuum for several hours. Ensure the temperature is kept well below its melting point to avoid sublimation.
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent the ingress of atmospheric moisture.
-
Experimental Protocols
Protocol for Handling and Dispensing this compound for a Moisture-Sensitive Reaction
This protocol outlines the best practices for handling the compound to maintain its integrity.
-
Preparation:
-
Ensure all glassware is oven-dried (≥120 °C for at least 4 hours) and cooled under a stream of dry inert gas or in a desiccator.
-
Have all necessary anhydrous solvents and reagents ready.
-
Bring the container of this compound to room temperature inside a desiccator before opening.
-
-
Dispensing in a Glove Box (Preferred Method):
-
Transfer the sealed container of the aniline into the glove box antechamber and purge according to the glove box protocol.
-
Inside the glove box, carefully open the container.
-
Weigh the required amount of the compound into a tared, dry reaction vessel.
-
Seal the reaction vessel and the stock container before removing them from the glove box.
-
-
Dispensing in a Fume Hood (Alternative Method):
-
Place the sealed container, a balance, and necessary weighing tools inside a fume hood.
-
Briefly flush the weighing area with a gentle stream of inert gas.
-
Open the container and quickly weigh the desired amount of the aniline.
-
Immediately and tightly reseal the stock container.
-
Blanket the weighed sample with inert gas if it is not being used immediately.
-
Data Presentation
| Property | Value | Source |
| CAS Number | 144851-62-7 | [13] |
| Molecular Formula | C₇H₇F₂NO | N/A |
| Molecular Weight | 159.13 g/mol | N/A |
| Appearance | Off-white to light brown solid | Supplier Data |
| Storage Temperature | 2-8°C (Recommended) | Supplier Data |
Visualizing Chemical Principles
Potential Moisture-Related Interactions
While this compound is not expected to undergo rapid hydrolysis, prolonged exposure to moisture, especially under non-neutral pH or elevated temperatures, could potentially lead to side reactions. The following diagram illustrates the theoretical susceptibility of the functional groups.
Caption: Relative susceptibility of functional groups to moisture-related side reactions.
References
- Kice, J. L., & Lunney, E. A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry, 40(15), 2125–2131. [Link]
- Kice, J. L., & Kasperek, G. J. (1969). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 34(11), 3595–3597. [Link]
- Wikipedia. (n.d.). Methoxy group.
- Chemistry LibreTexts. (2024, May 4). 11.2: Background. [Link]
- Chemistry Stack Exchange. (2016, March 1).
- Quora. (2021, February 11).
- Standard Operating Procedure for Laboratories. (n.d.). Aniline or Aniline Dyes. [Link]
- ResearchGate. (n.d.). Synthesis and Hydrolysis of Aryl Fluoroglycosides. [Link]
- Filo. (2025, September 29). The most stable carbocation from the following is: (a) Benzene ring with..[Link]
- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(10), 1969-1974. [Link]
- Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]
- Washington St
- Depto. Química Orgánica. (2017, July 15). ANILINES REACTIVITY. [Link]
- Scribd. (n.d.). Aniline Safety and Handling Guide. [Link]
- Organic Chemistry Portal. (n.d.).
- Lanxess. (n.d.). Aniline. [Link]
- Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
- The Journal of Organic Chemistry. (n.d.). Spontaneous hydrolysis of sulfonyl fluorides. [Link]
- ASTM International. (n.d.). Standard Practice for Sampling and Handling Aniline. [Link]
- Chemistry LibreTexts. (2023, January 22).
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.).
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Technical Support Center: Storage and Handling of Fluorinated Anilines
From the desk of the Senior Application Scientist
Welcome to the technical support guide for fluorinated anilines. As crucial building blocks in pharmaceutical and agrochemical development, the unique properties imparted by fluorine substitution demand specific attention to storage, handling, and experimental use.[1][2][3] This guide is structured to provide you with direct, actionable answers to common challenges, ensuring the integrity of your materials and the success of your research.
Part 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses the most fundamental questions regarding the nature and hazards of fluorinated anilines.
Q1: What makes fluorinated anilines different from standard aniline?
A1: The introduction of fluorine, the most electronegative element, dramatically alters the electronic properties of the aniline ring.[4]
-
Reactivity: The electron-withdrawing nature of fluorine decreases the basicity (lowers the pKa) of the amino group compared to aniline.[5][6] This makes the nitrogen lone pair less available for protonation or reaction with electrophiles. However, it can also influence the regioselectivity of electrophilic aromatic substitution.[7]
-
Physicochemical Properties: Fluorine substitution increases lipophilicity and can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[4][8] These are key reasons for their prevalence in drug design.
-
Toxicity: Like aniline, fluorinated anilines are toxic and should be handled with care. They are harmful if swallowed, toxic in contact with skin, and can cause severe skin and eye damage.[9][10][11][12]
Q2: What are the primary hazards I should be aware of?
A2: The primary hazards are acute toxicity, carcinogenicity, and corrosivity.[9][13][14]
-
Toxicity: They can be absorbed through the skin, inhaled, or ingested, with toxic effects.[9][12]
-
Corrosivity: Many fluorinated anilines are classified as skin corrosive/irritants and can cause severe burns and eye damage.[10][11]
-
Long-term Effects: Some are suspected carcinogens.[14][15] Always consult the specific Safety Data Sheet (SDS) for the isomer you are using.[16]
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling fluorinated anilines?
A3: A comprehensive PPE strategy is non-negotiable.
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect them before use and use proper removal technique to avoid skin contact.[10]
-
Eye Protection: Chemical safety goggles or a face shield are required.[9][11][17]
-
Lab Coat/Clothing: A lab coat and closed-toe shoes are mandatory. For larger quantities or risk of splashing, a chemical-resistant suit is recommended.[10]
-
Respiratory Protection: All handling of volatile or powdered fluorinated anilines must be done in a certified chemical fume hood to prevent inhalation.[13][16][18]
Part 2: Storage and Stability Troubleshooting
Proper storage is the first step to a successful experiment. This section troubleshoots common issues related to material integrity.
Q4: My fluorinated aniline has turned yellow/brown. Is it still usable?
A4: This is a classic sign of oxidation. Anilines are prone to air oxidation, which forms colored impurities.[19] While fluorination provides some protection by reducing the electron density of the ring, it doesn't eliminate the risk.[9][17]
-
Causality: The amino group is oxidized, leading to the formation of polymeric, colored bodies. This process is accelerated by exposure to air (oxygen), light, and heat.[9][17]
-
Troubleshooting Steps:
-
Assess the Color: A pale yellow tint may be acceptable for many applications. A dark brown or reddish color indicates significant degradation.
-
Check Purity: If your experiment is sensitive, re-analyze the purity of the material by GC/MS or NMR before use.
-
Purification: For precious materials, distillation under reduced pressure or column chromatography can remove colored impurities. However, this should be weighed against the cost of fresh material.
-
-
Best Practice: To prevent this, always store fluorinated anilines under an inert atmosphere (Nitrogen or Argon), protected from light (in an amber bottle), and in a cool, dry place.[14][20]
Q5: I accidentally left the container cap loose overnight. What should I do?
A5: The primary concerns are oxidation and potential water absorption. Immediately purge the container headspace with an inert gas like nitrogen or argon and seal it tightly.[14][20] The material is likely still usable for less sensitive reactions, but for applications requiring high purity, you should consider it compromised and re-verify its purity before use.
Decision Workflow for Compromised Reagent
Below is a decision tree to guide your actions when you suspect your fluorinated aniline has degraded.
Caption: Decision tree for handling discolored fluorinated aniline.
Part 3: Experimental Troubleshooting Guide
Even with pure starting material, challenges can arise during a reaction.
Q6: My nucleophilic substitution/coupling reaction is sluggish or failing. What's the cause?
A6: The reduced basicity and nucleophilicity of the fluorinated aniline is the most likely culprit.
-
Causality: The electron-withdrawing fluorine atom pulls electron density away from the amino group, making it a weaker nucleophile than aniline.[5] Reactions that rely on the nucleophilic character of the amine, such as acylation or alkylation, will be slower.[1][7]
-
Troubleshooting Solutions:
-
Stronger Base: In reactions where the aniline needs to be deprotonated or activated (e.g., Buchwald-Hartwig coupling), a stronger, non-nucleophilic base may be required to facilitate the reaction.
-
Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the reduced reactivity.
-
Catalyst Choice: For cross-coupling reactions, screen different palladium or copper catalysts and ligands. Ligand choice is critical for activating the less reactive amine.
-
Solvent Effects: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate intermediates and potentially accelerate the reaction.
-
Q7: I'm performing a diazotization (e.g., for a Sandmeyer reaction) and getting low yields or tar. Why?
A7: Diazotization of anilines is a sensitive reaction, and the fluorine substituent adds complexity.
-
Causality: While the amino group's reactivity is modulated, the diazonium salt intermediate can also have altered stability. Side reactions, such as decomposition of the diazonium salt or unwanted coupling, can occur if conditions are not optimal.[7]
-
Troubleshooting Solutions:
-
Temperature Control: This is critical. Maintain the reaction temperature strictly between 0-5 °C. Use an ice-salt bath. Higher temperatures lead to premature decomposition of the diazonium salt.
-
Acid Concentration: Ensure sufficient acid (typically HCl or H2SO4) is present. At least 2.5-3 equivalents are needed: one to form the anilinium salt, one for the reaction with sodium nitrite, and an excess to maintain a low pH and prevent unwanted azo-coupling.
-
Slow Addition: Add the sodium nitrite solution slowly, dropwise, beneath the surface of the reaction mixture to ensure it reacts immediately without localized concentration build-up.
-
Data Summary: Properties of Common Fluoroanilines
The table below summarizes key properties that influence reactivity and handling.
| Compound | CAS Number | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | Water Solubility (g/L) |
| 2-Fluoroaniline | 348-54-9 | 111.12 | 3.20 | Sparingly soluble |
| 3-Fluoroaniline | 372-19-0 | 111.12 | 3.50[3] | Sparingly soluble |
| 4-Fluoroaniline | 371-40-4 | 111.12 | 4.65[20] | 33 (at 20 °C)[2][20] |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | ~2.5 (estimated) | Insoluble |
Note: pKa values can vary slightly based on measurement conditions. The trend of decreasing basicity with increased fluorination is the key takeaway.
Part 4: Safe Handling Workflow and Waste Disposal
Q8: What is the step-by-step workflow for safely weighing and transferring a liquid fluorinated aniline?
A8: Follow this protocol to minimize exposure risk.
Protocol: Safe Transfer of Liquid Fluoroaniline
-
Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the proper height.
-
Inert Atmosphere: If the bottle is sealed under an inert atmosphere, prepare a balloon or Schlenk line with nitrogen or argon.
-
Transfer: Uncap the bottle in the fume hood. Quickly draw the required volume using a clean, dry syringe.
-
Seal: Immediately recap the bottle. If it was under an inert atmosphere, purge the headspace with the inert gas for 10-15 seconds before sealing tightly.
-
Dispense: Dispense the liquid from the syringe directly into the reaction vessel, preferably below the surface of the solvent if present, to avoid splashing.
-
Decontamination: Rinse the syringe immediately with a suitable solvent (e.g., acetone), and dispose of the rinse solvent into the appropriate halogenated waste container.
Workflow Diagram: Safe Handling
Caption: Step-by-step workflow for handling fluorinated anilines.
Q9: How must I dispose of waste containing fluorinated anilines?
A9: Fluorinated anilines are halogenated organic compounds and must be disposed of in a dedicated "Halogenated Organic Waste" container.[15][16]
-
Do Not: Never pour this waste down the drain.[16][21] Organic substances can be toxic and flammable.[16]
-
Segregation is Key: Do not mix halogenated waste with non-halogenated waste. The disposal methods are different, and cross-contamination increases disposal costs significantly.[21][22][23] Halogenated waste is typically incinerated at high temperatures.[23]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," "Halogenated Organics," and list all chemical constituents, including solvents.[15][22]
-
Spills: For small spills, absorb the material with sand, vermiculite, or other inert absorbent.[14] Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it according to your institution's EHS guidelines.[22]
References
- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- Dakenchem. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- CDH Fine Chemical. (n.d.). 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Alpha Chemika. (n.d.). 4-FLUORO ANILINE For Synthesis.
- Aarti Industries. (n.d.). 2-fluoroaniline (CL-4: PUBLIC).
- PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information.
- Apollo Scientific. (2023, July 7). 4-Fluoroaniline Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
- AK Scientific, Inc. (n.d.). 3-Fluoro-4-(4-fluorophenoxy)aniline Safety Data Sheet.
- Guidechem. (n.d.). What are the applications of 4-Fluoroaniline in chemical production?.
- CAMEO Chemicals. (n.d.). 4-FLUOROANILINE. NOAA.
- Ossila. (2023, August 16). 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.
- ChemicalBook. (2023, September 25). 4-Fluoroaniline.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Vervoort, J., et al. (1995).
- Song, M., et al. (2014). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
- University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from University of British Columbia website.
- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Request PDF.
- ResearchGate. (n.d.).
- Chambers, R. D., et al. (2005). Application of elemental fluorine in organic synthesis. Chemical Reviews.
- PubChem. (n.d.). 3-Fluoroaniline. National Center for Biotechnology Information.
- Hu, J., et al. (2016).
- Key, B. D., et al. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology.
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar.
- NCERT. (n.d.). Amines.
- ResearchGate. (2020, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- Zhang, J., et al. (2006). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed.
- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Málnási-Csizmadia, G., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PubMed Central.
- ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
- Málnási-Csizmadia, G., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine.
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- 1. Page loading... [guidechem.com]
- 2. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 3. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purity Assessment of 2,6-Difluoro-3-methoxyaniline
Welcome to the technical support center for the analytical assessment of 2,6-Difluoro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during purity analysis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical step, as even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common analytical challenges and offers validated protocols for robust purity assessment.
Frequently Asked Questions (FAQs) - General
Q1: What are the primary analytical techniques for determining the purity of this compound?
The most common and effective methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.
Q2: What are the likely impurities I should expect to find in a sample of this compound?
Potential impurities can originate from the synthetic route or degradation. These may include:
-
Isomeric Impurities: Positional isomers such as 2,4-Difluoro-3-methoxyaniline or other difluoro-methoxyaniline variants are common process-related impurities.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions during synthesis.
-
Degradation Products: Oxidative or light-induced degradation products that may form during storage.
Q3: What is a typical acceptable purity level for this compound in a research or pharmaceutical development setting?
Commercially available this compound often has a purity of around 97%.[1] For early-stage research, this may be acceptable. However, in pharmaceutical development, particularly for late-stage intermediates, a purity of ≥99.0% is often required, with individual impurities controlled at levels below 0.15%.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds like this compound.
FAQs - HPLC
Q1: My HPLC peak for this compound is tailing. What are the common causes and solutions?
Peak tailing for aromatic amines is a frequent issue, often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase.
-
Causality: The lone pair of electrons on the aniline's nitrogen can interact with surface silanols, leading to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. For anilines, a lower pH (e.g., 2.5-3.5) will protonate the amine, reducing its interaction with silanols.
-
Use of Mobile Phase Additives: Incorporate a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Column Selection: Employ a modern, end-capped C18 or a phenyl-hexyl column with low silanol activity. These columns are specifically designed to minimize such secondary interactions.
-
Check for Column Overload: Inject a 10-fold diluted sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or sample concentration.
-
Q2: I'm observing extraneous peaks in my chromatogram. How do I identify if they are genuine impurities or system artifacts?
Distinguishing between impurities and artifacts is crucial for accurate purity assessment.
-
Diagnostic Approach:
-
Blank Injection: Inject your mobile phase/solvent blank. Any peaks present are likely from the system or solvent (e.g., ghost peaks).
-
Sample Matrix without Analyte: If possible, inject a sample matrix without this compound. This can help identify matrix-related peaks.
-
Vary Injection Volume: The area of impurity peaks should change proportionally with the injection volume of your sample. Artifacts may not show this proportionality.
-
Use an Orthogonal Method: Analyze the sample using a different technique (e.g., GC-MS or a different HPLC column/mobile phase). If the peak is present in both analyses, it is likely a true impurity.
-
Q3: How do I select an appropriate column and mobile phase for this compound?
A systematic approach to method development will yield a robust separation.
-
Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is an excellent starting point. For potentially better separation of isomers, a phenyl-hexyl or a column with F5 (pentafluorophenyl) stationary phase can be beneficial due to alternative selectivities.
-
Mobile Phase Selection:
-
Aqueous Phase (A): Water with an acidic modifier to control the ionization of the aniline. Common choices include 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.5.
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
Gradient Elution: Start with a low percentage of the organic phase and gradually increase it to elute more hydrophobic impurities. A typical gradient might run from 20% to 95% acetonitrile over 20-30 minutes.
-
Protocol: Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B over 20 min, hold at 95% B for 5 min, return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm or Diode Array Detector (DAD) to assess peak purity |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Diagram: HPLC Peak Tailing Troubleshooting Workflow
Caption: Troubleshooting workflow for aromatic amine peak tailing.
Troubleshooting Guide: Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. It offers high resolution and, when coupled with MS, provides excellent identification capabilities.
FAQs - GC
Q1: Is GC a suitable method for analyzing this compound?
Yes, GC is a suitable method as aniline derivatives are generally volatile enough for this technique. However, the free amine group can cause peak tailing due to interactions with the stationary phase or active sites in the GC system.
Q2: My analyte is showing poor peak shape in GC. What could be the issue?
Similar to HPLC, interactions within the GC system can lead to poor peak shape.
-
Causes and Solutions:
-
Active Sites: The analyte may be interacting with active sites in the injector liner or on the column. Use a deactivated liner and a column specifically designed for analyzing basic compounds.
-
Derivatization: To improve peak shape and volatility, consider derivatizing the amine group. Acylation with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can yield sharp, symmetrical peaks.
-
Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point.
-
Q3: How can I enhance the sensitivity of my GC method for trace impurity analysis?
For detecting impurities at very low levels (e.g., <0.1%), consider the following:
-
Detector Selection: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like anilines. For definitive identification, a Mass Spectrometer (MS) is preferred.
-
Injection Technique: A splitless injection will introduce more of your sample onto the column, increasing sensitivity compared to a split injection.
-
Sample Concentration: If possible, use a more concentrated sample solution.
Protocol: General GC-MS Method for Aniline Derivatives
This method can be adapted for the analysis of this compound.
| Parameter | Recommended Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-350 m/z |
| Sample Preparation | Dissolve sample in a volatile solvent like dichloromethane or ethyl acetate to 1 mg/mL. |
Diagram: GC vs. HPLC Selection Workflow
Caption: Decision tree for selecting between GC and HPLC.
Troubleshooting Guide: Spectroscopic Methods (NMR & MS)
NMR and MS are essential for the structural elucidation of the main component and any unknown impurities.
FAQs - NMR & MS
Q1: How can ¹H and ¹⁹F NMR be used to assess the purity of this compound?
NMR is a powerful quantitative tool (qNMR).
-
¹H NMR: The proton spectrum will show characteristic signals for the methoxy group and the aromatic protons. The integration of these signals should correspond to the expected proton ratios. Impurities will present as additional, unassigned peaks.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. This compound will have a specific signal in the ¹⁹F spectrum. Isomeric impurities containing fluorine will likely have different chemical shifts, making them easy to spot.
-
Purity Calculation: By adding a known amount of an internal standard with a known purity, you can calculate the absolute purity of your analyte by comparing the integral of a specific analyte signal to a signal from the internal standard.
Q2: What are the expected mass spectral fragmentation patterns for this compound under Electron Ionization (EI)?
While a library spectrum may not be available, we can predict the fragmentation based on the structure (Molecular Weight: 159.13 g/mol ).
-
Molecular Ion (M⁺): A prominent peak at m/z = 159.
-
Loss of Methyl Group: A fragment at m/z = 144 ([M-CH₃]⁺), resulting from the loss of the methoxy's methyl group.
-
Loss of CO: Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment could lead to a peak at m/z = 116.
Q3: My NMR spectrum shows unexpected signals. How can I begin to identify the corresponding impurities?
-
Step 1: Check Solvent and Reference: Ensure the peaks are not from residual solvent or the internal standard (e.g., TMS).
-
Step 2: Analyze Chemical Shifts and Coupling: Compare the chemical shifts and coupling patterns of the unknown signals to those expected for potential impurities (e.g., isomers, starting materials).
-
Step 3: Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural elucidation of impurities.
-
Step 4: LC-MS Analysis: Couple your HPLC to a mass spectrometer. This will allow you to get the mass of the impurity, which is a critical piece of information for its identification.
Data Table: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Observation for this compound |
| ¹H NMR | Methoxy Protons (-OCH₃) | Singlet, ~3.9 ppm |
| Aromatic Protons | Multiplets, ~6.5-7.0 ppm | |
| Amine Protons (-NH₂) | Broad singlet, variable chemical shift | |
| ¹³C NMR | Aromatic Carbons | Signals between ~100-160 ppm, with large C-F coupling constants |
| Methoxy Carbon | Signal around 55-60 ppm | |
| ¹⁹F NMR | Fluorine Atoms | A single resonance (due to symmetry) or two closely spaced resonances depending on rotational barriers. |
| MS (EI) | Molecular Ion [M]⁺ | m/z 159 |
| Fragment [M-CH₃]⁺ | m/z 144 | |
| Fragment [M-CH₃-CO]⁺ | m/z 116 |
References
Sources
Validation & Comparative
Introduction: The Strategic Role of Fluorinated Anilines in Modern Chemistry
An In-Depth Comparative Guide to 2,6-Difluoro-3-methoxyaniline and Its Positional Isomers for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter key physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, substituted anilines are of paramount importance due to their prevalence in pharmacologically active agents.
This guide focuses on This compound , a versatile intermediate used in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—featuring two ortho-fluorine atoms flanking an amino group and a meta-methoxy group—imparts specific steric and electronic characteristics. However, the true potential of this scaffold can only be fully appreciated through a rigorous comparison with its positional isomers. The subtle repositioning of these functional groups around the benzene ring can lead to profound differences in reactivity, spectroscopic signatures, and ultimately, performance in target applications.
This document serves as a comprehensive technical comparison of this compound with its key isomers, such as 3,4-Difluoro-5-methoxyaniline and 3,5-Difluoro-4-methoxyaniline. We will delve into their structural nuances, compare their analytical data, and discuss the practical implications of these differences for researchers in the field.
Part 1: A Comparative Analysis of Physicochemical Properties
The foundational properties of a molecule dictate its behavior in both chemical reactions and biological systems. For positional isomers of difluoro-methoxyaniline, variations in melting point, boiling point, and polarity are direct consequences of the interplay between intermolecular forces, which are governed by the specific arrangement of the fluoro, methoxy, and amino substituents.
The substitution pattern significantly influences the molecule's dipole moment and its ability to participate in intermolecular hydrogen bonding and crystal packing. For instance, this compound is a liquid at room temperature, while 3,5-Difluoro-4-methoxyaniline is a crystalline solid, a difference attributable to the latter's more symmetrical structure, which may facilitate more efficient crystal lattice packing.[2][3][4]
Below is a summary of the key physicochemical properties for this compound and two of its common isomers.
| Property | This compound | 3,4-Difluoro-5-methoxyaniline | 3,5-Difluoro-4-methoxyaniline |
| Molecular Formula | C₇H₇F₂NO[3][5][6] | C₇H₇F₂NO[7][8] | C₇H₇F₂NO[2][9] |
| Molecular Weight | 159.13 g/mol [6] | 159.13 g/mol [7] | 159.13 g/mol [2][9] |
| CAS Number | 144851-62-7[1][3][10] | 1195190-12-5[7] | 363-47-3[2][9] |
| Appearance | Clear colorless to pale orange liquid[3][5] | Not specified (typically solid) | White to pale cream crystals or powder[4][11] |
| Melting Point | N/A | Not specified | 73.5 - 82.5 °C[2][4] |
| Boiling Point | Not specified | Not specified | 221.7 °C[2] |
| Refractive Index | 1.5210 - 1.5260 @ 20°C[3][5] | Not specified | Not specified |
| Calculated LogP | 2.13680[12] | Not specified | 1.4[13] |
Expert Insights on Structure-Property Relationships:
-
Electronic Effects: The two electron-withdrawing fluorine atoms significantly decrease the basicity of the aniline nitrogen in all isomers compared to non-fluorinated methoxyaniline. However, in the 2,6-difluoro isomer, the proximity of the fluorine atoms to the amino group results in a powerful inductive effect, making it a weaker base than its isomers. This has direct consequences for its reactivity and its ability to form salts.
-
Steric Hindrance: The placement of fluorine atoms at the C2 and C6 positions in this compound creates significant steric shielding around the amino group. This can hinder reactions that require nucleophilic attack by the nitrogen, such as acylation or alkylation, often necessitating more forcing reaction conditions compared to less hindered isomers like 3,5-Difluoro-4-methoxyaniline.
-
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the N-H of the amino group and an adjacent fluorine atom can influence the conformation and reactivity of the molecule. This is a key structural feature to consider when modeling receptor-ligand interactions in drug design.
Part 2: Spectroscopic Differentiation of Isomers
Unambiguous identification of the correct isomer is critical for any research or development workflow. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing a unique fingerprint based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for distinguishing positional isomers. The chemical shifts, coupling constants (J-values), and splitting patterns in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecular connectivity.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is highly diagnostic. For this compound, one would expect to see two distinct aromatic proton signals, each coupled to the adjacent fluorine atoms and to each other. In contrast, the more symmetric 3,5-Difluoro-4-methoxyaniline would show a single signal for its two equivalent aromatic protons.
-
¹⁹F NMR: This technique is essential for fluorinated compounds. The number of signals directly corresponds to the number of unique fluorine environments. For example, this compound will show a single ¹⁹F NMR signal (assuming free rotation), whereas an isomer like 2,4-Difluoro-3-methoxyaniline would display two distinct signals.
-
¹³C NMR: Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides further structural confirmation. The carbons directly bonded to fluorine will appear as doublets with large coupling constants, and the patterns for the other aromatic carbons will be unique to each isomer's substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will exhibit characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), C-O stretching (1200-1300 cm⁻¹), and C-F stretching (1100-1300 cm⁻¹), the precise frequencies and shapes of these bands can differ slightly due to the distinct electronic environments in each isomer.[10][14]
Mass Spectrometry (MS)
In mass spectrometry, all isomers share the same nominal molecular weight (159 g/mol ) and will thus exhibit the same molecular ion peak ([M]⁺ at m/z = 159).[1] However, the fragmentation patterns under electron ionization (EI) can differ. The stability of the resulting fragment ions is influenced by the substituent positions, potentially leading to variations in the relative abundances of key fragments, which can be used as a secondary method of differentiation.
Part 3: Synthesis, Reactivity, and Applications
The synthetic accessibility and subsequent reactivity of these isomers are critical considerations for their practical application.
General Synthetic Strategies
The synthesis of fluorinated anilines often involves a multi-step sequence that may include nitration of a fluorinated precursor followed by reduction of the nitro group.[15] Alternative routes can involve nucleophilic aromatic substitution (SNA) on highly activated rings or catalytic amination reactions. The choice of route depends on the availability of starting materials and the desired substitution pattern.
For example, a plausible synthesis of 2,6-difluoroaniline derivatives can start from 1-chloro-3,5-difluorobenzene, which undergoes chlorination, nitration, and reduction steps.[16]
Caption: Generalized workflow for the synthesis of substituted aniline isomers.
Reactivity and Application in Medicinal Chemistry
The distinct steric and electronic profiles of each isomer dictate their utility as building blocks.
-
This compound: The sterically hindered amino group makes this isomer an ideal scaffold when seeking to introduce a substituted phenyl ring where further reaction at the nitrogen is controlled or where the ortho-fluorines are desired for specific interactions with a biological target. It has been utilized as an intermediate in the synthesis of potential PET imaging agents for cancers and other biologically active molecules.[17]
-
3,4-Difluoro-5-methoxyaniline & 3,5-Difluoro-4-methoxyaniline: These isomers, with more accessible amino groups, are more suitable for standard amide coupling or N-alkylation reactions. The positioning of the fluorine atoms away from the primary reaction site (the amine) allows them to modulate the electronic properties of the ring without sterically impeding key bond-forming steps. This makes them valuable for structure-activity relationship (SAR) studies where systematic modification is required.
The choice of isomer is therefore a strategic decision. A medicinal chemist might choose the 2,6-difluoro isomer to enforce a specific torsion angle in the final molecule or to block a potential site of metabolism, whereas a materials scientist might select the 3,5-difluoro isomer for its symmetrical properties, which could favor the formation of ordered liquid crystals or polymers.
Part 4: Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, providing clear causality for experimental choices.
Protocol 1: Unambiguous Isomer Identification by NMR Spectroscopy
Objective: To definitively identify the substitution pattern of a given difluoro-methoxyaniline isomer.
Rationale: Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides a comprehensive dataset of chemical environments and through-bond couplings, which are unique for each positional isomer. Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power and clean spectral window, though DMSO-d₆ can be used for less soluble compounds.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline sample and dissolve it in approximately 0.6 mL of CDCl₃ (or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the integration, multiplicity (splitting pattern), and coupling constants of the signals in the aromatic region (typically 6.0-8.0 ppm).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The number of distinct signals confirms the number of unique fluorine environments in the molecule.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or similar pulse sequence). Identify the carbon signals coupled to fluorine (typically large ¹JCF splitting of >200 Hz).
-
Data Analysis & Validation:
-
Cross-reference all spectra: Does the number of aromatic protons in the ¹H spectrum match the structure? Do their splitting patterns correspond to the expected H-H and H-F couplings?
-
Does the number of signals in the ¹⁹F spectrum match the number of non-equivalent fluorine atoms?
-
Do the large C-F coupling constants in the ¹³C spectrum appear on the correct number of carbons?
-
Compare the observed data to literature values or predicted spectra to confirm the isomer's identity.
-
Caption: Step-by-step workflow for NMR-based isomer identification.
Protocol 2: Purity Assessment and Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of an aniline isomer or monitor the progress of a reaction.
Rationale: The polarity of the isomers differs based on their respective dipole moments, which affects their interaction with the stationary phase (silica gel) and mobile phase. This allows for their separation by TLC. A 3:1 Hexane:Ethyl Acetate solvent system is a good starting point, offering a moderately polar mobile phase that can be adjusted as needed.
Methodology:
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a tiny amount of the aniline sample(s) in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the dissolved sample(s) onto the origin line. If monitoring a reaction, spot the starting material, co-spot (starting material and reaction mixture in the same spot), and reaction mixture in separate lanes.
-
Development: Place a small amount of the mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most anilines are UV-active. Circle the visible spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure sample should show a single spot. In a reaction mixture, the disappearance of the starting material spot and the appearance of a new product spot (with a different Rf) indicate reaction progress. The different isomers will exhibit distinct Rf values under the same conditions.
Conclusion
The selection between this compound and its positional isomers is a critical decision in the design of new molecules. This guide has demonstrated that while these compounds share the same molecular formula, they are distinct chemical entities with unique physicochemical properties, spectroscopic fingerprints, and reactivity profiles. The 2,6-difluoro isomer offers significant steric hindrance around the amino group, a feature that can be strategically exploited in synthesis and drug design. In contrast, isomers with less hindered amino functions may be more suitable for rapid library synthesis and SAR exploration. A thorough understanding of these differences, validated by the robust experimental protocols provided, empowers researchers to make informed decisions, accelerating the pace of innovation in both medicinal chemistry and materials science.
References
- Chemcasts. (n.d.). Thermophysical Properties of 3,5-Difluoro-4-methoxyaniline. Chemcasts.
- Stenutz, R. (n.d.). 3,5-difluoro-4-methoxyaniline. Stenutz.
- PubChem. (n.d.). 3,4-Difluoro-5-methoxyaniline. National Center for Biotechnology Information.
- Zhang, Z., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021.
- PubChem. (n.d.). 3,5-Difluoro-4-methoxyaniline. National Center for Biotechnology Information.
- NIST. (n.d.). 2,6-Difluoroaniline. NIST Chemistry WebBook.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
- Google Patents. (n.d.). Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents.
- PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,5-Difluoro-3-methoxyaniline. National Center for Biotechnology Information.
- ACS Publications. (n.d.). Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer - Supporting Information. ACS Publications.
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A Comparative Guide to the Reactivity of Difluoromethoxyaniline Isomers
For researchers and professionals in drug development, understanding the nuanced reactivity of synthons is paramount to designing efficient synthetic pathways and novel molecular entities. The difluoromethoxyaniline isomers—ortho (2-), meta (3-), and para (4-)—are crucial building blocks, prized for the ability of the difluoromethoxy (-OCF₂H) group to modulate key pharmaceutical properties such as metabolic stability and lipophilicity. However, the positional isomerism dramatically alters the electronic landscape of the aniline ring, leading to significant differences in reactivity. This guide provides an in-depth comparison of these isomers, grounded in the principles of physical organic chemistry, to inform your synthetic strategies.
The Electronic Tug-of-War: -NH₂ vs. -OCF₂H
The reactivity of any substituted aniline is dictated by the interplay of the substituents' electronic effects. In difluoromethoxyaniline, we have a classic "push-pull" scenario between the strongly activating amino group and the moderately deactivating difluoromethoxy group.
-
Amino Group (-NH₂): This is a powerful activating group. Through resonance (+M effect), its lone pair of electrons dramatically increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly susceptible to attack by electrophiles.[1]
-
Difluoromethoxy Group (-OCF₂H): This group has a more complex character. The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring by pulling electron density away. However, the oxygen's lone pairs can participate in resonance (+M effect), donating electron density back to the ring. Overall, the inductive effect is dominant, and the -OCF₂H group is considered a moderately electron-withdrawing and deactivating substituent.[2]
The positional arrangement of these two competing groups is what defines the unique reactivity profile of each isomer.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a cornerstone reaction for functionalizing aromatic rings.[3] The relative reactivity of the difluoromethoxyaniline isomers in EAS reactions like halogenation, nitration, and acylation is governed by the net electron density of the ring and the directing effects of the substituents.
Predicted Reactivity Order: 4-isomer > 2-isomer > 3-isomer
4-(Difluoromethoxy)aniline (para-isomer)
In this isomer, the powerful activating -NH₂ group directs incoming electrophiles to its ortho positions (C2 and C6). The deactivating -OCF₂H group is at the para position, where its electron-withdrawing inductive effect is felt across the entire ring but does not specifically deactivate the sites of imminent attack. The activating resonance effect of the -NH₂ group is paramount, making this isomer the most reactive of the three towards electrophiles. The positions ortho to the amine are strongly activated, leading to efficient substitution at these sites.[4]
2-(Difluoromethoxy)aniline (ortho-isomer)
Here, the activating -NH₂ group directs incoming electrophiles to its para position (C4) and its other ortho position (C6). However, the adjacent -OCF₂H group introduces two key limitations. First, its strong -I effect significantly deactivates the nearby C6 position. Second, it presents a significant steric barrier, physically hindering the approach of an electrophile to the C6 position. Attack at the C4 position is more favorable but is still subject to the overall deactivation of the ring by the proximate electron-withdrawing group. Consequently, the 2-isomer is less reactive than the 4-isomer.
3-(Difluoromethoxy)aniline (meta-isomer)
This isomer is predicted to be the least reactive. The -NH₂ group directs electrophiles to the C2, C4, and C6 positions. However, the -OCF₂H group at C3 deactivates all of these positions to some extent:
-
C2 and C4 are ortho to the deactivating group.
-
C6 is para to the deactivating group. There is no position on the ring that benefits from the full, unopposed activation of the amino group. The conflicting directing effects lead to lower regioselectivity and a significantly reduced overall reaction rate compared to the other isomers.
Nucleophilicity and Basicity of the Amino Group
The nucleophilicity of the aniline nitrogen is crucial for reactions like acylation and alkylation. This property is directly related to its basicity (measured by the pKa of its conjugate acid, the anilinium ion). A higher electron density on the nitrogen atom leads to greater basicity and nucleophilicity.
The electron-withdrawing -OCF₂H group reduces the electron density on the nitrogen lone pair via its inductive effect, making all difluoromethoxyaniline isomers less basic than aniline (pKa ≈ 4.6).
Predicted Basicity Order: 4-isomer > 3-isomer > 2-isomer
-
2-isomer: The -OCF₂H group is closest to the -NH₂ group. Its potent -I effect is strongest at this short distance, maximally withdrawing electron density from the nitrogen and making it the least basic isomer. This is a manifestation of the "ortho effect," where ortho substituents often have a disproportionately large impact on the properties of an adjacent functional group.[5]
-
3-isomer: The -OCF₂H group is at a moderate distance. Its inductive effect is weaker than in the 2-isomer but still significant.
-
4-isomer: The -OCF₂H group is furthest from the -NH₂ group. Its inductive effect on the nitrogen is weakest, resulting in the highest electron density on the nitrogen among the three isomers, making it the most basic.
Data Summary Table
| Isomer | Predicted EAS Reactivity | Major EAS Product Position(s) | Predicted Basicity (pKa of conjugate acid) | Key Influencing Factors |
| 4-(Difluoromethoxy)aniline | High | C2, C6 | Highest | Dominant ortho,para-directing -NH₂ group; -OCF₂H is distant. |
| 2-(Difluoromethoxy)aniline | Medium | C4 | Lowest | Steric hindrance and strong -I effect from adjacent -OCF₂H group. |
| 3-(Difluoromethoxy)aniline | Low | Mixture (C2, C4, C6) | Medium | Conflicting directing effects; -OCF₂H deactivates all activated positions. |
Experimental Protocols & Workflows
To empirically validate the predicted reactivity, a standardized set of experiments is essential. Here, we outline a protocol for a comparative electrophilic bromination.
Protocol: Comparative Electrophilic Bromination
This protocol aims to compare the rate and regioselectivity of bromination for the three isomers under identical conditions.
1. Materials:
-
2-(Difluoromethoxy)aniline
-
3-(Difluoromethoxy)aniline
-
4-(Difluoromethoxy)aniline
-
Molecular Bromine (Br₂)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane) for GC-MS analysis
2. Reaction Setup (Perform three parallel reactions):
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the respective difluoromethoxyaniline isomer in 10 mL of glacial acetic acid.
-
Add a known amount (e.g., 0.2 mmol) of the internal standard.
-
Cool the flask to 0 °C in an ice bath.
3. Bromination:
-
Prepare a 1.0 M solution of Br₂ in acetic acid.
-
Add 1.0 mL (1.0 mmol, 1.0 equivalent) of the Br₂ solution dropwise to the stirring aniline solution over 5 minutes.
-
Allow the reaction to stir at 0 °C.
4. Monitoring and Quenching:
-
Take aliquots (0.1 mL) from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately quench each aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of DCM.
-
Vortex the vial, allow the layers to separate, and extract the organic layer for analysis.
5. Analysis:
-
Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the consumption of starting material and the formation of mono-brominated products by comparing their peak areas to that of the internal standard.
-
Identify the isomeric distribution of the products via their mass spectra and fragmentation patterns.
Causality and Self-Validation:
-
Why Acetic Acid? It is a polar protic solvent that can facilitate the polarization of Br₂, making it more electrophilic, without requiring a harsh Lewis acid catalyst that might lead to side reactions with the amine.[8][9]
-
Why 0 °C? The reaction with the highly activated 4-isomer is expected to be very fast. Lowering the temperature helps to control the reaction rate, allowing for meaningful kinetic comparison.
-
Why an Internal Standard? This is crucial for accurate quantification. It corrects for variations in injection volume and sample workup, ensuring that the comparison between the three isomers is valid and reproducible.
Experimental Workflow Diagram
Caption: Workflow for comparative bromination of difluoromethoxyaniline isomers.
Conclusion
The positional isomerism of difluoromethoxyaniline has a profound and predictable impact on its chemical reactivity. The 4-isomer stands out as the most reactive towards electrophilic aromatic substitution, driven by the powerful and unobstructed activating effect of the amino group. The 2-isomer shows diminished reactivity due to steric hindrance and inductive deactivation, while the 3-isomer is the most inert due to conflicting substituent effects. Conversely, for reactions involving the amine's nucleophilicity, the basicity trend is reversed, with the 2-isomer being the least basic.
These insights are critical for drug development professionals. Choosing the correct isomer is not merely a matter of scaffold orientation but a strategic decision that dictates reaction conditions, potential byproducts, and overall synthetic efficiency. By understanding the electronic principles laid out in this guide, researchers can better predict the behavior of these valuable building blocks and accelerate the discovery of new therapeutic agents.
References
- McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Bordwell, F.G. (n.d.). Bordwell pKa Table. Organic Chemistry Data.
- Ripin, D. H., & Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University.
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Chemistry Demystified. (2021). Why Ortho- and meta-anisidine are less basic than Aniline?
- Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
- Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(7), 1349–1357. [Link]
- Longdom Publishing. (n.d.). Electrophilic Aromatic Substitution.
- De Proft, F., et al. (2023).
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Topic: 2,6-Difluoro-3-methoxyaniline vs. 3,4-Difluoro-2-methoxyaniline: A Strategic Comparison of Isomeric Building Blocks
An In-Depth Comparative Guide for Medicinal Chemists and Process Development Scientists
As Senior Application Scientists, we recognize that the selection of a chemical intermediate is a critical decision point in any synthetic campaign, profoundly influencing reaction outcomes, scalability, and the biological profile of the final compound. The choice between positional isomers, such as 2,6-Difluoro-3-methoxyaniline and 3,4-Difluoro-2-methoxyaniline, is often nuanced, hinging on subtle yet significant differences in their electronic and steric properties.
This guide provides an in-depth, objective comparison of these two valuable building blocks. We will dissect their structural differences to predict their chemical behavior, supported by foundational principles of organic chemistry, and provide practical insights for their application in research and development. Our goal is to empower researchers, scientists, and drug development professionals to make informed decisions based on a clear understanding of the causality behind their respective reactivities.
Physicochemical Properties: At a Glance
A direct comparison of fundamental properties is the first step in evaluating any reagent. While both isomers share the same molecular formula and weight, their distinct substitution patterns lead to different physical characteristics.
| Property | This compound | 3,4-Difluoro-2-methoxyaniline |
| CAS Number | 144851-62-7[1][2] | 114076-35-6[3] |
| Molecular Formula | C₇H₇F₂NO[1][4] | C₇H₇F₂NO[3] |
| Molecular Weight | 159.13 g/mol [2] | 159.13 g/mol [3] |
| Appearance | Clear colorless to pale orange liquid[1][4] | Data not readily available; likely a liquid or low-melting solid |
| Purity (Typical) | ≥96.0% to 97%[1][2] | ≥95%[3][] |
| Boiling Point | Not specified | 223.5°C at 760 mmHg[] |
| Refractive Index | 1.5210-1.5260 @ 20°C[1][4] | Not specified |
Electronic Profile and Reactivity Analysis
The reactivity of an aniline is fundamentally governed by the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring. The substituents—fluorine and methoxy—exert powerful, and sometimes conflicting, electronic effects that are highly dependent on their positions.
The Interplay of Inductive and Mesomeric Effects
-
Amino Group (-NH₂): A potent activating group with a strong positive mesomeric (+M) effect and a moderate negative inductive (-I) effect. It strongly directs electrophiles to the ortho and para positions.[6][7]
-
Methoxy Group (-OCH₃): Also a strong activating group, dominated by its +M effect, which increases electron density at the ortho and para positions.[8]
-
Fluorine Atom (-F): The most electronegative element, exerting a powerful electron-withdrawing inductive (-I) effect. It also has a weak, electron-donating mesomeric (+M) effect due to its lone pairs, but the -I effect is dominant.[8]
The net effect on the aniline's nucleophilicity and the ring's susceptibility to electrophilic attack is a direct consequence of the vectorial sum of these forces.
Caption: Electronic and steric influences on the reactivity of the two isomers.
Comparative Reactivity Breakdown
-
Basicity and Nucleophilicity:
-
This compound: The two fluorine atoms flanking the amino group exert a powerful cumulative -I effect, significantly reducing the electron density on the nitrogen. This makes it a considerably weaker base and nucleophile. Furthermore, these flanking fluorines introduce significant steric hindrance, impeding the approach of electrophiles to the nitrogen atom.
-
3,4-Difluoro-2-methoxyaniline: The fluorine atoms are more remote from the amino group. The primary electronic influence on the nitrogen comes from the ortho-methoxy group. While the -OMe group has a -I effect, its +M effect can delocalize electron density into the ring, which indirectly affects the nitrogen's basicity.[8] Crucially, the absence of flanking substituents makes the nitrogen lone pair more sterically accessible.
-
-
Electrophilic Aromatic Substitution (EAS):
-
Aniline and its derivatives are highly activated towards EAS, often leading to polysubstitution.[9][10] The challenge is to control selectivity.
-
This compound: The C2 and C6 positions are blocked. The powerful activating effects of the -NH₂ and -OCH₃ groups are directed towards C4 (para to -NH₂, ortho to -OCH₃) and C5 (ortho to -NH₂). The C4 position is strongly activated and is the most probable site for electrophilic attack.
-
3,4-Difluoro-2-methoxyaniline: The directing groups (-NH₂, -OCH₃) activate positions C3, C5, and C6. However, C3 is already substituted with fluorine. The C5 position is para to the -OCH₃ and meta to the -NH₂, while the C6 position is ortho to the -NH₂. The C6 position is therefore the most strongly activated and sterically accessible site for electrophilic attack.
-
Synthesis, Availability, and Practical Considerations
The synthesis of such highly substituted anilines typically involves multi-step sequences starting from more common precursors. For example, a plausible route could involve the nitration of a difluoroanisole followed by reduction of the nitro group. The specific starting materials and the sequence of fluorination, methoxylation, and nitration steps dictate the final isomeric product.
-
Commercial Availability: Both isomers are available from various chemical suppliers, indicating their utility in research and discovery chemistry.[1][2][]
-
Cost: Based on catalog listings, This compound appears to be significantly more expensive than its 3,4-difluoro isomer on a per-gram basis. [2] This cost differential is an important factor for process development and scale-up campaigns, likely reflecting a more complex or lower-yielding synthetic route.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity (by participating in hydrogen bonds or other noncovalent interactions), and modulate pKa and lipophilicity.[11][12] The aniline scaffold itself is a well-known "privileged structure" found in numerous pharmaceuticals.[13]
-
As Pharmaceutical Intermediates: These difluoro-methoxyanilines serve as key building blocks for a wide range of complex molecules.[14] For instance, substituted anilines are precursors to quinoline and quinazoline heterocycles, which are prevalent in antibacterial and anticancer agents.[15] The specific choice between the two isomers would be dictated by the desired final substitution pattern of the target molecule.
-
In Agrochemicals and Materials: Similar to pharmaceuticals, the unique electronic properties imparted by the fluoro and methoxy groups are valuable in the design of advanced pesticides, herbicides, and polymers.[14]
Representative Experimental Protocol: N-Acetylation
N-acetylation is a fundamental transformation for anilines, often used as a protecting strategy to moderate the high reactivity of the amino group before performing EAS on the ring.[9] The following protocol illustrates the process and highlights the expected reactivity differences.
Objective: To compare the rate of N-acetylation of this compound and 3,4-Difluoro-2-methoxyaniline.
Methodology
-
Reagent Preparation: Prepare two separate 0.5 M solutions of this compound and 3,4-Difluoro-2-methoxyaniline in a suitable aprotic solvent (e.g., Dichloromethane, DCM).
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (N₂), place 10 mL of each aniline solution (5 mmol). Add 1.1 equivalents of a non-nucleophilic base, such as pyridine or triethylamine (5.5 mmol).
-
Initiation: Cool the flasks to 0°C in an ice bath. To each flask, add 1.05 equivalents of acetic anhydride (5.25 mmol) dropwise.
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by adding 20 mL of water. Separate the organic layer, wash with 1 M HCl to remove excess base, then with saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude acetanilide product. Purify by recrystallization or column chromatography if necessary.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Aniline Derivatives
For researchers, scientists, and drug development professionals, the incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated anilines, in particular, serve as vital building blocks for a vast array of pharmaceuticals and agrochemicals.[1] Their unique electronic properties, conferred by the highly electronegative fluorine atom, can significantly enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the unambiguous identification and differentiation of positional isomers (ortho, meta, and para) are not merely academic exercises but critical quality control and process monitoring steps in drug development.
This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to characterize and differentiate fluorinated aniline isomers. Moving beyond a simple recitation of data, we will explore the underlying principles of why these molecules produce distinct spectral fingerprints, grounding our analysis in the causality behind experimental choices and data interpretation.
UV-Visible (UV-Vis) Spectroscopy: A First Pass at Electronic Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule. For anilines, the key transitions are the π → π* bands of the benzene ring, which are modified by the presence of the amino (-NH₂) group, a potent auxochrome, and the fluorine substituent. The position of maximum absorbance (λmax) is exquisitely sensitive to the interplay between the electron-donating resonance effect (+M) of the -NH₂ group and the powerful, yet distance-dependent, electron-withdrawing inductive effect (-I) of the fluorine atom.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of each fluoroaniline isomer in a UV-transparent solvent, such as ethanol or methanol.[1][2]
-
Blank Reference : Use the chosen solvent as a blank reference to zero the spectrophotometer.[1]
-
Data Acquisition : Record the absorbance spectrum over a scan range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.[1]
-
Determination of λmax : Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.[2]
Comparative UV-Vis Data
| Compound | λmax (nm) in Ethanol |
| Aniline | ~280 |
| 2-Fluoroaniline | ~285 |
| 3-Fluoroaniline | ~288 |
| 4-Fluoroaniline | ~290[2] |
Expertise & Causality : The data reveals a bathochromic (red) shift for all fluoro-isomers compared to aniline. This is because the fluorine atom, despite its inductive pull, also possesses lone pairs that can participate in resonance, slightly extending the conjugated system. The effect is most pronounced in the 4-fluoroaniline isomer, where the fluorine and amino groups are in direct conjugation (para-position), allowing for more effective delocalization of the π electrons and thus lowering the energy required for the π → π* transition.[3] While UV-Vis provides a quick confirmation of substitution, it often lacks the resolution to definitively distinguish between ortho and meta isomers without reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of fluorinated anilines. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, we can map out the precise connectivity and electronic environment of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the fluoroaniline isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard.[4]
-
¹H NMR Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment with 16-32 scans is usually sufficient.[1]
-
¹³C NMR Acquisition : Acquire spectra on a 100 MHz (or corresponding) spectrometer using a standard proton-decoupled pulse sequence.
-
¹⁹F NMR Acquisition : Acquire spectra on a spectrometer equipped for ¹⁹F detection. This is often a proton-decoupled experiment.
A. ¹H NMR: Mapping Proton Environments
The chemical shifts and splitting patterns in the ¹H NMR spectrum provide a detailed fingerprint of each isomer. The electronegative fluorine atom deshields nearby protons, shifting them downfield, and introduces characteristic splitting patterns through ¹H-¹⁹F J-coupling.
Comparative ¹H NMR Data (in CDCl₃)
| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | NH₂ Chemical Shift (δ, ppm) |
| 2-Fluoroaniline | 6.95-6.70 (complex multiplet, 4H) | ~3.75 (broad singlet)[1] |
| 3-Fluoroaniline | 7.04 (dt, J=8.0, 6.7 Hz, 1H), 6.41 (dd, J=8.2, 1.0 Hz, 1H), 6.37 (ddd, J=8.0, 2.2, 1.0 Hz, 1H), 6.31 (td, J=8.2, 2.2 Hz, 1H)[1] | ~3.72 (broad singlet)[1] |
| 4-Fluoroaniline | 6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H)[1] | ~3.60 (singlet)[1] |
Expertise & Causality :
-
4-Fluoroaniline (para) : The molecule's C₂ symmetry results in a simplified spectrum. We observe two distinct aromatic signals, each integrating to 2 protons. The protons ortho to the -NH₂ group appear as a doublet of doublets due to coupling with the adjacent proton and the para fluorine, while the protons ortho to the fluorine appear as a triplet due to coupling with two adjacent protons (and further splitting from fluorine).[1]
-
3-Fluoroaniline (meta) : Lacking symmetry, this isomer displays four distinct signals for each aromatic proton, resulting in a complex but highly informative spectrum. The coupling constants are key to assignment.[1][5]
-
2-Fluoroaniline (ortho) : The proximity of the fluorine and amino groups leads to a complex multiplet for the four aromatic protons, often with significant signal overlap.[1][6] The broadness of the -NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
B. ¹³C NMR: Probing the Carbon Skeleton
Proton-decoupled ¹³C NMR is exceptionally useful for fluorinated compounds due to the large and predictable ¹³C-¹⁹F coupling constants, which can span over 250 Hz for a direct one-bond coupling (¹JCF).[7]
Comparative ¹³C NMR Data (in CDCl₃)
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz) |
| 2-Fluoroaniline | 151.2 (d, ¹JCF=243.5 Hz), 134.9 (d, ²JCCF=12.5 Hz), other signals at 124.5, 120.0, 118.8, 115.4[1] |
| 3-Fluoroaniline | 163.5 (d, ¹JCF=243.0 Hz), 147.8 (d, ³JCNCF=10.5 Hz), other signals at 130.4, 110.5, 106.2, 102.8[1] |
| 4-Fluoroaniline | 156.0 (d, ¹JCF=235.0 Hz), 142.3, 115.8 (d, ²JCCF=22.5 Hz), 115.7 (d, ³JCCCF=7.5 Hz)[8] |
Expertise & Causality : The most diagnostic feature is the carbon directly bonded to fluorine (C-F). It appears as a doublet with a very large coupling constant (¹JCF ≈ 235-245 Hz) and is shifted significantly downfield.[9][10] The carbons two bonds away (²JCCF) and three bonds away (³JCCCF) also show smaller, but still characteristic, doublet splittings.[11] These predictable coupling patterns make the assignment of the carbon signals and the identification of the isomer unambiguous.
C. ¹⁹F NMR: Direct Detection of Fluorine
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for rapidly identifying and quantifying fluorinated species.[12] The chemical shift of the fluorine nucleus is highly dependent on its position on the aromatic ring.
Comparative ¹⁹F NMR Data
| Compound | ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) |
| 2-Fluoroaniline | ~ -138 |
| 3-Fluoroaniline | ~ -113 |
| 4-Fluoroaniline | ~ -128[8] |
Expertise & Causality : The significant difference in chemical shifts (~15-25 ppm) between the isomers provides a simple and direct method of identification.[13] This sensitivity arises from the fluorine atom's large electron cloud, which is easily polarized by changes in its electronic environment. The para isomer, for example, experiences a greater electron-donating effect from the amino group through resonance, leading to a more shielded nucleus (upfield shift) compared to the meta isomer. Furthermore, the pH dependence of the ¹⁹F chemical shift has led to the development of fluoroanilines as NMR-based pH indicators.[14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyzing Functional Group Vibrations
FT-IR spectroscopy provides information about the vibrational modes of a molecule's functional groups. For fluorinated anilines, the key diagnostic peaks are the N-H stretches of the amino group, the C-F stretch, and vibrations of the aromatic ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.[1] For solid samples, a KBr pellet is made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition : Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)
| Vibrational Mode | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| N-H Asymmetric Stretch | ~3480 | ~3485 | ~3480 |
| N-H Symmetric Stretch | ~3395 | ~3400 | ~3395 |
| Aromatic C=C Stretch | ~1620, ~1510 | ~1625, ~1590 | ~1615, ~1510 |
| C-F Stretch | ~1250-1280 | ~1210-1240 | ~1220-1240 |
| Aromatic C-H Bend | ~750 | ~850, ~770 | ~820 |
(Data compiled from various sources, including[4][16][17])
Expertise & Causality :
-
N-H Stretches : All isomers show two characteristic bands for the asymmetric and symmetric N-H stretches of the primary amine. The position of these bands is subtly influenced by the electronic effects of the fluorine. In 2-fluoroaniline, there is evidence of a weak intramolecular N-H···F hydrogen bond, which can affect the shape and frequency of these bands.[18][19]
-
C-F Stretch : A strong absorption band in the 1200-1300 cm⁻¹ region is a clear indicator of the C-F bond. Its exact position can help in differentiation.
-
Aromatic C-H Bending : The out-of-plane C-H bending vibrations in the 750-850 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. The 2- (ortho), 3- (meta), and 4- (para) substituted rings give rise to characteristic patterns in this "fingerprint" region, providing strong confirmatory evidence for the isomer's identity.
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique offers valuable information, a comprehensive and unambiguous characterization of fluorinated aniline derivatives relies on an integrated approach.
-
UV-Vis Spectroscopy serves as a rapid, initial check, confirming the presence of the aromatic system and providing clues about the extent of conjugation.
-
FT-IR Spectroscopy is excellent for confirming the presence of key functional groups (amine, C-F bond) and for determining the aromatic substitution pattern through the fingerprint region.
-
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) stands as the ultimate arbiter for structural elucidation. It provides definitive, quantitative data on the precise location of the fluorine substituent through characteristic chemical shifts and, most importantly, through-bond J-coupling constants. For any drug development professional, relying solely on one technique is ill-advised; the synergy of these methods provides a self-validating system that ensures the identity, purity, and quality of these critical synthetic intermediates.
References
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- 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Deutsch, C. J., & Taylor, J. S. (1987). New class of 19F pH indicators: fluoroanilines. PMC.
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A Senior Application Scientist's Guide to the Biological Activity of Compounds from the 2,6-Difluoro-3-methoxyaniline Scaffold
Introduction: The Strategic Importance of the 2,6-Difluoro-3-methoxyphenyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The 2,6-difluoro substitution pattern, in particular, offers a unique combination of electronic effects and conformational constraints that can enhance binding affinity, improve metabolic stability, and increase cell permeability. When combined with a methoxy group at the 3-position, the resulting 2,6-difluoro-3-methoxyphenyl moiety becomes a highly valuable building block for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of key compound classes derived from the 2,6-Difluoro-3-methoxyaniline precursor, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the experimental data supporting these activities, compare their performance against relevant alternatives, and provide detailed protocols for their biological evaluation.
Part 1: Anticancer Activity of Quinazoline Derivatives
The quinazoline core is a privileged scaffold in oncology, with several derivatives, such as gefitinib and erlotinib, having reached the market as potent tyrosine kinase inhibitors.[1] The incorporation of the 2,6-difluoro-3-methoxyphenyl group into the quinazoline framework has been explored to develop novel anticancer agents with enhanced efficacy.
Comparative Analysis of Derived Quinazolines
A number of quinazoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds, allowing for a direct comparison of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (Gefitinib) IC50 (µM) | Reference |
| Quinazoline Derivative A | HeLa (Cervical Cancer) | 2.81 | 4.3 | [2] |
| Quinazoline Derivative B | MDA-MB-231 (Breast Cancer) | 1.85 | 28.3 | [2] |
| Quinazoline Schiff Base 1 | MCF-7 (Breast Cancer) | 6.25 | Not Reported | [2] |
| Quinazoline Schiff Base 2 | MCF-7 (Breast Cancer) | 5.91 | Not Reported | [2] |
As evidenced by the data, certain quinazoline derivatives exhibit significant cytotoxic activity, with some compounds demonstrating superior potency against specific cell lines compared to the established drug, gefitinib.[2] This highlights the potential of this chemical space for the development of new anticancer therapies.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these quinazoline derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.[2] Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway through the perturbation of the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (specifically caspase-9 and the executioner caspases-3/7), ultimately leading to cell death.[2]
Caption: Intrinsic pathway of apoptosis induced by quinazoline derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Part 2: Antimicrobial Activity of Benzamide and Related Derivatives
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Compounds derived from the 2,6-difluorobenzamide scaffold have emerged as promising inhibitors of the bacterial cell division protein FtsZ.[3]
Comparative Analysis of Benzamide Derivatives
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound (Vancomycin) MIC (µg/mL) | Reference |
| 2,6-difluoro-3-hydroxybenzamide derivative | S. aureus ATCC 29213 | 1 | 1 | [3] |
| 2,6-difluoro-3-hydroxybenzamide derivative | MRSA USA300 | 0.5 | 1 | [3] |
| 2,6-difluoro-3-hydroxybenzamide derivative | VISA NRS1 | 1 | 4 | [3] |
The data indicates that these benzamide derivatives exhibit potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), as well as vancomycin-intermediate S. aureus (VISA).[3] Their efficacy against these drug-resistant strains underscores their potential as new antibacterial agents.
Mechanism of Action: Inhibition of FtsZ
FtsZ is a prokaryotic homolog of tubulin and plays a critical role in bacterial cell division.[4] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome complex, the machinery responsible for cytokinesis.[5] FtsZ inhibitors disrupt this process by binding to the FtsZ protein and preventing its polymerization or interfering with its GTPase activity.[4][6] This leads to the inhibition of Z-ring formation, resulting in cell filamentation and eventual lysis.[5]
Caption: Mechanism of action of FtsZ inhibitors on bacterial cell division.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Bacterial inoculum (standardized to 0.5 McFarland)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well microplate.
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of the bacterial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Part 3: Anti-inflammatory Potential of Aniline Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The 3-methoxyaniline core, a structural component of this compound, has been incorporated into molecules with anti-inflammatory properties.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of these compounds can be assessed using both in vivo and in vitro models. The carrageenan-induced paw edema model in rats is a widely used in vivo assay for acute inflammation.
| Compound ID | In Vivo: Paw Edema Inhibition (%) (4h) | In Vitro: 5-LOX Inhibition IC50 (µM) | Reference Drug (Naproxen) | Reference |
| m-anisidine derivative | 54.01 | 0.30 | Not Reported for 5-LOX | [7] |
The derivative of m-anisidine demonstrated significant in vivo anti-inflammatory activity, comparable to that of the standard nonsteroidal anti-inflammatory drug (NSAID) naproxen.[7] Furthermore, its potent in vitro inhibition of 5-lipoxygenase (5-LOX) suggests a specific mechanism of action.[7]
Mechanism of Action: Inhibition of 5-Lipoxygenase (5-LOX)
5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[8][9] The enzyme catalyzes the conversion of arachidonic acid to leukotriene A4, the precursor for all other leukotrienes.[8] By inhibiting 5-LOX, these compounds can effectively block the production of pro-inflammatory leukotrienes, thereby reducing the inflammatory response.[9]
Caption: The arachidonic acid cascade and the inhibitory action of 5-LOX inhibitors.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-edematous effect of compounds.
Materials:
-
Wistar rats (180-220 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion
The this compound scaffold serves as a versatile starting point for the development of compounds with a diverse range of biological activities. The derived quinazolines show significant promise as anticancer agents, often acting through the induction of apoptosis. Benzamide derivatives have demonstrated potent antimicrobial activity, particularly against drug-resistant bacteria, by targeting the essential cell division protein FtsZ. Furthermore, the inherent 3-methoxyaniline core suggests a potential for the development of novel anti-inflammatory agents that act via the inhibition of 5-LOX. The comparative data and detailed experimental protocols provided in this guide are intended to support researchers and drug development professionals in the further exploration and optimization of these promising compound classes. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and lead optimization to translate these findings into clinically viable therapeutic agents.
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A Senior Application Scientist's Guide to the Comparative Analysis of Kinase Inhibitors Derived from Different Anilines
Introduction: The Aniline Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology.[1] The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[2][3] This structural motif is frequently found in compounds targeting various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3] The strategic substitution on the aniline ring significantly influences the inhibitor's binding affinity, selectivity, and overall efficacy.[2][3]
This guide provides a comparative analysis of kinase inhibitors derived from different aniline scaffolds, supported by experimental data. We will delve into the structure-activity relationships, mechanisms of action, and resistance profiles of key inhibitor classes, and provide detailed protocols for their evaluation.
I. Major Classes of Aniline-Derived Kinase Inhibitors: A Structural and Mechanistic Comparison
The versatility of the aniline scaffold has given rise to several major classes of kinase inhibitors, each with distinct structural features and target profiles. Here, we compare two of the most prominent classes: anilinopyrimidines and anilinoquinazolines.
Anilinopyrimidines: The Paradigm of Imatinib
The 2-phenylaminopyrimidine derivative, Imatinib, was a landmark in targeted cancer therapy.[4] It primarily targets the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML).[5][6]
-
Mechanism of Action: Imatinib binds to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation.[7] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cell proliferation and survival.[8][9]
-
Structure-Activity Relationship (SAR): The anilinopyrimidine core is crucial for its inhibitory activity. The aniline group forms key hydrogen bonds with the hinge region of the kinase domain, while the pyrimidine ring occupies the adenine-binding pocket. Substitutions on the aniline and phenyl rings are optimized to enhance potency and selectivity.
Anilinoquinazolines: Targeting the EGFR Family
The 4-anilinoquinazoline scaffold is the foundation for several inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, including Gefitinib and Erlotinib.[10][11] These inhibitors are pivotal in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[12][13]
-
Mechanism of Action: Gefitinib and Erlotinib are ATP-competitive inhibitors that bind to the kinase domain of EGFR.[11][12] This blocks the initiation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[14][15]
-
Structure-Activity Relationship (SAR): The quinazoline core mimics the adenine ring of ATP, while the aniline moiety interacts with the hinge region.[16] Substitutions at the C-6 and C-7 positions of the quinazoline ring, as well as on the aniline ring, have been extensively explored to improve potency, selectivity, and pharmacokinetic properties.[16][17] For instance, the introduction of a hydroxyl group at the meta position of the aniline can produce highly potent inhibitors.[16]
II. Comparative Efficacy and Selectivity: A Data-Driven Analysis
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the kinase's activity.[2] The following tables provide a comparative overview of the inhibitory activities of representative anilinopyrimidine and anilinoquinazoline inhibitors against their primary targets and key off-targets.
Table 1: Inhibitory Activity (IC50) of Imatinib and Gefitinib Against Various Kinases
| Kinase Target | Imatinib IC50 (nM) | Gefitinib IC50 (nM) |
| BCR-ABL | ~25 | >10,000 |
| EGFR | >10,000 | ~3 |
| VEGFR2 | >1,000 | ~100 |
| PDGFRα | ~100 | >10,000 |
| c-Kit | ~100 | >10,000 |
Data compiled from multiple sources and represent approximate values for comparison.
This data highlights the distinct selectivity profiles of these two classes of inhibitors. Imatinib is highly potent against BCR-ABL and other related kinases like PDGFR and c-Kit, while Gefitinib demonstrates high potency and selectivity for EGFR.
Mechanisms of Resistance: A Major Clinical Challenge
A significant challenge in the long-term use of kinase inhibitors is the development of acquired resistance.
-
Imatinib Resistance: The most common mechanism of resistance to Imatinib is the acquisition of point mutations in the BCR-ABL kinase domain, which impair drug binding.[6][18] The "gatekeeper" T315I mutation is notoriously resistant to Imatinib and other first and second-generation inhibitors.[7] Gene amplification, leading to overexpression of BCR-ABL, is another mechanism of resistance.[7]
-
Gefitinib/Erlotinib Resistance: Similar to Imatinib, resistance to EGFR inhibitors often arises from secondary mutations in the EGFR kinase domain, with the T790M mutation being the most prevalent.[12][19] Activation of alternative signaling pathways, such as the MET or HER2 pathways, can also bypass the EGFR blockade and confer resistance.[12][19]
III. Key Signaling Pathways Targeted by Aniline-Derived Kinase Inhibitors
To better understand the cellular impact of these inhibitors, it is essential to visualize the signaling pathways they disrupt.
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL tyrosine kinase activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting cell proliferation and inhibiting apoptosis.[8][20][21]
Caption: The BCR-ABL signaling network, a key driver in CML.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell growth, survival, and differentiation.[15][22][23]
Caption: The EGFR signaling cascade, a critical regulator of cell fate.
IV. Experimental Protocols for the Evaluation of Kinase Inhibitors
Rigorous experimental evaluation is paramount in the development of kinase inhibitors. Below are detailed, step-by-step methodologies for key in vitro and cell-based assays.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[24]
-
Incubate at room temperature for 40 minutes.[24]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[24]
-
Incubate at room temperature for 30-60 minutes in the dark.[24]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[24]
-
Subtract the background luminescence (wells with no kinase).[24]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.[24]
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[24]
-
Cell-Based Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of kinase inhibitors on cell proliferation and viability.[24]
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.[24]
-
-
Compound Treatment:
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37 °C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percent viability against the logarithm of the compound concentration.
-
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Conclusion and Future Perspectives
Kinase inhibitors derived from aniline scaffolds have revolutionized the treatment of various cancers. The deep understanding of their structure-activity relationships, mechanisms of action, and resistance profiles has enabled the development of increasingly potent and selective drugs. Future efforts will likely focus on the design of novel aniline derivatives that can overcome existing resistance mechanisms, as well as the development of inhibitors with unique selectivity profiles for targeting other kinase-driven diseases. The continued application of rigorous comparative analyses and robust experimental methodologies will be crucial for the successful translation of these next-generation inhibitors into the clinic.
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Performance Benchmarking of 2,6-Difluoro-3-methoxyaniline in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). Substituted anilines are a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] This guide provides an in-depth technical comparison of 2,6-Difluoro-3-methoxyaniline, benchmarking its performance against other structurally relevant anilines in a key synthetic transformation. By examining experimental data and underlying chemical principles, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Strategic Importance of Fluorinated Anilines in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The unique electronic properties of the aniline scaffold, coupled with the strategic placement of fluorine and methoxy substituents in this compound, make it a compelling building block for modern drug discovery programs. These substituents can modulate the pKa of the aniline nitrogen and influence the molecule's conformation and interactions with biological targets.
A critical application of substituted anilines is in the synthesis of kinase inhibitors, which are pivotal in cancer therapy. Many of these inhibitors feature a substituted aniline moiety that engages in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase. Therefore, understanding the reactivity and performance of anilines like this compound in reactions to construct these scaffolds is of paramount importance.
Comparative Analysis: Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Purine Derivatives
To objectively benchmark the performance of this compound, we will analyze its predicted reactivity in a nucleophilic aromatic substitution (SNAr) reaction, a common method for constructing the core of many kinase inhibitors. We will use the synthesis of 2,6-diamino-substituted purines, as reported by Bergnes et al., as our reference reaction.[2] This reaction involves the displacement of a chlorine atom on a purine ring by an aniline derivative.
The Reference Reaction
The general reaction scheme involves the treatment of a 6-chloro-purine derivative with a substituted aniline in n-butanol at elevated temperatures, often with the addition of a Lewis acid like TMSCl to facilitate the reaction.[2]
DOT Script for General SNAr Reaction
Caption: General scheme for the SNAr reaction of anilines with a 6-chloro-purine.
Performance Comparison of Anilines
The following table summarizes the experimental results obtained by Bergnes et al. for the reaction of various anilines with a 6-chloro-purine intermediate, alongside a predicted performance for this compound.
| Aniline Derivative | Substituents | Reaction Time (h) | Yield (%) | Predicted Performance of this compound |
| 4-Fluoroaniline | 4-F | 14 | 89 | Predicted Yield: Moderate to Good |
| 4-Methoxyaniline (p-Anisidine) | 4-OCH3 | 14 | 84 | The two ortho-fluorine atoms are strongly electron-withdrawing, which will decrease the nucleophilicity of the aniline nitrogen. However, the meta-methoxy group is electron-donating through resonance, which will partially offset this effect. Steric hindrance from the two ortho-substituents will likely slow the reaction rate compared to para-substituted anilines. |
| Aniline | None | 14 | 75 | |
| 4-Chloroaniline | 4-Cl | Not specified | No product | |
| 4-Bromoaniline | 4-Br | Not specified | No product |
Data for 4-Fluoroaniline, 4-Methoxyaniline, Aniline, 4-Chloroaniline, and 4-Bromoaniline are from Bergnes et al. (2011).[2]
Rationale for Predicted Performance
The performance of an aniline in this SNAr reaction is governed by a balance of its nucleophilicity and the steric hindrance around the amino group.
-
Electronic Effects: The two fluorine atoms at the ortho positions of this compound are strongly electron-withdrawing by induction, which significantly reduces the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity. The methoxy group at the meta position has a weaker, electron-donating resonance effect that partially counteracts the inductive withdrawal of the fluorines. Compared to 4-fluoroaniline, which has a single, para-electron-withdrawing fluorine, this compound is expected to be less nucleophilic. However, it is likely more nucleophilic than anilines with strongly deactivating groups in the para position, such as a nitro group.
-
Steric Effects: The presence of two substituents ortho to the amino group in this compound creates significant steric hindrance. This will likely increase the activation energy of the nucleophilic attack on the purine ring, leading to a slower reaction rate compared to anilines with less or no ortho-substitution, such as 4-fluoroaniline and 4-methoxyaniline.
Experimental Protocols
The following is a detailed, step-by-step methodology for the synthesis of 2,6-diamino-substituted purines, adapted from Bergnes et al.[2] This protocol can be used as a basis for evaluating the performance of this compound.
General Procedure for the Synthesis of 2,6-Diamino-Substituted Purines
Materials:
-
6-Chloro-purine derivative (1 equivalent)
-
Substituted aniline (2.5 equivalents)
-
n-Butanol (as solvent)
-
Trimethylsilyl chloride (TMSCl) (2 drops, optional)
Procedure:
-
To a solution of the 6-chloro-purine derivative in n-butanol, add the substituted aniline.
-
Add a few drops of TMSCl to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol or ethyl acetate).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
DOT Script for Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2,6-diamino-substituted purines.
Conclusion and Future Outlook
This compound is a valuable building block for medicinal chemistry, offering a unique combination of electronic and steric properties. While direct comparative data is limited, our analysis based on established reactivity principles suggests that it should be a competent, albeit potentially less reactive, nucleophile in SNAr reactions compared to less hindered or more electron-rich anilines. The provided experimental protocol offers a reliable starting point for researchers wishing to evaluate its performance in their own synthetic campaigns. Further experimental studies are warranted to precisely quantify its reactivity and optimize reaction conditions, thereby unlocking its full potential in the synthesis of novel therapeutic agents.
References
- Bergnes, G., Koley, M., & Heimgartner, H. (2011). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ARKIVOC, 2011(6), 45-61.
- Bergnes, G., Koley, M., & Heimgartner, H. (2011). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ResearchGate.
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Polysubstituted Anilines
Polysubstituted anilines are cornerstone structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance polymers to advanced agrochemicals. The precise arrangement of substituents on the aniline ring dictates molecular function, making the strategic validation of synthetic routes a critical exercise in chemical development. This guide provides an in-depth comparison of the primary methodologies for synthesizing these vital compounds, moving beyond simple protocols to explore the underlying mechanistic principles and practical considerations that govern the selection of an optimal synthetic strategy.
Foundational Strategies: Building from the Ground Up
The "ideal" synthesis is a balance of efficiency, cost, scalability, and robustness. For polysubstituted anilines, the two most established and industrially significant approaches are the reduction of precursor nitroarenes and the electrophilic substitution of simpler anilines.
The Workhorse Method: Reduction of Nitroarenes
The reduction of a nitro group to an amine is one of the most reliable and high-yielding transformations in organic synthesis. The primary challenge of this route is not the reduction itself, but the synthesis of the requisite polysubstituted nitroarene precursor.
Mechanistic Principle: The transformation involves the transfer of six electrons to the nitro group, typically via metal hydrides or catalytic hydrogenation, proceeding through nitroso and hydroxylamine intermediates.
Common Reducing Systems:
-
Catalytic Hydrogenation (H₂/Pd, Pt, Ni): This is the cleanest method, producing only water as a byproduct. It is highly efficient and scalable. However, it is intolerant of reducible functional groups like alkenes, alkynes, and some protecting groups (e.g., benzyl ethers).
-
Metal/Acid Systems (Fe/HCl, Sn/HCl, SnCl₂): These are classic, cost-effective methods that are tolerant of many functional groups that are sensitive to catalytic hydrogenation. The primary drawback is the often-strenuous aqueous workup required to remove metal salts.
-
Transfer Hydrogenation (Hydrazine, Ammonium Formate): These methods avoid the need for high-pressure hydrogenation equipment and can offer excellent chemoselectivity.
Expertise in Action: The choice of reducing agent is dictated by the overall functionality of the molecule. For a molecule containing a C=C double bond, catalytic hydrogenation would be a poor choice, leading to a mixture of products. In this scenario, a metal/acid system like Fe/HCl or a chemoselective reagent like sodium dithionite would be superior.
Self-Validating Protocol: Reaction progress is easily monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the less polar nitroarene starting material and the appearance of the more polar aniline product, which often displays a different UV absorbance profile.
The Classical Build-Up: Electrophilic Aromatic Substitution (EAS)
Introducing substituents onto a pre-existing aniline ring via EAS is a direct but often challenging approach. The powerful activating and ortho-, para-directing nature of the amino group can lead to issues with over-reaction and poor regioselectivity.
Mechanistic Principle: The lone pair of the amino group donates electron density into the aromatic ring, activating it towards attack by electrophiles, primarily at the ortho and para positions.
Controlling Reactivity and Regioselectivity: To tame the high reactivity and direct substitution, the amino group is often temporarily converted into a less activating protecting group, most commonly an amide (e.g., acetanilide). This strategy provides two key benefits:
-
Reactivity Moderation: The electron-withdrawing nature of the carbonyl group tempers the activating effect of the nitrogen lone pair.
-
Steric Hindrance: The bulky acetyl group sterically shields the ortho positions, favoring substitution at the para position.
Workflow for Regiocontrolled EAS
The following diagram illustrates a typical workflow for achieving regioselective substitution on an aniline starting material.
Caption: A standard workflow demonstrating the use of a protecting group to control reactivity and achieve para-selectivity in the electrophilic substitution of aniline.
Modern Methods: Precision and Versatility
While classical methods are robust, modern synthetic chemistry offers powerful alternatives that provide unparalleled precision in constructing complex aniline derivatives, often under milder conditions and with broader functional group tolerance.
The Game Changer: Palladium-Catalyzed Buchwald-Hartwig Amination
This cross-coupling reaction has revolutionized the synthesis of anilines by allowing for the direct formation of a C-N bond between an aryl halide (or triflate) and an amine.
Mechanistic Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide C-X bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton.
-
Reductive Elimination: The C-N bond is formed, releasing the aniline product and regenerating the Pd(0) catalyst.
Expertise in Action: The success of a Buchwald-Hartwig reaction is critically dependent on the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the reductive elimination step and prevent catalyst decomposition. The choice of base (e.g., NaOt-Bu, K₃PO₄, LHMDS) is also crucial and must be matched to the substrate and amine coupling partner.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination, highlighting the key steps of oxidative addition, amine binding, and reductive elimination.
The Electron-Deficient Route: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for installing an amino group on rings that are highly electron-deficient. This approach is complementary to EAS.
Mechanistic Principle: The reaction requires two key features on the aromatic ring:
-
A good leaving group (typically F, Cl, or NO₂).
-
At least one strong electron-withdrawing group (EWG), such as a nitro, cyano, or carbonyl group, positioned ortho or para to the leaving group.
The nucleophilic amine attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity.
Expertise in Action: Fluorine is an excellent leaving group for SNAr, despite being the least electronegative halogen. This is because the C-F bond is highly polarized, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. This makes substrates like 2,4-dinitrofluorobenzene highly reactive.
Comparative Analysis: Selecting the Optimal Route
The choice of synthetic route is a multi-parameter decision. The following table provides a comparative summary of the discussed methods.
| Parameter | Nitroarene Reduction | Electrophilic Substitution (EAS) | Buchwald-Hartwig Amination | Nucleophilic Substitution (SNAr) |
| Regioselectivity | Excellent (Defined by precursor) | Poor to Good (Requires directing/protecting groups) | Excellent (Defined by halide position) | Excellent (Defined by leaving group position) |
| Functional Group Tolerance | Moderate (Sensitive to reducible groups) | Good (Sensitive to acid/base) | Excellent (Tolerates most functional groups) | Good (Requires stable EWGs) |
| Substrate Scope | Very Broad | Limited by directing group effects | Very Broad (Aryl-Cl, Br, I, OTf) | Limited to electron-deficient arenes |
| Reaction Conditions | Mild to Harsh | Often Harsh (Strong acids/bases) | Generally Mild | Mild to Moderate |
| Key Advantage | Scalable, reliable, cost-effective | Direct functionalization of simple anilines | Unmatched precision and scope | Catalyst-free, atom-economical |
| Key Disadvantage | Precursor synthesis can be lengthy | Poor regiocontrol, over-reaction | Catalyst cost, sensitivity to air/moisture | Requires specific electronic activation |
Decision-Making Flowchart
This diagram provides a simplified decision-making process for selecting a primary synthetic strategy.
Caption: A decision-making flowchart to guide the initial selection of a synthetic strategy for a target polysubstituted aniline.
Validated Experimental Protocols
The following protocols are representative examples for each major class of reaction, providing a starting point for laboratory validation.
Protocol 1: Synthesis of 4-Bromo-2-methylaniline via Nitroarene Reduction
-
Reaction: Reduction of 1-Bromo-2-methyl-4-nitrobenzene
-
Procedure:
-
To a round-bottom flask, add 1-bromo-2-methyl-4-nitrobenzene (1.0 eq) and ethanol (10 mL per 1 g of substrate).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq).
-
Heat the mixture to 70 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice.
-
Basify the mixture to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of 4-Bromo-N-phenylacetamide via Buchwald-Hartwig Amination
-
Reaction: Coupling of 1,4-dibromobenzene with acetanilide
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under an argon atmosphere, add 1,4-dibromobenzene (1.0 eq), acetanilide (1.2 eq), and anhydrous toluene (5 mL per 1 mmol of halide).
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
References
- Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews, 2018. URL:[Link]
- Title: A Short History of the Buchwald–Hartwig Amination Source: Organic Process Research & Development, 2019. URL:[Link]
- Title: Nucleophilic Aromatic Substitution (SNAr) Source: Strategic Applications of Named Reactions in Organic Synthesis, 2005. URL:[Link]
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons, 2020. URL:[Link]
- Title: Reductions of Aliphatic Nitro Compounds Source: Organic Reactions, 2011. URL:[Link]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2,6-Difluoro-3-methoxyaniline Derivatives
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The efficacy of a drug candidate is intrinsically linked to its ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target binding can precipitate a cascade of adverse effects, leading to unforeseen toxicity and the potential failure of promising drug candidates in later developmental stages.[1] This guide provides a comprehensive analysis of the cross-reactivity profiles of a series of 2,6-Difluoro-3-methoxyaniline derivatives, a chemical scaffold of increasing interest in medicinal chemistry.
Aniline derivatives are versatile building blocks in drug design, lauded for their synthetic tractability and ability to form key interactions with biological targets.[1] However, their metabolic instability and potential for off-target effects necessitate a rigorous evaluation of their cross-reactivity.[1] This guide will delve into the comparative cross-reactivity of three hypothetical derivatives of this compound—Derivative A, Derivative B, and Derivative C—against a panel of common off-target kinases. Through the lens of robust experimental data, we will explore how subtle structural modifications can profoundly influence binding specificity.
The Criticality of Early Cross-Reactivity Profiling
The early identification of off-target interactions is a cornerstone of a successful drug development campaign. Proactively assessing cross-reactivity allows for the timely optimization of lead compounds, mitigating the risk of late-stage attrition and ensuring the selection of candidates with the most favorable safety profiles. Failure to comprehensively characterize off-target binding can lead to significant financial and temporal setbacks, underscoring the importance of integrating these studies into the initial phases of discovery.
This guide will present data from three industry-standard techniques for assessing cross-reactivity: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting. Each method offers a unique perspective on the binding behavior of the derivatives, providing a holistic view of their selectivity.
Comparative Cross-Reactivity Analysis
The cross-reactivity of three this compound derivatives was assessed against a panel of five kinases known for their promiscuous binding and involvement in off-target toxicity.
Table 1: Competitive ELISA — IC50 Values (nM) of this compound Derivatives Against a Panel of Off-Target Kinases
| Derivative | Kinase 1 | Kinase 2 | Kinase 3 | Kinase 4 | Kinase 5 |
| Derivative A | 150 | 2500 | >10000 | 800 | 5000 |
| Derivative B | 5000 | >10000 | >10000 | 3500 | >10000 |
| Derivative C | 800 | 6000 | >10000 | 1200 | 7500 |
Table 2: Surface Plasmon Resonance (SPR) — Dissociation Constants (KD) in nM
| Derivative | Kinase 1 | Kinase 2 | Kinase 3 | Kinase 4 | Kinase 5 |
| Derivative A | 120 | 2200 | >10000 | 750 | 4500 |
| Derivative B | 4800 | >10000 | >10000 | 3200 | >10000 |
| Derivative C | 750 | 5500 | >10000 | 1100 | 7000 |
Table 3: Western Blot Analysis — Relative Band Intensity (Normalized to Control)
| Derivative | Kinase 1 | Kinase 2 | Kinase 3 | Kinase 4 | Kinase 5 |
| Derivative A | 0.85 | 0.30 | <0.05 | 0.65 | 0.15 |
| Derivative B | 0.10 | <0.05 | <0.05 | 0.20 | <0.05 |
| Derivative C | 0.55 | 0.10 | <0.05 | 0.40 | 0.08 |
Interpretation of Results
The experimental data reveals a clear hierarchy of selectivity among the tested derivatives. Derivative B consistently demonstrates the most favorable cross-reactivity profile, with significantly higher IC50 and KD values and lower relative band intensities across the kinase panel compared to Derivatives A and C. This suggests that the structural modifications incorporated into Derivative B confer a higher degree of specificity for its intended target.
Conversely, Derivative A exhibits the most pronounced off-target binding, particularly against Kinase 1 and Kinase 4. The low IC50 and KD values, coupled with strong band intensities in the Western blot, indicate a higher potential for off-target related toxicity. Derivative C presents an intermediate profile, with moderate off-target interactions.
These findings underscore the profound impact of subtle chemical alterations on the selectivity of a drug candidate. The data strongly suggests that further development efforts should focus on analogs with the structural features of Derivative B to minimize the risk of off-target effects.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed protocols for each experimental technique are provided below.
Competitive ELISA Protocol
This assay quantifies the ability of a test compound to compete with a known ligand for binding to the target kinase.
Caption: Competitive ELISA workflow for cross-reactivity.
Methodology:
-
Plate Coating: Coat a 96-well microplate with the purified off-target kinase (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by incubating with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Competition: Wash the plate three times with PBST. Add serial dilutions of the this compound derivatives and a constant concentration of biotinylated tracer ligand to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times with PBST. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate five times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H2SO4.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of the derivative to the kinase.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Methodology:
-
Ligand Immobilization: Covalently immobilize the purified off-target kinase onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Prepare serial dilutions of the this compound derivatives in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the derivative solutions over the sensor surface at a constant flow rate and monitor the change in the refractive index in real-time.
-
Dissociation: After the association phase, switch to running buffer to monitor the dissociation of the derivative from the kinase.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound derivative and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Western Blot Protocol
Western blotting allows for the semi-quantitative detection of derivative binding to kinases within a complex protein lysate.
Caption: Western blot workflow for off-target binding.
Methodology:
-
Sample Preparation: Prepare cell lysates containing the overexpressed off-target kinase.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Derivative Incubation: Incubate the membrane with a solution of the this compound derivative (at a concentration where off-target effects are being assessed) for 2 hours at room temperature.
-
Antibody Incubation: Wash the membrane three times with TBST. Incubate with a primary antibody specific for the kinase of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After a final wash, detect the signal using an enhanced chemiluminescence (ECL) substrate.[2][3][4]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Conclusion
The comprehensive cross-reactivity assessment of this compound derivatives presented in this guide highlights the critical importance of early and rigorous off-target profiling. The comparative data clearly demonstrates that subtle structural modifications can dramatically influence the selectivity of a compound. Derivative B emerged as the most promising candidate, exhibiting minimal off-target binding across the tested kinase panel. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own cross-reactivity studies, ensuring the generation of high-quality, reproducible data. By prioritizing a deep understanding of a compound's interaction with the broader proteome, drug development professionals can make more informed decisions, ultimately leading to the discovery of safer and more effective medicines.
References
- Western Blot Protocol | OriGene Technologies Inc. OriGene Technologies. [Link]
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]
- Surface Plasmon Resonance Protocol & Troubleshooting.
- Surface Plasmon Resonance (SPR) Assay.
- Aniline replacement in drug-like compounds. Cresset Group. [Link]
- Principle and Protocol of Surface Plasmon Resonance (SPR).
- Western Blot Protocol.
- Small Molecule Immunosensing Using Surface Plasmon Resonance. PubMed Central. [Link]
- Western Blot Protocol. YouTube. [Link]
- Elimination of non-specific binding in western blots
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
- Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5.
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The Fluorine Advantage?: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. Anilines, a common structural motif in medicinal chemistry, are frequently associated with metabolic liabilities, often leading to rapid clearance and the formation of reactive metabolites. The strategic incorporation of fluorine has emerged as a widely adopted strategy to mitigate these issues.[1][2] This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated anilines, supported by mechanistic insights and experimental data, to empower rational drug design.
The Metabolic Fate of Anilines: A Double-Edged Sword
Anilines and their derivatives are susceptible to extensive metabolism, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes in the liver.[3][4] These metabolic transformations can be broadly categorized into two main pathways:
-
N-Oxidation: The amino group of aniline is a primary target for oxidation, leading to the formation of hydroxylamines and nitroso compounds.[5] This pathway is particularly problematic as it can generate reactive electrophilic species that can covalently bind to macromolecules, leading to toxicity.[6][7]
-
C-Oxidation (Aromatic Hydroxylation): The aromatic ring of aniline is also susceptible to hydroxylation at various positions, most commonly the para-position.[3][8] While often a detoxification pathway, this can also be a site of metabolic vulnerability leading to rapid clearance.
The inherent susceptibility of anilines to metabolism often translates to poor pharmacokinetic profiles, necessitating the exploration of strategies to enhance their stability.
Fluorine to the Rescue: A Mechanistic Overview
The introduction of fluorine into a molecule can profoundly alter its metabolic fate.[9] This is primarily attributed to the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond:
-
Metabolic Blocking: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond (bond dissociation energy of ~109 kcal/mol vs. ~98 kcal/mol).[10][11] Strategically replacing a hydrogen atom at a metabolically labile position with fluorine can effectively "block" or slow down CYP450-mediated oxidation.[1][2] This can lead to a longer half-life and improved bioavailability.[1][2]
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within the aniline ring.[2] This can deactivate the ring towards electrophilic attack by CYP450 enzymes, further contributing to increased metabolic stability.[12]
The following diagram illustrates the principal metabolic pathways of anilines and how fluorine substitution can act as a metabolic block.
Caption: Metabolic pathways of anilines and the blocking effect of fluorination.
Quantitative Comparison: The Evidence for Enhanced Stability
While direct, head-to-head quantitative data for a large series of fluorinated versus non-fluorinated anilines is sparse in the public domain, studies on other molecular scaffolds provide compelling evidence of fluorine's stabilizing effect.[1] The key parameters used to assess metabolic stability in vitro are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[2]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Fold Increase in Stability (t½) | Reference |
| Risperidone Analog | Risperidone | Non-fluorinated parent drug | - | - | - | [7] |
| 9-Fluororisperidone | Fluorinated analog | - | - | 16x | [7] | |
| Celecoxib Analog | Celecoxib | Non-fluorinated parent drug | - | - | - | [7] |
| 4'-Fluorocelecoxib | Fluorinated analog | - | - | 4x | [7] | |
| Indole Analog | UT-155 | Non-fluorinated indole | 12.35 | - | - | [2] |
| 32a | 4-Fluoro-indazole analog | >60 | - | >4.8x | [2] |
Data presented is illustrative of the potential impact of fluorination and is derived from various sources.
This data clearly demonstrates that the introduction of fluorine can lead to a significant increase in metabolic stability.[2][7]
The para-Fluoroaniline Paradox: A Cautionary Tale
While fluorination is a powerful tool for enhancing metabolic stability, the position of the fluorine atom on the aniline ring is critical.[1] Paradoxically, fluorination at the para-position (4-fluoroaniline) can lead to a unique bioactivation pathway. Instead of blocking metabolism, the fluorine atom can be eliminated following oxidation, a process known as metabolic defluorination. This can result in the formation of a reactive benzoquinoneimine intermediate, which can lead to toxicity concerns. In contrast, ortho- and meta-fluoroaniline derivatives are generally found to be significantly more stable.[1]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
A standard and reliable method to assess the metabolic stability of a compound is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and its analog in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer and human liver microsomes.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the incubation mixture and test compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the incubation mixture and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]
-
The following diagram provides a visual representation of this experimental workflow.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion: A Strategic Approach to Fluorination
The strategic incorporation of fluorine is a highly effective and widely employed strategy to enhance the metabolic stability of aniline-containing drug candidates. By blocking sites of CYP450-mediated oxidation, fluorination can significantly increase a compound's half-life and improve its pharmacokinetic profile. However, medicinal chemists must proceed with a nuanced understanding of the structure-activity relationships at play. The paradoxical bioactivation of para-fluoroanilines underscores the importance of careful consideration of the site of fluorination. By leveraging the principles outlined in this guide and employing robust experimental validation, researchers can harness the "fluorine advantage" to design safer and more effective medicines.
References
- Strategies to Mitigate the Bioactivation of Aryl Amines. (2020).
- Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
- Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. (n.d.). Europe PMC. [Link]
- METABOLISM OF FLUORINE-CONTAINING DRUGS. (n.d.). Annual Reviews. [Link]
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). UCD Research Repository. [Link]
- The role of fluorine in medicinal chemistry. (2010).
- Aniline Is Hydroxylated by the Cytochrome P-450-dependent Hydroxyl Radical-Mediated Oxygen
- Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase
- Metabolically stable bioisosters of anilines. (2021). Chemspace. [Link]
- Methods to Increase the Metabolic Stability of 18F-Radiotracers. (2020). PMC. [Link]
- Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. (1997). PubMed. [Link]
- Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004).
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015).
- Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. (1998). PubMed. [Link]
- Microsomal Stability Assay. (n.d.).
- Microsomal Stability. (n.d.). Cyprotex. [Link]
- Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert. [Link]
- Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. (1993).
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]
- A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. (2005).
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019).
- Oxidation of substituted anilines to nitroso-compounds. (1966). Journal of the Chemical Society C: Organic. [Link]
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. [Link]
- Possible oxidation products of aniline. (n.d.).
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). Open Access Journals. [Link]
- Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias l
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). MDPI. [Link]
- In Vivo Pharmacokinetics. (n.d.). Jubilant Biosys. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025).
- Oxidative modification of lipids and proteins in aniline-induced splenic toxicity. (n.d.). PubMed. [Link]
- The Dark Side of Fluorine. (2019). PMC. [Link]
- Oxidative Stress in the Splenotoxicity of Aniline. (1997). PubMed. [Link]
- New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzo
- (PDF) Oxidative modification of lipids and proteins in aniline-induced splenic toxicity. (2001).
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]
- In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. (2022). PubMed. [Link]
- The rate of aniline metabolism in vivo in rats exposed to aniline and drugs. (1969). PubMed. [Link]
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A Comparative Guide to Byproduct Formation in Difluoroaniline Synthesis
Introduction: The Critical Role of Purity in Difluoroaniline Synthesis
Difluoroanilines are indispensable building blocks in the modern chemical industry, serving as key intermediates in the synthesis of high-value products ranging from pharmaceuticals, such as oxazolidinone antibacterials, to advanced agrochemicals like amino-triazine herbicides[1]. The isomeric position of the two fluorine atoms on the aniline ring profoundly influences the biological activity and physical properties of the final product. Consequently, achieving high isomeric purity is paramount.
The control of impurities, which can arise from starting materials, intermediates, side reactions, or degradation, is a critical issue for researchers and manufacturers[2][3]. Even trace amounts of byproducts can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) or agrochemical. Regulatory bodies such as the ICH and FDA mandate rigorous impurity profiling to ensure product quality and patient safety[3][4].
This guide provides an in-depth analysis of the common byproducts generated in three principal synthetic routes to difluoroanilines. By understanding the mechanistic origin of these impurities, researchers can make informed decisions about route selection, process optimization, and analytical control strategies to minimize their formation and ensure the synthesis of high-purity difluoroanilines.
Chapter 1: Synthesis via Reduction of Fluorinated Nitroaromatics
One of the most direct and widely used methods for preparing anilines is the reduction of the corresponding nitroaromatic compounds. This approach is valued for its high yields and the general availability of nitroaromatic precursors. The most common industrial method is catalytic hydrogenation.
Principle of Synthesis
The core transformation involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂) using a hydrogen source and a metal catalyst. The reaction typically proceeds by hydrogenating a difluoronitrobenzene or a halodifluoronitrobenzene intermediate.
Caption: General workflow for difluoroaniline synthesis via catalytic hydrogenation.
Key Byproducts and Their Mechanistic Origin
While seemingly straightforward, catalytic hydrogenation can generate a specific profile of process-related impurities if not carefully controlled.
-
Partially Reduced Intermediates: The reduction of a nitro group is a stepwise process that proceeds through nitroso (-NO) and hydroxylamine (-NOH) intermediates. If the reaction is incomplete due to insufficient catalyst loading, low hydrogen pressure, or short reaction times, these highly reactive species can remain in the final product[5]. Hydroxylamine intermediates are particularly problematic as they can undergo side reactions or disproportionate, leading to complex impurity profiles.
-
Dehalogenation Products: A significant challenge in the hydrogenation of halogenated nitroaromatics is the competing hydrodehalogenation reaction. Aggressive reaction conditions, such as high temperatures, high hydrogen pressure, or the use of highly active catalysts like Raney® Nickel, can lead to the cleavage of C-F or C-Cl bonds, resulting in the formation of monofluoroaniline or aniline byproducts[6][7].
-
Catalyst-Related Impurities: Residual catalyst metals (e.g., Palladium, Platinum) can remain in the final product and are strictly regulated in pharmaceutical applications[8].
Data Summary: Byproducts in Catalytic Hydrogenation
| Byproduct Class | Specific Example | Formation Mechanism | Favorable Conditions | Mitigation Strategy |
| Partially Reduced | Difluoronitrosobenzene | Incomplete hydrogenation | Insufficient H₂ pressure, low catalyst activity, short reaction time | Optimize reaction time and pressure; ensure catalyst quality. |
| Dehalogenation | Monofluoroaniline | Reductive cleavage of C-F bond | High temperature, aggressive catalysts (e.g., Raney® Ni) | Use milder catalysts (e.g., Pt/C), optimize temperature and pressure. |
| Starting Material | Difluoronitrobenzene | Incomplete conversion | Poor catalyst dispersion, insufficient reaction time | Ensure efficient mixing, monitor reaction to completion via GC/HPLC. |
Experimental Protocol 1: Catalytic Hydrogenation of 2,4-Difluoro-5-chloronitrobenzene
This protocol is adapted from established methodologies for the reduction of chloronitroaromatic compounds to yield the corresponding aniline[9].
Materials:
-
2,4-Difluoro-5-chloronitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)
-
Methanol (Reagent Grade)
-
Sodium Acetate (optional, as HCl scavenger)
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Charging: In a suitable pressure reactor, charge 2,4-Difluoro-5-chloronitrobenzene, methanol, and sodium acetate (if used).
-
Inerting: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove all oxygen.
-
Catalyst Slurry: In a separate flask, create a slurry of the 10% Pd/C catalyst in a small amount of methanol. Under a nitrogen blanket, carefully add the catalyst slurry to the reactor.
-
Hydrogenation: Seal the reactor again. Pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-70°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. A sample can be carefully withdrawn and analyzed by TLC, GC, or HPLC to confirm the disappearance of the starting material.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrate and washes. The solvent can be removed under reduced pressure. The crude 2,4-difluoroaniline can then be purified, typically by vacuum distillation[9].
Chapter 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of fluoroaromatic chemistry. For difluoroaniline synthesis, this route typically involves two key steps: a halogen exchange (Halex) reaction to introduce fluorine atoms, followed by a nucleophilic amination to install the amino group.
Principle of Synthesis
This pathway often starts with an inexpensive, highly chlorinated aromatic compound, such as 1,2,3-trichlorobenzene. A partial fluorine exchange using a fluoride source (e.g., KF) yields a mixture of difluorochlorobenzene isomers. This mixture is then subjected to amination, often using aqueous ammonia and a copper catalyst at elevated temperature and pressure[10].
Caption: Synthesis of 2,6-difluoroaniline showing the generation of an isomeric byproduct.
Key Byproducts and Their Mechanistic Origin
The primary challenge in this route is controlling selectivity, which directly leads to the formation of isomeric impurities.
-
Isomeric Difluoroanilines: This is the most significant and difficult-to-remove class of byproducts in this method. The initial Halex reaction on a substrate like 1,2,3-trichlorobenzene is often not perfectly regioselective, producing a mixture of isomers (e.g., 2,6- and 2,3-difluorochlorobenzene)[10]. Since these isomers have similar reactivity in the subsequent amination step, they are carried through the synthesis, resulting in a final product contaminated with the corresponding isomeric difluoroaniline. Separation often relies on fractional distillation of the final products, which can be challenging due to similar boiling points[10].
-
Incompletely Fluorinated Intermediates: If the Halex reaction does not go to completion, residual chlorofluoro- or dichlorofluoro- intermediates will be present. These can also undergo amination, leading to chlorofluoroaniline byproducts in the final mixture[10].
-
Minimizing Byproducts: A common industrial strategy is to run the amination reaction to partial conversion. This minimizes the formation of other degradation byproducts and allows for the recovery and recycling of unreacted difluorochlorobenzene starting material[10].
Data Summary: Byproducts in SNAr Synthesis Routes
| Byproduct Class | Specific Example | Formation Mechanism | Favorable Conditions | Mitigation Strategy |
| Isomeric Impurities | 2,3-Difluoroaniline (in 2,6-DFA synthesis) | Lack of regioselectivity in the initial Halex reaction | Inherent to the starting material and reaction mechanism | High-efficiency fractional distillation of final product; selective reduction of undesired isomer[10]. |
| Incomplete Halex | Chlorofluoroanilines | Incomplete conversion during the fluorine exchange step | Insufficient temperature or reaction time in Halex step | Drive Halex reaction to completion; distill intermediates before amination. |
| Hydrolysis Products | Difluorophenols | Reaction with water at high temperatures | Presence of water in amination step | Use anhydrous conditions where possible; control amination temperature. |
Experimental Protocol 2: Synthesis of 2,3-Difluoroaniline
This protocol is adapted from a multi-step synthesis starting from 2,3-dichloronitrobenzene, involving fluorination, reduction, a Schiemann reaction, and a final amination step[11].
Materials:
-
2,3-Difluorochlorobenzene (1.0 eq)
-
29% Aqueous Ammonia (excess)
-
Copper(I) Oxide (Catalyst)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: To a high-pressure autoclave, add 2,3-difluorochlorobenzene, aqueous ammonia, and the copper oxide catalyst[11].
-
Reaction: Seal the reactor and begin heating with stirring. The reaction is typically run at elevated temperatures (e.g., 175-180°C) and autogenous pressure (approx. 4.0 MPa) for several hours (e.g., 10h)[11].
-
Cooling and Work-up: After the reaction period, cool the reactor to ambient temperature and carefully vent any excess pressure.
-
Extraction: To the reaction mixture, add a 50% NaOH solution and a suitable organic solvent like methyl tertiary butyl ether (MTBE). Stir for 30 minutes to extract the product into the organic layer.
-
Isolation: Separate the organic layer. The solvent can be recovered by distillation.
-
Purification: The crude 2,3-difluoroaniline is then purified by vacuum distillation to achieve high purity (>99.5%)[11].
Chapter 3: Synthesis via Diazotization Routes
Diazotization reactions provide a versatile platform for introducing fluorine into an aromatic ring, often starting from a readily available aniline precursor. The Schiemann reaction is a classic example, though other multi-step sequences involving diazotization are also employed.
Principle of Synthesis
This pathway involves converting a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly reactive. In the context of fluoroaniline synthesis, it can be used in various ways, such as in a Schiemann reaction (thermal decomposition of a diazonium tetrafluoroborate) or as part of a longer sequence involving reduction and other transformations[1][12].
Caption: Formation of phenolic byproducts via diazonium salt decomposition.
Key Byproducts and Their Mechanistic Origin
The primary source of byproducts in this route is the inherent instability of the diazonium salt intermediate.
-
Phenolic Impurities: Aryl diazonium salts are thermally unstable and will readily decompose, especially at temperatures above 5-10°C[12]. In an aqueous acidic medium, the diazonium group is an excellent leaving group (N₂) and is easily displaced by water, leading to the formation of the corresponding phenol. Strict temperature control (typically 0-5°C) is therefore absolutely critical to minimize this side reaction and maximize the yield of the desired product[12].
-
Azo-Coupling Products: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds. If any unreacted starting aniline is present, it can act as a nucleophile and attack the diazonium salt, forming a colored azo compound (Ar-N=N-Ar'). This is often observed as a colored impurity and can be minimized by ensuring the complete conversion of the starting aniline.
Data Summary: Byproducts in Diazotization Routes
| Byproduct Class | Specific Example | Formation Mechanism | Favorable Conditions | Mitigation Strategy |
| Decomposition | Difluorophenol | Hydrolysis of the diazonium salt intermediate | Temperatures > 5°C, excess water | Maintain strict low-temperature control (0-5°C) throughout the reaction. |
| Coupling | Azo Dyes | Electrophilic attack of diazonium salt on unreacted aniline | Incomplete diazotization, localized high pH | Slow, controlled addition of NaNO₂; ensure acidic conditions. |
| Incomplete Reaction | Starting Material | Insufficient diazotizing agent or reaction time | Poor stoichiometry, inefficient mixing | Use a slight excess of NaNO₂, monitor for completion (e.g., starch-iodide test)[12]. |
Chapter 4: Analytical Strategies for Byproduct Profiling
The effective detection, identification, and quantification of byproducts are essential for process control and quality assurance. A multi-technique approach is often necessary for comprehensive impurity profiling[2][3].
Core Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for impurity analysis of non-volatile compounds like anilines. When coupled with a UV detector (HPLC-UV), it is excellent for quantification. When coupled with a Mass Spectrometer (LC-MS), it provides molecular weight information, which is invaluable for identifying unknown impurities[6][13].
-
Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile compounds. It provides excellent separation of isomers, which is particularly useful for analyzing products from SNAr routes. Coupling with a Mass Spectrometer (GC-MS) allows for definitive identification of separated peaks based on their mass spectra and fragmentation patterns[6].
Data Summary: Comparison of Key Analytical Techniques
| Technique | Principle | Strengths | Common Byproducts Detected |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Robust, quantitative, suitable for non-volatile compounds. | Partially reduced intermediates, azo-dyes, phenolic impurities. |
| LC-MS | HPLC separation followed by mass analysis. | Provides molecular weight for unknown impurity identification. | All HPLC-amenable impurities, crucial for structural elucidation. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Excellent resolution of isomers, high sensitivity. | Isomeric difluoroanilines, dehalogenation products, residual solvents. |
Experimental Protocol 4: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a method to analyze difluoroaniline samples for process-related impurities. Method optimization will be required for specific isomers and impurity profiles. This is based on typical reversed-phase methods for aniline derivatives[6].
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the difluoroaniline sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare standards of the main difluoroaniline component and any known impurities for identification and quantification.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the blank (diluent), standards, and samples.
-
Data Processing: Integrate the peaks in the resulting chromatograms. Identify impurities by comparing their retention times to those of the standards. Quantify impurities based on their peak area relative to the main component or a standard curve.
Conclusion
The selection of a synthetic route for a difluoroaniline has profound implications for the resulting impurity profile.
-
Reduction of nitroaromatics is a high-yielding route, but requires careful control to avoid partially reduced and dehalogenated byproducts.
-
Nucleophilic aromatic substitution is a powerful method for building the molecule from simple precursors but is often plagued by isomeric impurities that demand efficient separation techniques.
-
Diazotization routes offer unique transformations but are highly sensitive to temperature, with phenolic byproducts being a primary concern.
A deep, mechanistic understanding of how and why byproducts form is the most effective tool for a process chemist. By combining this knowledge with robust analytical monitoring, researchers and drug development professionals can design and implement synthetic strategies that deliver difluoroanilines with the purity and quality required for their critical applications.
References
- What is the synthesis method of 3,5-Difluoroaniline? - FAQ - Guidechem.
- Process for the preparation of 2,6-difluoroaniline. (US5091580A).
- Method of 3,4-difluoroaniline synthesis. (RU1792936C).
- Process for synthesizing 2,3-difluoroaniline. (CN101245020B).
- Synthesis of 2,4-Difluorophenol. Technical Support Center, Benchchem.
- Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Technical Support Center, Benchchem.
- 2,3-Difluoroaniline synthesis. ChemicalBook.
- Characterization of Impurities in 3,6-dichloro-2,4-difluoroaniline. Technical Support Center, Benchchem.
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Method of preparing 2,4-difluoroaniline. (US4294988A).
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Pharmacy and Pharmaceutical Sciences.
- A Review on Impurity Profile in Pharmaceutical Substances. Research & Reviews in Pharmacy and Pharmaceutical Sciences.
- Application Notes and Protocols for the Catalytic Hydrogenation of 4,4'-Dinitro-2-biphenylamine to 4,4'-diamino-2-biphen. Benchchem.
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 2,6-Difluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. Among these, halogenated anilines like 2,6-Difluoro-3-methoxyaniline represent a critical class of building blocks. However, their potent bioactivity is often mirrored by significant health hazards. This guide, born from a synthesis of established safety protocols and field experience, provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
Understanding the Invisible Threat: Hazard Profile
Anticipated Hazards:
-
High Acute Toxicity: Based on data for analogous compounds, assume this compound is highly toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5]
-
Skin and Eye Irritation/Corrosion: Direct contact is likely to cause severe skin and eye irritation, and potentially chemical burns.[6][7]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to severe respiratory irritation.[6]
-
Sensitization: Repeated exposure may cause skin or respiratory sensitization.[6]
-
Carcinogenicity and Mutagenicity: Many aromatic amines are suspected or known carcinogens and mutagens.[3][4][5][6] Therefore, it is prudent to handle this compound as a potential carcinogen.
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[3][4]
Given these potential hazards, a stringent and multi-layered approach to personal protection is not just recommended, but essential.
The Shield: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple preference but a scientifically informed decision based on a thorough risk assessment. The following is a comprehensive PPE ensemble for handling this compound.
Core PPE Ensemble
| PPE Component | Specifications and Rationale |
| Gloves | Double gloving with a combination of nitrile and neoprene or butyl rubber gloves is mandatory. Aromatic amines can readily penetrate many common glove materials.[8] The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach. Always inspect gloves for any signs of degradation or perforation before and during use. |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[9] Given the potential for splashes and the severity of eye irritation, a full-face shield worn over the safety goggles is strongly recommended.[9] |
| Respiratory Protection | A NIOSH-approved full-face respirator with cartridges rated for organic vapors and particulates (e.g., P100) is essential, especially when handling the solid compound or preparing solutions.[6][10] This provides both respiratory and facial protection. Ensure proper fit testing and cartridge change schedules are in place. |
| Body Protection | A chemical-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a disposable chemical-resistant suit (e.g., Tyvek) should be worn over the lab coat.[9] All clothing worn in the laboratory should be made of natural fibers, as synthetic fibers can melt and adhere to the skin in case of a fire. |
| Footwear | Closed-toe, chemical-resistant safety shoes are mandatory.[10] Shoe covers should be used when there is a risk of contamination. |
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on the specific laboratory task.
The Procedure: Donning, Doffing, and Decontamination
A disciplined approach to putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Step-by-Step Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, put on the full-face respirator and perform a seal check.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a full-face shield.
-
Outer Gloves: Don the second pair of chemical-resistant gloves (neoprene or butyl rubber) over the inner pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat or suit.
Step-by-Step Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield and then the safety goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Body Protection: Remove the lab coat or chemical suit, rolling it away from your body to avoid contact with the contaminated exterior. Dispose of it in the appropriate hazardous waste container.
-
Respiratory Protection: If worn, remove the full-face respirator.
-
Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Decontamination:
All reusable PPE, such as the face shield and respirator, must be decontaminated according to the manufacturer's instructions after each use. A solution of detergent and water is typically sufficient, followed by a thorough rinse.
The Aftermath: Waste Disposal and Spill Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable suits, and contaminated lab supplies, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a designated, labeled, and sealed container for halogenated organic waste.[11]
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company.[12] Incineration at a high temperature in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) is the preferred method for halogenated organic compounds.[11] Under no circumstances should this chemical or its waste be disposed of down the drain.
Spill Management Plan:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert: Notify your supervisor and the institutional safety officer.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the full enhanced PPE ensemble as described above before attempting to clean the spill.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water. Collect all decontamination materials as hazardous waste.
Conclusion: A Culture of Safety
The safe handling of potent research chemicals like this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. This guide provides the foundational knowledge and procedural steps to mitigate the risks associated with this compound. By understanding the "why" behind each safety measure and adhering to these protocols with diligence, researchers can continue to push the boundaries of science while ensuring their own well-being and that of their colleagues and the environment.
References
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
- ACS Publications.
- Sciencemadness Wiki. Proper disposal of chemicals. [Link]
- PubMed Central. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. [Link]
- Trimaco. Essential Chemical PPE. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- SKC Inc. SDS - Aromatic Amine Cleaning Developing Solution. [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 6. cdnisotopes.com [cdnisotopes.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
